Phenothiazine
Beschreibung
10H-phenothiazine is the 10H-tautomer of this compound. It has a role as a plant metabolite, a radical scavenger and a ferroptosis inhibitor. It is a tautomer of a 4aH-phenothiazine, a 1H-phenothiazine and a 3H-phenothiazine.
This compound (PTZ) is an organic thiazine compound.
This compound has been reported in Mimosa pudica with data available.
This compound is a class of agents exhibiting antiemetic, antipsychotic, antihistaminic, and anticholinergic activities. Phenothiazines antagonize the dopamine D2-receptor in the chemoreceptor trigger zone (CTZ) of the brain, potentially preventing chemotherapy-induced emesis. In addition, these agents have peripherally or centrally antagonistic activity against alpha adrenergic, serotonergic, histaminic, and muscarinic receptors. (NCI)
This compound is a small molecule drug with a maximum clinical trial phase of II.
Eigenschaften
IUPAC Name |
10H-phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFKNYWRSNBZNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS | |
| Record name | PHENOTHIAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20886 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PHENOTHIAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0937 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75788-67-9 | |
| Record name | 10H-Phenothiazine, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75788-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5021126 | |
| Record name | Phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenothiazine is a light green to steel-blue powder. Acquires a greenish-brown tint under exposure to sunlight. (NTP, 1992), Dry Powder; Dry Powder, Other Solid; Liquid, Grayish-green to greenish-yellow solid; [NIOSH], YELLOW CRYSTALS. TURNS DARK GREEN ON EXPOSURE TO LIGHT., Grayish-green to greenish-yellow solid., Grayish-green to greenish-yellow solid. [insecticide] | |
| Record name | PHENOTHIAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20886 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 10H-Phenothiazine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenothiazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/590 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PHENOTHIAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0937 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PHENOTHIAZINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/742 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Phenothiazine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0494.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
700 °F at 760 mmHg (NTP, 1992), 371 °C @ 760 MM HG, 371 °C, 700 °F | |
| Record name | PHENOTHIAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20886 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PHENOTHIAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5279 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHENOTHIAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0937 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PHENOTHIAZINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/742 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Phenothiazine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0494.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
202 °C | |
| Record name | PHENOTHIAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0937 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), FREELY SOL IN BENZENE; SOL IN ETHER & IN HOT ACETIC ACID; SLIGHTLY SOL IN ALCOHOL & IN MINERAL OILS; PRACTICALLY INSOL IN PETROLEUM ETHER, CHLOROFORM, VERY SOL IN ACETONE, Water solubilty = 1.59 mg/l at 25 °C, Solubility in water: none, Insoluble | |
| Record name | PHENOTHIAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20886 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PHENOTHIAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5279 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHENOTHIAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0937 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Phenothiazine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0494.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.34 g/cm³ | |
| Record name | PHENOTHIAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0937 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |
| Record name | PHENOTHIAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20886 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PHENOTHIAZINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/742 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Phenothiazine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0494.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
YELLOW, RHOMBIC LEAFLETS OR DIAMOND-SHAPED PLATES FROM TOLUENE OR BUTANOL, YELLOW PRISMS FROM ALCOHOL, GRAYISH-GREEN TO GREENISH YELLOW POWDER, GRANULES OR FLAKES, Grayish-green to greenish-yellow solid. [insecticide] | |
CAS No. |
92-84-2 | |
| Record name | PHENOTHIAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20886 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenothiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenothiazine [INN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenothiazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11447 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHENOTHIAZINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760392 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PHENOTHIAZINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10H-Phenothiazine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenothiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENOTHIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS9EX7QNU6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PHENOTHIAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5279 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHENOTHIAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0937 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PHENOTHIAZINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/742 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Phenothiazine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/SN4D7038.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
365.9 to 366.6 °F (NTP, 1992), 185.1 °C, 365 °F | |
| Record name | PHENOTHIAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20886 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PHENOTHIAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5279 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHENOTHIAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0937 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PHENOTHIAZINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/742 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Phenothiazine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0494.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of the Phenothiazine Core Structure
For Researchers, Scientists, and Drug Development Professionals
The phenothiazine core is a robust tricyclic heterocyclic scaffold that has been a cornerstone in medicinal chemistry for decades. Its unique "butterfly" conformation and rich electronic nature impart a distinct set of physicochemical properties that are pivotal to its diverse biological activities, ranging from antipsychotic to anticancer effects.[1][2] This technical guide provides a comprehensive overview of the key physicochemical parameters of the this compound core, details the experimental protocols for their determination, and visualizes associated pathways and workflows.
Core Physicochemical Properties
The fundamental physicochemical properties of the unsubstituted this compound molecule are summarized below. These values serve as a baseline for understanding how substitutions on the this compound ring system can modulate its characteristics for drug design and development.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉NS | [3] |
| Molecular Weight | 199.27 g/mol | [3][4] |
| Melting Point | 184-185 °C | [3][5] |
| Boiling Point | 371 °C | [3][5] |
| pKa | ~2.52 (in DMSO) | [3][4] |
| Water Solubility | 2 mg/L (at 25 °C) | [5] |
| LogP | 3.78 (at 25 °C) | [5] |
Physicochemical Properties of this compound Derivatives
The versatility of the this compound core lies in the ability to modify its properties through substitution at various positions, most notably at the C-2 and N-10 positions.[6][7] These modifications significantly impact parameters like solubility, pKa, and redox potential, which in turn influence the pharmacokinetic and pharmacodynamic profiles of the resulting derivatives.
Acidity (pKa)
The pKa of this compound derivatives is a critical parameter influencing their ionization state at physiological pH, which affects their solubility, membrane permeability, and interaction with biological targets. The basicity of the side-chain amino group is a key determinant of the pKa.
| Derivative | pKa | Reference |
| Promazine Hydrochloride | 9.37 | [8] |
| Chlorpromazine Hydrochloride | 9.15 | [8] |
| Triflupromazine Hydrochloride | 9.03 | [8] |
| Fluphenazine Dihydrochloride | 10.01 | [8] |
| Perphenazine | - | |
| Trifluoperazine Dihydrochloride | 8.97 | [8] |
| Thioridazine Hydrochloride | 8.89 | [8] |
Solubility
The largely lipophilic nature of the this compound ring system results in low aqueous solubility for the parent compound.[1] Substitutions, particularly the introduction of ionizable side chains at the N-10 position, can significantly enhance aqueous solubility, a crucial factor for drug formulation and bioavailability. The intrinsic solubility (S₀) of several derivatives has been determined.
| Derivative | Intrinsic Solubility (S₀) at 25°C | Intrinsic Solubility (S₀) at 37°C | Reference |
| Chlorpromazine HCl | 0.5 µg/mL | 5.5 µg/mL | [9][10] |
| Triflupromazine HCl | 1.1 µg/mL | 9.2 µg/mL | [9][10] |
| Trifluoperazine 2HCl | 2.7 µg/mL | 8.7 µg/mL | [9][10] |
Redox Properties
The this compound core is redox-active, capable of undergoing reversible one-electron oxidations to form a stable radical cation.[11][12] This property is central to some of its biological activities and is also being exploited in materials science. The redox potential can be tuned by substitutions on the aromatic rings.
| Compound | Half-wave Potential (E₁/₂) vs. Fc/Fc⁺ | Reference |
| This compound (PTZ) | 0.16 V | [11] |
| Extended this compound 1 | 0.26 V | [11] |
| Extended this compound 2 | 0.36 V | [11] |
| Extended this compound 3 | 0.27 V / 0.96 V | [11] |
| Extended this compound 4 | 0.31 V / 0.93 V | [11] |
| Extended this compound 5 | 0.26 V / 0.84 V | [11] |
Spectroscopic Properties
UV-Visible Spectroscopy
Phenothiazines exhibit characteristic UV-Vis absorption spectra that are useful for their identification and quantification. The absorption bands are sensitive to substitution and the solvent environment.[13][14] For instance, extending the π-conjugation of the this compound core leads to a red-shift in the absorption spectra.[15]
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives.[16][17][18] ¹H and ¹³C NMR spectra provide detailed information about the substitution patterns on the tricyclic core and the conformation of the side chains.[19]
Crystal Structure
The this compound core adopts a non-planar, folded "butterfly" conformation.[1][20] X-ray crystallography studies have revealed that the dihedral angle between the two benzene rings is approximately 139.0° in derivatives like thiethylperazine.[21] This three-dimensional structure is crucial for its interaction with biological targets.[22]
Experimental Protocols
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of a this compound derivative.
Methodology:
-
Instrumentation: An automated pKa analyzer equipped with a Ag/AgCl pH electrode is utilized.[23]
-
Sample Preparation: A known concentration of the this compound derivative is dissolved in a suitable co-solvent system (e.g., methanol/water or n-propanol/water) to ensure solubility.[9][10][23]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.5 M KOH) at a constant temperature (e.g., 25 °C or 37 °C).[9][10][23] The pH is monitored continuously.
-
Data Analysis: The pKa is determined from the titration curve by identifying the pH at which half of the compound is ionized. For poorly soluble compounds, the Yasuda-Shedlovsky extrapolation method can be used to determine the pKa in pure water from measurements in various co-solvent mixtures.[23]
Determination of Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a this compound derivative.
Methodology:
-
Materials: The this compound derivative, purified water (or a buffer of specific pH), and a suitable organic solvent for analysis (e.g., methanol).
-
Procedure: An excess amount of the solid this compound derivative is added to a known volume of the aqueous medium in a sealed container.
-
Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24 hours) to reach equilibrium.[9][10]
-
Sample Preparation: The suspension is filtered to remove the undissolved solid. An aliquot of the clear filtrate is taken and diluted with a suitable solvent.
-
Analysis: The concentration of the dissolved this compound derivative in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[9][10]
Determination of Redox Potential (Cyclic Voltammetry)
Objective: To determine the redox potential of a this compound derivative.
Methodology:
-
Instrumentation: A potentiostat with a three-electrode setup (working electrode, reference electrode, and counter electrode).
-
Sample Preparation: The this compound derivative is dissolved in a suitable organic solvent containing a supporting electrolyte.
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The scan is then reversed.
-
Data Analysis: The half-wave potential (E₁/₂) is determined from the cyclic voltammogram, which provides information about the formal redox potential of the compound.
Visualizations
Structure-Activity Relationships
The physicochemical properties of this compound derivatives are intrinsically linked to their biological activity. The following diagram illustrates key structure-activity relationships (SAR).
Caption: Key structure-activity relationships of this compound derivatives.
General Experimental Workflow for Physicochemical Profiling
The characterization of a novel this compound derivative involves a systematic evaluation of its physicochemical properties.
Caption: General workflow for physicochemical profiling of a new this compound derivative.
This compound-Modulated Signaling Pathways in Cancer
Phenothiazines have been shown to exert their anticancer effects by modulating various critical signaling pathways.
Caption: Key signaling pathways in cancer modulated by phenothiazines.[24]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 92-84-2 [m.chemicalbook.com]
- 6. if-pan.krakow.pl [if-pan.krakow.pl]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Solubility and pKa determination of six structurally related phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. core.ac.uk [core.ac.uk]
- 11. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01086K [pubs.rsc.org]
- 16. This compound(92-84-2) 1H NMR spectrum [chemicalbook.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis and Structure of Novel this compound Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. journals.iucr.org [journals.iucr.org]
- 22. This compound drugs: structure-activity relationships explained by a conformation that mimics dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. derpharmachemica.com [derpharmachemica.com]
- 24. Therapeutic Mechanisms of this compound Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Phenothiazine Nucleus: A Privileged Scaffold Forged in Serendipity and Optimized by Design
An In-depth Technical Guide on the Core of a Medicinal Chemistry Mainstay
Introduction
The story of phenothiazine is a testament to the pivotal role of serendipity, keen observation, and systematic chemical modification in drug discovery. Initially synthesized in the late 19th century as a dye, the tricyclic this compound scaffold has evolved into what medicinal chemists refer to as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.[1][2] Its derivatives have given rise to blockbuster drugs targeting a wide array of therapeutic areas, most notably in psychiatry, but also in oncology, infectious diseases, and supportive care. This technical guide provides an in-depth exploration of the discovery of this compound's therapeutic potential, its structure-activity relationships, key mechanisms of action, and the experimental methodologies that underpin its development.
From Dyes to Drugs: A Historical Perspective
The journey of this compound began in 1883 with its first synthesis by August Bernthsen.[3] For decades, its primary utility was in the burgeoning dye industry, with derivatives like methylene blue finding use as staining agents.[4] The pivot towards medicine started in the 1940s when chemists at Rhone-Poulenc in France, while searching for novel antihistamines, synthesized promethazine. This new compound exhibited potent antihistaminic and sedative effects, launching phenothiazines into the pharmaceutical arena.[4]
The most profound discovery, however, was accidental. In 1951, while investigating this compound derivatives for their potential to induce surgical hypothermia, French surgeon Henri Laborit observed a remarkable "euphoric quietude" in patients administered chlorpromazine.[4][5] This led to its trial in psychiatric patients, where it demonstrated unprecedented efficacy in alleviating the severe positive symptoms of psychosis, such as hallucinations and delusions.[5][6] The introduction of chlorpromazine in 1952 revolutionized psychiatry, ushering in the era of psychopharmacology and establishing the this compound core as a bona fide privileged scaffold.
Mechanism of Action: From Dopamine Blockade to Pathway Modulation
The therapeutic effects of this compound derivatives are diverse, stemming from their ability to interact with multiple biological targets.
Antipsychotic Action: Dopamine D2 Receptor Antagonism
The primary mechanism for the antipsychotic effects of phenothiazines is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[5][6] In psychotic states like schizophrenia, an overactivity of this dopaminergic pathway is hypothesized to cause positive symptoms.[5] By acting as antagonists, phenothiazines bind to D2 receptors without activating them, thereby reducing the excessive dopaminergic neurotransmission and alleviating these symptoms.[5][7] The clinical potency of these drugs shows a strong correlation with their binding affinity for the D2 receptor.[7]
References
- 1. Trifluoperazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential inhibition of PDK1/Akt signaling by phenothiazines suppresses cancer cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 5. What is the mechanism of Chlorpromazine Hydrochloride? [synapse.patsnap.com]
- 6. A Review and Case Study of the Action of Chlorpromazine on Dopaminergic Pathways and its Associated Extrapyramidal Disturbances [ijraset.com]
- 7. Chlorpromazine - Wikipedia [en.wikipedia.org]
Early Studies on the Antioxidant Activity of Phenothiazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of early research into the antioxidant properties of phenothiazine derivatives. This compound and its analogs are a class of heterocyclic compounds recognized for their wide-ranging pharmacological activities, including significant antioxidant potential that makes them promising candidates for mitigating oxidative stress-related diseases.[1] This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying mechanisms and workflows.
Quantitative Assessment of Antioxidant Activity
The antioxidant capacity of this compound derivatives has been evaluated using various in vitro assays. The following tables summarize quantitative data from early studies, primarily focusing on the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to scavenge 50% of free radicals in an assay. A lower IC50 value indicates higher antioxidant activity.[1]
Table 1: DPPH Radical Scavenging Activity of this compound Derivatives [1]
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[1][2][3]
| This compound Derivative | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 7-methoxy-3H-phenothiazin-3-one | Data not available | Ascorbic Acid | Data not available | [1] |
| Compound 2e (contains a 4-amino-2-methoxyphenol moiety) | More effective than BHA | Butylated Hydroxyanisole (BHA) | Data not available | [2][3] |
| Series 5a-5h (this compound conjugated with arylamines) | Good antioxidant activity (except 5h) | Not specified | Data not available | [2][3] |
Table 2: ABTS Radical Cation Scavenging Activity of this compound Derivatives [1]
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another common method for determining the total antioxidant capacity of compounds.[1][3]
| This compound Derivative | Trolox Equivalents (TE) | Reference Compound | Trolox Equivalents (TE) | Reference |
| Various Synthesized Derivatives | Significant activity, some higher than Trolox | Trolox | Not applicable | [3] |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound Derivatives [1]
The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1][3]
| This compound Derivative | FRAP Value (µM Fe(II)/mg) | Reference Compound | FRAP Value (µM Fe(II)/mg) | Reference |
| Various Synthesized Derivatives | Significant activity | Not specified | Data not available | [3] |
Table 4: Voltammetric Assessment of Antioxidant Activity of this compound Derivatives in Water-Ethanol Solutions [4]
This method assesses antioxidant activity by measuring the reduction of cathodic oxygen.[4] The values represent the antioxidant activity of substances at different concentrations.
| Compound | 30% Water-Ethanol Solution (C1 = 0.01%) | 50% Water-Ethanol Solution (C1 = 0.01%) | 70% Water-Ethanol Solution (C1 = 0.01%) | 85% Water-Ethanol Solution (C1 = 0.01%) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Pyridothis compound | Data not available | Data not available | Data not available | Data not available |
| cis-10-propenylthis compound | Data not available | Data not available | Data not available | Data not available |
| Propenylthis compound dimer (DPPT) | Data not available | Data not available | Data not available | Data not available |
Note: Specific quantitative values from the source were not available in the provided snippets. The table structure is based on the described experimental setup.
Mechanisms of Antioxidant Action
This compound derivatives exert their antioxidant effects through several primary mechanisms, which involve donating a hydrogen atom or an electron to neutralize free radicals.[1][5]
-
Hydrogen Atom Transfer (HAT): The this compound molecule donates a hydrogen atom, typically from its secondary amine group, to a free radical, thereby neutralizing it.[1][5]
-
Single Electron Transfer (SET): The this compound molecule donates an electron to a free radical, resulting in the formation of a this compound radical cation.[1][5]
-
Radical Adduct Formation (RAF): A free radical can attack the aromatic ring of the this compound molecule to form a stable adduct.[5]
The structure-activity relationship (SAR) analysis indicates that the presence of electron-donating groups on the this compound ring generally enhances antioxidant activity.[6][7]
Key antioxidant mechanisms of this compound derivatives.
Experimental Protocols
Detailed methodologies for the most common in vitro antioxidant assays used in early studies of this compound derivatives are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable free radical DPPH• in the presence of an antioxidant. The color of the solution changes from purple to yellow, and the decrease in absorbance is measured spectrophotometrically.[1]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (this compound derivatives)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.[1]
-
Preparation of test samples: Various concentrations of the this compound derivatives and the standard antioxidant are prepared in methanol.[1]
-
Reaction: A specific volume of the DPPH solution (e.g., 100 µL) is added to each well of a 96-well plate containing the test samples.[1]
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is then determined from a plot of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The antioxidant capacity is measured by the decolorization of the ABTS•+ solution.[1]
Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Ethanol or phosphate-buffered saline (PBS)
-
Test compounds (this compound derivatives)
-
Standard antioxidant (e.g., Trolox)
-
Spectrophotometer
Procedure:
-
Generation of ABTS•+: The ABTS stock solution is prepared by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Preparation of ABTS•+ working solution: The stock solution is diluted with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: A small volume of the test compound at various concentrations is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalents (TE).
Voltammetric Method for Determining Antioxidant Activity
This electrochemical method is based on the electroreduction of oxygen, which is similar to processes in the mitochondria of a living cell.[4]
Materials and Equipment:
-
Voltammetric analyzer
-
Three-electrode cell (working, reference, and auxiliary electrodes)
-
Background electrolyte solution (e.g., 0.1 N NaClO₄ in water-ethanol)
-
Test compounds (this compound derivatives)
Procedure:
-
Setup: The voltammetric cell is filled with the background electrolyte solution.
-
Measurement without substance: Voltammograms of cathodic oxygen reduction are recorded in the background solution in a potential range from 0.0 to -1.0 V.
-
Measurement with substance: The test this compound derivative is added to the solution at various concentrations (e.g., 0.01%, 0.1%, and 1.0%).[4]
-
Recording: Voltammograms are recorded again.
-
Analysis: The antioxidant activity is determined by comparing the current pike with and without the addition of the test substance. A reduction in the current indicates an interaction between the substance and oxygen or its radicals.[4]
A generalized workflow for antioxidant capacity assays.
Conclusion
Early studies have consistently demonstrated that this compound derivatives possess significant, structurally dependent antioxidant properties.[1][4] The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers and drug development professionals. The primary mechanisms of action involve hydrogen atom transfer, single electron transfer, and radical adduct formation.[1][5] Further investigations are warranted to explore the full therapeutic potential of these compounds in combating oxidative stress-mediated pathologies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of this compound Derivatives | Bentham Science [eurekaselect.com]
- 4. Antioxidant Properties of New this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radical Scavenging Potential of the this compound Scaffold: A Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
The Core Mechanism of Action of Phenothiazine-Based Antipsychotic Drugs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of phenothiazine-based antipsychotic drugs. It is designed for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular interactions, signaling pathways, and experimental methodologies central to the study of these compounds.
Core Mechanism of Action: Dopamine D2 Receptor Antagonism
The primary therapeutic effect of this compound antipsychotics is attributed to their potent antagonism of the dopamine D2 receptor.[1][2] In psychotic disorders such as schizophrenia, an overactivity of the mesolimbic dopamine pathway is thought to contribute to the positive symptoms, including hallucinations and delusions. Phenothiazines competitively bind to D2 receptors in this pathway, blocking the action of endogenous dopamine and thereby reducing dopaminergic neurotransmission.[1] The clinical efficacy of these drugs shows a strong correlation with their binding affinity for the D2 receptor.
Quantitative Analysis of Receptor Binding Affinities
The interaction of this compound antipsychotics with various neurotransmitter receptors can be quantified by their binding affinities, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for several common phenothiazines at the dopamine D2 receptor and key off-target receptors responsible for many of the side effects associated with these drugs.
| Drug | Dopamine D2 (Ki, nM) | Histamine H1 (Ki, nM) | Muscarinic M1 (Ki, nM) | Alpha-1 Adrenergic (Ki, nM) |
| Chlorpromazine | 6.434 | 12.71 | 39.66 | 1.450 |
| Fluphenazine | 0.80 | 41.58 | 2165 | 9.549 |
| Perphenazine | 0.977 | 8.110 | 1698 | 10.00 |
| Thioridazine | 18.98 | 31.90 | 11.21 | 8.710 |
| Trifluoperazine | - | - | - | - |
Data sourced from Psychopharmacopeia, referencing the PDSP Ki database.[3] Note: Data for Trifluoperazine was not available in the referenced source.
Downstream Signaling Pathways of D2 Receptor Blockade
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o protein.[4][5] Antagonism of these receptors by phenothiazines initiates a cascade of intracellular signaling events.
Primary Signaling Pathway
The canonical signaling pathway following D2 receptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[4][6] By blocking this receptor, phenothiazines prevent the dopamine-induced inhibition of adenylyl cyclase. This disinhibition can lead to a relative increase in cAMP and PKA activity, thereby altering the phosphorylation state and activity of numerous downstream proteins involved in neuronal function.
References
Synthesis of Novel Phenothiazine Derivatives for Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights of novel phenothiazine derivatives, a class of heterocyclic compounds with broad therapeutic potential. From foundational synthetic methods to modern catalytic strategies, this document details the chemical pathways to generate diverse this compound scaffolds. Furthermore, it delves into their mechanisms of action, focusing on key signaling pathways implicated in various diseases, and presents quantitative biological data to inform structure-activity relationship (SAR) studies and guide future drug discovery efforts.
Core Synthetic Strategies for the this compound Nucleus
The tricyclic this compound core is amenable to a variety of synthetic modifications, allowing for the fine-tuning of its physicochemical and pharmacological properties. Key synthetic strategies involve the formation of the central thiazine ring and subsequent functionalization.
Classical Synthesis Methods
Bernthsen Synthesis: First reported in 1883, this method involves the direct reaction of a diarylamine with elemental sulfur at high temperatures, often with a catalytic amount of iodine to improve yields.[1]
Experimental Protocol: Bernthsen Synthesis of this compound
-
Materials: Diphenylamine, sulfur, iodine (catalyst).
-
Procedure:
-
A mixture of diphenylamine (1.0 eq) and sulfur (2.2 eq) is heated to 180-250°C.
-
A catalytic amount of iodine (0.1 eq) can be added to facilitate the reaction.
-
The reaction proceeds with the evolution of hydrogen sulfide gas and is typically heated for several hours.
-
The reaction mixture is cooled, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or toluene).
-
Ullmann Condensation: This copper-catalyzed reaction involves the coupling of an o-aminothiophenol with an o-halobenzene derivative to form a diaryl sulfide, which then undergoes intramolecular cyclization to yield the this compound core.[2][3][4][5][6] This method offers greater substrate scope and milder reaction conditions compared to the Bernthsen synthesis.
Experimental Protocol: Ullmann-type Synthesis of a this compound Derivative
-
Materials: 2-aminothiophenol, 2-chloronitrobenzene, copper(I) iodide (CuI), potassium carbonate (K2CO3), dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2-aminothiophenol (1.0 eq) in DMF, add 2-chloronitrobenzene (1.0 eq), CuI (0.1 eq), and K2CO3 (2.0 eq).
-
The reaction mixture is heated to 120-150°C for 12-24 hours under an inert atmosphere.
-
Upon completion, the mixture is cooled to room temperature and poured into water.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product is then purified by column chromatography on silica gel.
-
Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution reaction is a powerful method for synthesizing phenothiazines.[3][7][8] It typically involves the base-catalyzed rearrangement of a 2-amino-2'-nitrodiphenyl sulfide derivative.
Experimental Protocol: this compound Synthesis via Smiles Rearrangement
-
Materials: 2-Amino-2'-nitrodiphenyl sulfide, sodium hydroxide (NaOH), ethanol.
-
Procedure:
-
The 2-amino-2'-nitrodiphenyl sulfide (1.0 eq) is dissolved in ethanol.
-
A solution of sodium hydroxide (1.2 eq) in water is added dropwise to the ethanolic solution.
-
The reaction mixture is heated at reflux for 2-4 hours.
-
After cooling, the mixture is neutralized with a dilute acid (e.g., acetic acid).
-
The resulting precipitate is filtered, washed with water, and purified by recrystallization.
-
Modern Catalytic Methods
Modern cross-coupling reactions have significantly expanded the toolkit for this compound synthesis and functionalization, allowing for the introduction of a wide array of substituents with high efficiency and selectivity.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used for the formation of C-N bonds and can be applied to the synthesis of the this compound core or for the N-arylation of a pre-formed this compound.[9][10][11][12][13]
Experimental Protocol: Buchwald-Hartwig N-Arylation of this compound
-
Materials: this compound, aryl bromide, palladium(II) acetate (Pd(OAc)2), a suitable phosphine ligand (e.g., Xantphos), sodium tert-butoxide (NaOtBu), toluene.
-
Procedure:
-
In a glovebox, a reaction vessel is charged with this compound (1.2 eq), aryl bromide (1.0 eq), Pd(OAc)2 (0.02 eq), the phosphine ligand (0.04 eq), and NaOtBu (1.4 eq).
-
Anhydrous toluene is added, and the vessel is sealed.
-
The reaction mixture is heated at 80-110°C for 12-24 hours.
-
After cooling, the mixture is diluted with a solvent such as ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
-
Suzuki Coupling: This versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide or triflate is widely used to functionalize the this compound scaffold by introducing aryl or vinyl substituents at various positions on the aromatic rings.[14][15][16][17]
Experimental Protocol: Suzuki Coupling for C-Arylation of a Bromothis compound
-
Materials: 2-Bromothis compound, arylboronic acid, palladium(II) acetate (Pd(OAc)2), triphenylphosphine (PPh3), potassium carbonate (K2CO3), 1,4-dioxane, and water.
-
Procedure:
-
A mixture of 2-bromothis compound (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.2 eq), and K2CO3 (2.0 eq) is prepared in a reaction flask.
-
A 3:1 mixture of 1,4-dioxane and water is added.
-
The mixture is degassed and then heated at 80-100°C under a nitrogen atmosphere for 8-16 hours.
-
After completion, the reaction is cooled, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
-
Biological Activities and Quantitative Data
This compound derivatives exhibit a remarkable range of biological activities, including anticancer, antimicrobial, and antiviral properties. The following tables summarize quantitative data for representative novel this compound derivatives.
Anticancer Activity
The anticancer effects of phenothiazines are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and overcome multidrug resistance.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| PTZ-Chalcone 1 | MCF-7 (Breast) | 12 | [18] |
| PTZ-Chalcone 2 | HepG-2 (Liver) | 7.14 | [19][20] |
| PTZ-Triazole 1 | MGC-803 (Gastric) | 6.96 | [18] |
| Trifluoperazine | PC-3 (Prostate) | 6.67 | [11][18] |
| PEGylated PTZ 1 | CT26 (Colon) | Lower than Doxorubicin | [21] |
| Azathis compound 1 | SW-948 (Colon) | Similar to Cisplatin | [7][20] |
| PTZ-Amide 1 | LoVo (Colon) | 50 | [18] |
| PTZ-Amide 1 (Dox-Resistant) | LoVo/Dx (Colon) | 20 | [18] |
Antimicrobial Activity
Phenothiazines have shown promise in combating various bacterial and fungal pathogens, including drug-resistant strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Thioridazine | Gram-positive/negative bacteria | 25 - 100 | [22][23] |
| Chlorpromazine | Gram-positive/negative bacteria | 25 - 100 | [22][23] |
| Flupenthixol | Various bacterial strains | 10 - 100 | [22] |
| (S)-JBC 1847 | S. aureus (MRSA) | 0.125 - 1 | [24] |
| PTZ-Sulfonamide 1 | S. aureus | 3.125 | [18] |
| PTZ-Sulfonamide 2 | S. aureus | 6.25 | [18] |
Signaling Pathways and Mechanisms of Action
The diverse pharmacological effects of this compound derivatives stem from their interactions with multiple cellular targets and signaling pathways.
Dopamine Receptor Antagonism
The antipsychotic effects of many phenothiazines are primarily due to their ability to block D2 dopamine receptors in the brain.[22][23][25] This antagonism helps to alleviate the positive symptoms of schizophrenia. The conformation of the this compound side chain plays a crucial role in its ability to mimic dopamine and bind to the receptor.[19][26]
References
- 1. researchgate.net [researchgate.net]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. synarchive.com [synarchive.com]
- 5. byjus.com [byjus.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. researchgate.net [researchgate.net]
- 15. blazingprojects.com [blazingprojects.com]
- 16. rose-hulman.edu [rose-hulman.edu]
- 17. youtube.com [youtube.com]
- 18. Design, synthesis, and molecular docking of new this compound incorporated N-Mannich bases as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Pegylation of this compound – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. In vitro antimicrobial activity of 18 this compound derivatives: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis and Structure of Novel this compound Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Structure in the Multifaceted Activities of Phenothiazine Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phenothiazine and its analogs represent a versatile class of tricyclic heterocyclic compounds with a rich history in medicinal chemistry. Initially developed for their antipsychotic properties, these molecules have demonstrated a broad spectrum of biological activities, including potent anticancer effects. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, detailing the molecular features that govern their therapeutic efficacy. We present quantitative data in structured tables, offer detailed experimental protocols for key biological assays, and visualize critical signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Core Structure-Activity Relationships
The biological activity of this compound analogs is intricately linked to the nature and position of substituents on the tricyclic core and the characteristics of the side chain at the N10 position.
Antipsychotic Activity
The antipsychotic effects of phenothiazines are primarily attributed to their antagonism of the dopamine D2 receptor. The key SAR principles for antipsychotic activity are as follows:
-
Substitution at C2: The presence of an electron-withdrawing group at the C2 position of the this compound ring is crucial for potent antipsychotic activity. The order of activity for various substituents is generally considered to be -CF3 > -Cl > -H.[1][2] This substitution is believed to promote a conformation that mimics dopamine, allowing for competitive antagonism at the D2 receptor.[2][3]
-
N10 Side Chain: A three-carbon alkyl chain separating the nitrogen atom of the this compound ring (N10) and the terminal amino group is optimal for neuroleptic activity.[1][4] Shortening or lengthening this chain diminishes activity.
-
Terminal Amino Group: The terminal amino group in the side chain must be tertiary for maximal potency.[1][4] Piperazine-containing side chains, as seen in drugs like fluphenazine and trifluoperazine, generally confer higher potency than simple alkylamino side chains.[3]
Anticancer Activity
The anticancer properties of this compound analogs are multifaceted, involving the induction of apoptosis, disruption of cell cycle progression, and modulation of key signaling pathways.[5][6] The SAR for anticancer activity reveals different structural requirements compared to antipsychotic effects:
-
N10 Side Chain Modification: Alterations to the N10 side chain have a significant impact on cytotoxic activity. The introduction of bulky aromatic or heterocyclic moieties can enhance anticancer potency.
-
This compound Ring Substitution: While C2 substitution is critical for antipsychotic action, modifications at other positions of the this compound ring can influence anticancer efficacy. The overall lipophilicity and electronic properties of the molecule play a crucial role in its ability to interact with cancer cell membranes and intracellular targets.[5]
Quantitative Data on Biological Activity
To facilitate a comparative analysis of the biological effects of various this compound analogs, the following tables summarize key quantitative data from the literature.
Table 1: In Vitro Cytotoxicity of this compound Analogs against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| DPT-1 | A549 (Lung Carcinoma) | 1.526 ± 0.004 | [7] |
| DPT-2 | A549 (Lung Carcinoma) | 3.447 ± 0.054 | [7] |
| Doxorubicin | A549 (Lung Carcinoma) | 0.038 | [7] |
| Compound 1 | HTB-26 (Breast Cancer) | 10 - 50 | [8] |
| Compound 2 | HTB-26 (Breast Cancer) | 10 - 50 | [8] |
| Compound 1 | PC-3 (Pancreatic Cancer) | 10 - 50 | [8] |
| Compound 2 | PC-3 (Pancreatic Cancer) | 10 - 50 | [8] |
| Compound 1 | HepG2 (Hepatocellular Carcinoma) | 10 - 50 | [8] |
| Compound 2 | HepG2 (Hepatocellular Carcinoma) | 10 - 50 | [8] |
| PEGylated this compound (PP) | HeLa (Cervical Cancer) | 229.1 | [9] |
| PEGylated this compound (PP) | MeWo (Skin Cancer) | 251.9 | [9] |
| PEGylated this compound (PPO) | HepG2 (Hepatocellular Carcinoma) | 161.3 | [9] |
| PEGylated this compound (PPO) | MCF7 (Breast Cancer) | 131.7 | [9] |
| Complex 1 | A-549 (Lung Carcinoma) | 5.94 ± 0.58 | [10] |
| Cis-platin | A-549 (Lung Carcinoma) | 25.01 ± 2.29 | [10] |
| Compound 6 | MCF-7 (Breast Cancer) | 11.7 | [11] |
| Compound 6 | HepG2 (Hepatocellular Carcinoma) | 0.21 | [11] |
| Compound 6 | A549 (Lung Carcinoma) | 1.7 | [11] |
| Doxorubicin | MCF-7 (Breast Cancer) | 7.67 | [11] |
| Doxorubicin | HepG2 (Hepatocellular Carcinoma) | 8.28 | [11] |
| Doxorubicin | A549 (Lung Carcinoma) | 6.62 | [11] |
Table 2: Dopamine D2 Receptor Binding Affinity of this compound Analogs
| Compound | Ki (nM) | Reference |
| Asenapine | 0.344 | [12] |
| Clozapine | 135 | [12] |
| Haloperidol | 0.517 | [12] |
| Olanzapine | 12.8 | [12] |
| Ziprasidone | 1.25 | [12] |
| Blonanserin | 0.0997 | [12] |
| Chlorpromazine | Varies | [13][14] |
| Fluphenazine | Varies | [14] |
| Perphenazine | Varies | [14] |
| Pramipexole (D3 affinity) | 0.5 | [15] |
| Pramipexole (D2 affinity) | 3.9 | [15] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of the biological activities of this compound analogs.
Synthesis of N-Substituted this compound Derivatives
A general procedure for the synthesis of N-substituted this compound derivatives involves the reaction of this compound with an appropriate alkylating or acylating agent.[16][17][18]
General Procedure for N-Acylation:
-
Dissolve 10H-Phenothiazine (0.01 mol) in 50 ml of dry benzene.
-
Cool the solution to 0-5°C.
-
Add chloroacetyl chloride (0.01 mol) dropwise to the solution.
-
Reflux the reaction mixture with stirring for 3-4 hours at 50-60°C.
-
Distill off the solvent and pour the resulting mixture onto ice-cold water.
-
Collect the solid product and recrystallize it from ether to obtain N-(2-chloroacetyl)this compound.[16]
General Procedure for N-Alkylation of Acylated this compound:
-
Mix N-(2-Chloroacetyl)this compound (0.125 mmol) and the desired amine (e.g., phthalimide, 0.125 mmol) in 20 ml of DMSO.
-
Stir the reaction mixture at room temperature for 4-5 hours.
-
Pour the reaction mixture into water and filter the crude precipitate.[16]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[19][20][21][22]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analog and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[19]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2).[19] During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[22]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the insoluble formazan crystals.[19][20] Allow the plate to stand overnight in the incubator.[19]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[19] The reference wavelength should be greater than 650 nm.[19]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Dopamine D2 Receptor Binding Assay
Radioligand binding assays are used to determine the affinity of this compound analogs for the dopamine D2 receptor.[13][14][23][24]
Protocol for Competitive Binding Assay:
-
Membrane Preparation: Prepare a crude membrane fraction from cells or tissues expressing the dopamine D2 receptor.[23]
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]spiperone), and varying concentrations of the unlabeled this compound analog (the competitor).[12][13]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity on the filters corresponds to the amount of radioligand bound to the receptors. As the concentration of the unlabeled this compound analog increases, it will displace the radiolabeled ligand, leading to a decrease in radioactivity. From this competition curve, the IC50 value (the concentration of the competitor that displaces 50% of the radiolabeled ligand) can be determined. The Ki value (the inhibition constant) can then be calculated using the Cheng-Prusoff equation.[24]
Apoptosis Detection
Several methods can be used to detect apoptosis induced by this compound analogs, including morphological analysis, DNA fragmentation assays, and flow cytometry using Annexin V and propidium iodide (PI) staining.[25][26][27][28][29][30]
Annexin V/PI Flow Cytometry Protocol:
-
Cell Treatment: Treat cells with the this compound analog for a specified time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for a short period.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound analogs are often mediated through the modulation of critical intracellular signaling pathways that control cell survival, proliferation, and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival and is often dysregulated in cancer.[31][32] this compound derivatives have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and induction of apoptosis.[6][26]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory effect of this compound analogs.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[33] Aberrant activation of this pathway is common in many cancers. Some this compound analogs have been shown to interfere with this pathway, contributing to their anticancer effects.[5][26]
Caption: MAPK/ERK signaling pathway and a potential point of inhibition by this compound analogs.
Dopamine D2 Receptor Signaling
The antipsychotic effects of phenothiazines are mediated by their blockade of the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Caption: Dopamine D2 receptor signaling pathway and its antagonism by this compound analogs.
Conclusion
The this compound scaffold provides a remarkable platform for the development of drugs with diverse therapeutic applications. A thorough understanding of the structure-activity relationships is paramount for the rational design of novel analogs with enhanced potency and selectivity for either antipsychotic or anticancer activities. This guide has provided a comprehensive overview of the key structural determinants, quantitative biological data, detailed experimental protocols, and the underlying signaling pathways. This information is intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of molecules.
References
- 1. SAR of this compound.pptx [slideshare.net]
- 2. pnas.org [pnas.org]
- 3. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationship of Antipsychotic Drug | PPTX [slideshare.net]
- 5. Frontiers | Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells [frontiersin.org]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pegylation of this compound – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdn-links.lww.com [cdn-links.lww.com]
- 13. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijrap.net [ijrap.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. benchchem.com [benchchem.com]
- 24. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Induction of apoptosis in cells | Abcam [abcam.com]
- 29. medchemexpress.com [medchemexpress.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 32. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
The Redox Heart of Phenothiazines: An In-depth Guide to their Electrochemical Behavior and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Phenothiazines, a class of heterocyclic compounds, are a cornerstone in medicinal chemistry, renowned for their broad pharmacological applications, particularly as antipsychotic agents.[1] At the core of their diverse biological activities lies a rich and complex redox chemistry. The ability of the phenothiazine nucleus to undergo reversible oxidation-reduction reactions is not merely a chemical curiosity but a fundamental driver of their therapeutic effects and, in some cases, their side effects. This technical guide provides a comprehensive exploration of the redox properties and electrochemical behavior of phenothiazines, offering insights into their structure-activity relationships, experimental characterization, and the implications for drug development.
The this compound Core: A Redox-Active Scaffold
The characteristic tricyclic structure of this compound, with its central thiazine ring containing nitrogen and sulfur heteroatoms, is inherently electron-rich.[2] This electron density makes the molecule susceptible to oxidation, typically initiating with a one-electron transfer to form a stable cation radical.[3][4] Further oxidation can lead to the formation of a dication.[5][6] The stability of these oxidized species is a key determinant of the subsequent chemical and biological events.
The redox potential of phenothiazines, a measure of the ease with which they are oxidized, is highly tunable through chemical modification of the core structure. Substituents at the 2, 7, and 10 positions of the this compound ring can significantly influence the electron density and, consequently, the oxidation potential.[7] Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect.[8][9] This principle of structure-activity relationship is crucial for the rational design of this compound derivatives with desired redox properties.[10]
Electrochemical Behavior: Unraveling the Redox Landscape
Electrochemical techniques are powerful tools for probing the redox behavior of phenothiazines. Cyclic voltammetry (CV) is the most commonly employed method, providing valuable information about the oxidation and reduction potentials, the reversibility of the electron transfer processes, and the stability of the generated radical species.[11][12][13]
A typical cyclic voltammogram of a this compound derivative in a suitable solvent and supporting electrolyte will exhibit one or more anodic (oxidation) peaks and corresponding cathodic (reduction) peaks.[14] The first oxidation peak generally corresponds to the reversible one-electron oxidation to the cation radical.[2][4] The appearance of subsequent, often irreversible, oxidation peaks at higher potentials can indicate further oxidation to a dication or chemical reactions following the initial electron transfer.[1]
The electrochemical oxidation of phenothiazines is a diffusion-controlled process, meaning the rate of the reaction is governed by the transport of the molecule to the electrode surface.[3][5] The reversibility of the redox process is an important parameter, with a reversible system indicating that the generated radical cation is stable on the timescale of the CV experiment.[2]
Quantitative Electrochemical Data of this compound Derivatives
The following table summarizes key electrochemical data for a selection of this compound derivatives, illustrating the influence of structural modifications on their redox properties.
| This compound Derivative | Oxidation Potential (Epa vs. reference) | Redox Process Characteristics | Reference(s) |
| This compound (PTZ) | ~0.5-0.6 V vs. Ag/AgCl | Reversible one-electron oxidation | [1][3] |
| Chlorpromazine (CPZ) | ~0.595 V (Epa1) vs. Fc/Fc+ | Reversible one-electron oxidation to form CPZ•+ | [4] |
| Thioridazine (TR) | ~0.55-0.75 V | Reversible, diffusion-controlled oxidation | [5] |
| Promethazine | - | - | |
| Trifluoperazine | - | - | |
| Methylene Blue | Varies with pH | Two-electron reversible charge transfer in a limited pH range | [11] |
| N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)this compound (B(MEEO)EPT) | 0.65 V vs. Fc/Fc+ | Stable oxidation potential | [7] |
| Ethylpromethazine bis(trifluoromethanesulfonyl)imide (EPRT-TFSI) | 1.12 V vs. Fc/Fc+ | High redox potential | [7] |
Note: The exact oxidation potentials can vary depending on the experimental conditions (e.g., solvent, supporting electrolyte, reference electrode, and scan rate).
Experimental Protocols for Electrochemical Analysis
A standardized approach is crucial for obtaining reproducible and comparable electrochemical data. Below is a detailed methodology for the cyclic voltammetry analysis of phenothiazines.
General Procedure for Cyclic Voltammetry Analysis
Objective: To determine the oxidation potential and characterize the redox behavior of a this compound derivative.
Materials and Equipment:
-
Potentiostat/Galvanostat system
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Glassy Carbon Electrode - GCE)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter (Auxiliary) Electrode (e.g., Platinum wire)
-
High-purity solvent (e.g., acetonitrile, dichloromethane)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆, tetrabutylammonium perchlorate - TBAP)
-
This compound derivative of interest
-
Inert gas (e.g., nitrogen or argon) for deoxygenation
Procedure:
-
Electrode Preparation:
-
Polish the working electrode (GCE) with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and the solvent to be used in the experiment.
-
Allow the electrode to dry completely.
-
-
Electrolyte Solution Preparation:
-
Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen solvent.
-
Prepare a stock solution of the this compound derivative in the same electrolyte solution at a known concentration (typically in the millimolar range).
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Add the electrolyte solution containing the this compound derivative to the cell.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment, including the initial potential, final potential, vertex potentials, and scan rate (a typical starting scan rate is 100 mV/s). The potential window should be chosen to encompass the expected redox events of the this compound.
-
Run the cyclic voltammetry scan and record the resulting voltammogram.
-
Perform multiple scans to check for reproducibility and any changes in the voltammogram over time, which might indicate electrode fouling or decomposition of the analyte.
-
It is good practice to record a voltammogram of the electrolyte solution without the this compound derivative to establish the background current.
-
-
Data Analysis:
-
Determine the anodic peak potential (Epa) and cathodic peak potential (Epc) from the voltammogram.
-
Calculate the formal potential (E°') as the average of Epa and Epc.
-
Determine the peak current separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25°C.
-
Analyze the ratio of the anodic to cathodic peak currents (Ipa/Ipc). A ratio of 1 is indicative of a stable, reversible redox couple.
-
Redox-Mediated Biological Activity and Signaling Pathways
The redox properties of phenothiazines are intimately linked to their biological effects. Their ability to act as antioxidants is a prominent example.[15][16] Phenothiazines can scavenge free radicals, thereby protecting cells from oxidative damage.[17] This antioxidant activity is attributed to their low oxidation potentials, which allow them to readily donate an electron to neutralize reactive oxygen species (ROS).[18]
Furthermore, the redox cycling of phenothiazines can modulate cellular signaling pathways. For instance, some phenothiazines have been shown to activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[17]
The interaction of this compound cation radicals with biological nucleophiles is also a critical aspect of their mechanism of action and can be responsible for binding to receptor proteins.[19]
Below are diagrams illustrating key concepts related to the redox behavior of phenothiazines.
References
- 1. mdpi.com [mdpi.com]
- 2. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Mechanistic aspects of the oxidation of this compound derivatives by methemoglobin in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Chemical structure of phenothiazines and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclic-voltammetric studies of some this compound dyes - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 12. Cyclic-voltammetric studies of some this compound dyes - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 13. Electrochemical analysis of some this compound derivatives--I. Chlorpromazine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Antioxidant Properties of New this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phenothiazines: Nrf2 activation and antioxidant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antioxidant vs. prooxidant action of this compound in a biological environment in the presence of hydroxyl and hydroperoxyl radicals: a quantum chemistry study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Effect of structure on this compound cation radical reactions in aqueous buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Psychopharmacology: A Technical History of Phenothiazines
For Researchers, Scientists, and Drug Development Professionals
The discovery of phenothiazine derivatives as antipsychotic agents marks a pivotal moment in the history of medicine and the birth of modern psychopharmacology. This in-depth guide explores the historical development of phenothiazines, from their origins in the dye industry to their revolutionary impact on the treatment of psychiatric disorders. It provides a technical overview of their synthesis, mechanism of action, structure-activity relationships, and the seminal experiments that established their therapeutic efficacy.
From Dyes to Drugs: The Serendipitous Discovery of this compound's Potential
The story of phenothiazines begins not in a pharmaceutical laboratory, but in the burgeoning chemical dye industry of the late 19th century. The parent compound, this compound, was first synthesized in 1883 by August Bernthsen.[1] Initially, its derivatives, such as methylene blue, were explored for their properties as dyes and later for their antiseptic and antimalarial activities.[2][3]
A crucial turning point came in the mid-20th century during research into antihistamines at the French pharmaceutical company Rhône-Poulenc.[2] This line of inquiry led to the synthesis of promethazine, a this compound derivative with potent sedative effects.[1] Intrigued by its calming properties, French surgeon Henri Laborit began using promethazine in a "lytic cocktail" to reduce surgical shock and anxiety in his patients.[3][4]
Further modification of the this compound structure in a quest for improved anesthetics led to the synthesis of chlorpromazine (initially codenamed RP4560) by Paul Charpentier's team at Rhône-Poulenc on December 11, 1951.[4] Laborit observed that chlorpromazine induced a state of "artificial hibernation," a profound calmness and disinterest in the surroundings without causing a loss of consciousness.[5] He astutely suggested its potential use in psychiatry to manage agitated patients.[4]
The Psychiatric Revolution: Early Clinical Investigations
The first psychiatric patient to receive chlorpromazine was a 24-year-old man suffering from mania, treated by Jean Delay and Pierre Deniker at the Sainte-Anne Hospital in Paris in 1952.[6] The results were dramatic. The patient's severe agitation was controlled, and he was discharged after three weeks of treatment.[6] This initial success prompted Delay and Deniker to conduct a more systematic clinical trial.
In their seminal 1952 study, they administered chlorpromazine to 38 patients with various psychotic disorders.[4] Their findings, published in the Annales Médico-Psychologiques, detailed the drug's remarkable ability to alleviate agitation, hallucinations, and delusions, heralding a new era in the treatment of severe mental illness.[4][7]
Experimental Protocol: The First Clinical Trial of Chlorpromazine (Delay and Deniker, 1952)
While the original publication lacks the detailed structure of modern clinical trial protocols, the following methodology can be reconstructed from historical accounts:
-
Patient Population: 38 hospitalized patients with a diagnosis of psychosis, characterized by symptoms such as agitation, mania, delusions, and hallucinations.[4]
-
Drug Administration: Initial doses of 75-100 mg of chlorpromazine were administered daily via intramuscular injection.[8] This was a significant increase from the doses used by Laborit in his surgical practice.
-
Treatment Duration: The treatment was prolonged and continuous, a departure from the acute use in anesthesia.[7]
-
Outcome Measures: Patient response was assessed through clinical observation of changes in behavior, thought processes, and emotional state. The primary outcomes were the reduction of agitation, hallucinations, and delusional thinking.[8]
-
Key Findings: The study concluded that chlorpromazine was highly effective in controlling the "productive" symptoms of psychosis and induced a state of "psychic indifference" that was distinct from simple sedation.[1]
Unraveling the Mechanism: Dopamine Receptor Antagonism
The initial understanding of chlorpromazine's mechanism of action was limited. It was not until the 1960s that the "dopamine hypothesis" of schizophrenia began to take shape, and with it, a clearer picture of how phenothiazines exert their therapeutic effects. Subsequent research, particularly the work of Arvid Carlsson, demonstrated that antipsychotic drugs, including phenothiazines, act as antagonists at dopamine receptors in the brain.[4]
Phenothiazines primarily block the dopamine D2 receptor, although they also have varying affinities for other receptors, including serotonin (5-HT), histamine (H1), muscarinic (M1), and alpha-adrenergic (α1) receptors.[8][9] This multi-receptor activity is responsible for both their therapeutic effects and their wide range of side effects.[8]
Structure-Activity Relationships and Chemical Synthesis
The therapeutic efficacy and side effect profile of phenothiazines are intimately linked to their chemical structure. Key structural features that influence their activity include:
-
The Tricyclic Core: The this compound nucleus is essential for activity.
-
Substitution at Position 2: The nature of the substituent at the 2-position of the this compound ring is a critical determinant of antipsychotic potency. Electron-withdrawing groups, such as chlorine (-Cl) in chlorpromazine or trifluoromethyl (-CF3) in triflupromazine, significantly enhance activity.
-
The Aminoalkyl Side Chain: A three-carbon chain separating the nitrogen atom of the this compound ring from the terminal amino group is optimal for neuroleptic activity. The nature of this amino group (aliphatic, piperidine, or piperazine) further differentiates the potency and side effect profiles of various this compound derivatives.
Experimental Protocol: Bernthsen Synthesis of this compound
The foundational method for creating the this compound core is the Bernthsen synthesis.
-
Reactants: Diphenylamine and elemental sulfur.
-
Catalyst: Iodine (optional, but improves yield).
-
Procedure:
-
A mixture of diphenylamine and sulfur is heated to a high temperature (typically above 200°C).
-
The reaction proceeds with the evolution of hydrogen sulfide gas.
-
The reaction is continued until the evolution of gas ceases.
-
The crude this compound is then purified, typically by recrystallization.
-
Quantitative Pharmacology of Phenothiazines
The development of numerous this compound derivatives necessitated a way to compare their potencies and side effect liabilities. The concept of "chlorpromazine equivalents" was developed to standardize the dosage of different antipsychotics relative to chlorpromazine.
| This compound Derivative | Chemical Structure of Side Chain at N10 | Receptor Binding Affinity (Ki, nM) - D2 | Relative Potency (Chlorpromazine = 100) | Typical Daily Dose (mg) |
| Chlorpromazine | -CH2CH2CH2N(CH3)2 | 1.0 - 10 | 100 | 200 - 800 |
| Promazine | -CH2CH2CH2N(CH3)2 | 20 - 50 | 50 | 200 - 1000 |
| Triflupromazine | -CH2CH2CH2N(CH3)2 | 1.0 - 5.0 | 200 - 400 | 50 - 150 |
| Thioridazine | -CH2CH2-piperidine-SCH3 | 1.0 - 10 | 100 | 150 - 800 |
| Perphenazine | -CH2CH2CH2-piperazine-CH2CH2OH | 0.1 - 1.0 | 1000 | 8 - 64 |
| Fluphenazine | -CH2CH2CH2-piperazine-CH2CH2OH | 0.1 - 1.0 | 2000 - 5000 | 1 - 20 |
| Trifluoperazine | -CH2CH2CH2-piperazine-CH3 | 0.5 - 2.0 | 1000 - 2000 | 5 - 40 |
Note: Ki values and relative potencies are approximate and can vary depending on the specific assay conditions. Typical daily doses are for the treatment of psychosis and may vary based on individual patient factors.
Side Effect Profile
The broad receptor binding profile of phenothiazines leads to a range of side effects. The incidence and severity of these effects vary between different derivatives.
| Side Effect | Receptor(s) Implicated | Incidence with Phenothiazines | Notes |
| Extrapyramidal Symptoms (EPS) | D2 antagonism | High, especially with high-potency agents (e.g., fluphenazine) | Includes acute dystonia, akathisia, and parkinsonism. |
| Tardive Dyskinesia | Chronic D2 antagonism | Can occur with long-term use | Potentially irreversible movement disorder. |
| Sedation | H1 antagonism | High, especially with low-potency agents (e.g., chlorpromazine) | Tends to decrease with continued use. |
| Orthostatic Hypotension | α1-adrenergic antagonism | Common, particularly at the start of treatment | Can lead to dizziness and falls. |
| Anticholinergic Effects | M1 antagonism | Common | Includes dry mouth, blurred vision, constipation, and urinary retention. |
| Weight Gain | H1 and 5-HT2c antagonism | Common | A significant long-term side effect. |
| Hyperprolactinemia | D2 antagonism in the tuberoinfundibular pathway | Common | Can lead to gynecomastia, galactorrhea, and amenorrhea. |
Logical Progression of this compound Development
Conclusion
The development of phenothiazines represents a landmark achievement in pharmacology and a paradigm shift in the treatment of severe mental illness. From their serendipitous discovery to the rational design of second-generation derivatives, the story of phenothiazines is a testament to the interplay of chemistry, pharmacology, and clinical observation. While newer antipsychotics with more specific receptor binding profiles have been developed, phenothiazines remain an important class of drugs and a cornerstone in the history of psychopharmacology. The foundational knowledge gained from the study of phenothiazines continues to inform the development of novel therapeutics for a wide range of neuropsychiatric disorders.
References
- 1. scielosp.org [scielosp.org]
- 2. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Synthesis and antitubercular activity of quaternized promazine and promethazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Table 1 from Second-Generation Antipsychotics and Extrapyramidal Adverse Effects | Semantic Scholar [semanticscholar.org]
- 7. scielo.br [scielo.br]
- 8. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
photophysical and photochemical properties of phenothiazine dyes
An In-depth Technical Guide to the Photophysical and Photochemical Properties of Phenothiazine Dyes
For Researchers, Scientists, and Drug Development Professionals
This compound and its derivatives represent a significant class of heterocyclic dyes known for their unique "butterfly" nonplanar conformation and potent electron-donating properties, stemming from their electron-rich nitrogen and sulfur heteroatoms.[1][2][3] These structural features prevent aggregation and the formation of excimers, making them highly valuable in a range of applications.[2][3] This guide provides a comprehensive overview of the core , their characterization methodologies, and their mechanisms of action, with a particular focus on their application in photodynamic therapy (PDT).
Core Photophysical Properties
The interaction of this compound dyes with light is governed by several key photophysical processes, including absorption, fluorescence, and intersystem crossing. These processes are best visualized using a Jablonski diagram.
Jablonski Diagram for Photosensitization
Caption: A simplified Jablonski diagram illustrating the primary photophysical transitions of a molecule.
Upon absorbing a photon of a specific wavelength, a this compound dye molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From this state, it can relax via several pathways:
-
Fluorescence: Radiative decay back to the ground state, emitting a photon of a longer wavelength.
-
Internal Conversion/Vibrational Relaxation: Non-radiative decay, dissipating energy as heat.
-
Intersystem Crossing (ISC): A spin-forbidden transition to a long-lived excited triplet state (T₁). This process is crucial for photosensitization.[4]
Structure-Property Relationships
The unique non-planar, butterfly-like structure of the this compound core is fundamental to its properties.[1][2] This conformation hinders intermolecular π-π stacking, which reduces aggregation-caused quenching and is beneficial for maintaining photochemical activity in aqueous media. The electron-donating strength can be tuned by functionalizing various sites on the this compound ring system (N-10, C-3, C-7), which in turn modifies the absorption spectra, redox potentials, and fluorescence quantum yields.[2][5] For instance, adding electron-withdrawing groups can enhance fluorescence, with 3-nitrothis compound achieving a quantum yield of nearly 100% in nonpolar solvents.[5]
Quantitative Photophysical Data
The photophysical properties of common this compound dyes are summarized below. These values can vary depending on the solvent and environmental conditions.
| Dye | λmax (abs) (nm) | Molar Extinction (ε) (M⁻¹cm⁻¹) | λmax (em) (nm) | Fluorescence Quantum Yield (ΦF) |
| Methylene Blue | 664 (in water) | ~81,000 | ~682 | ~0.02 |
| Thionine | 598 (in water) | ~55,000 | ~625 | ~0.03 |
| Azure A | 632 (in water) | ~72,000 | ~650 | Low |
| Azure B | 648 (in water) | ~80,000 | ~665 | Low |
| Toluidine Blue O | 630 (in water) | ~51,000 | ~650 | ~0.03 |
(Note: Values are approximate and compiled from various sources.[4][6] Exact values depend on solvent, pH, and concentration.)
Core Photochemical Properties
The long-lived triplet state (T₁) of this compound dyes is photochemically active and can initiate chemical reactions through two primary mechanisms, collectively known as photosensitization. These mechanisms are the foundation of photodynamic therapy (PDT).[6]
Mechanisms of Photodynamic Therapy (PDT)```dot
Caption: Workflow for determining relative fluorescence quantum yield (ΦF).
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield (ΦF_std) and spectral properties similar to the test sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF_std = 0.54). [7][8]2. Solution Preparation: Prepare dilute solutions of both the standard and the test sample in the desired solvents. Prepare multiple concentrations for each and ensure their absorbance at the chosen excitation wavelength is below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Record the absorbance of all solutions at the excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements. Use identical instrument settings (e.g., slit widths) for all measurements.
-
Data Analysis: Integrate the area under the fluorescence emission curve for each sample.
-
Calculation: Calculate the quantum yield of the test sample (ΦF_test) using the following equation: ΦF_test = ΦF_std * (I_test / I_std) * (A_std / A_test) * (n_test² / n_std²) Where:
-
I = integrated fluorescence intensity
-
A = absorbance at the excitation wavelength
-
n = refractive index of the solvent
-
C. Singlet Oxygen Quantum Yield (ΦΔ) Determination (Indirect Method)
Objective: To determine ΦΔ by monitoring the photooxidation of a chemical trap that reacts specifically with singlet oxygen.
Methodology:
-
Reagents: Use a photosensitizer with a known ΦΔ as a reference (e.g., Methylene Blue). Use a chemical trap like 1,3-diphenylisobenzofuran (DPBF), which has a strong absorbance that is bleached upon reaction with ¹O₂.
-
Solution Preparation: Prepare solutions of the reference, the test photosensitizer, and DPBF in an appropriate solvent (e.g., air-saturated ethanol). The concentration of the photosensitizers should be adjusted to have the same absorbance at the irradiation wavelength.
-
Irradiation: Irradiate the solutions with a monochromatic light source (e.g., a laser or filtered lamp) at a wavelength where only the photosensitizer absorbs, not the trap.
-
Monitoring: At regular time intervals, measure the absorbance of DPBF (typically around 415 nm) using a UV-Vis spectrophotometer.
-
Data Analysis: Plot the absorbance of DPBF against the irradiation time. The rate of DPBF decomposition (the slope of the initial linear portion of the curve) is proportional to the rate of ¹O₂ generation.
-
Calculation: Calculate the ΦΔ of the test sample using the equation: ΦΔ_test = ΦΔ_ref * (k_test / k_ref) Where 'k' is the rate of DPBF decomposition for the test and reference samples, respectively.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-induced optoelectronic properties of this compound-based materials - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC03421E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Tuning Electron-Withdrawing Strength on this compound Derivatives: Achieving 100 % Photoluminescence Quantum Yield by NO2 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
Phenothiazine: A Prototypical Lead Structure in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The serendipitous discovery of the therapeutic properties of phenothiazine derivatives in the mid-20th century marked a pivotal moment in medicinal chemistry and pharmacology. From its origins as a synthetic dye, the tricyclic this compound scaffold has emerged as a quintessential "privileged structure," giving rise to a diverse array of clinically significant drugs. This technical guide provides a comprehensive overview of this compound's journey from a lead structure to a cornerstone of various therapeutic classes, with a particular focus on its role in antipsychotic drug development. This document details the synthetic methodologies, mechanism of action, structure-activity relationships (SAR), and the expanding therapeutic landscape of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental pathways.
From Aniline Dye to Antipsychotic: A Historical Perspective
The story of this compound began in 1883 with its synthesis by Bernthsen.[1] Initially, its derivatives, such as methylene blue, found applications as dyes and later as antimalarial and antiseptic agents.[2][3] A significant breakthrough occurred in the 1940s when a derivative, promethazine, was synthesized and found to possess potent antihistaminic and sedative effects.[4] This discovery prompted further exploration of N-substituted phenothiazines at Rhône-Poulenc laboratories. In 1950, the synthesis of chlorpromazine and the subsequent observation of its profound calming effects on psychotic patients revolutionized the treatment of schizophrenia and laid the foundation for modern psychopharmacology.[5][6] This pioneering work established this compound as a prototypical lead structure in medicinal chemistry, demonstrating how systematic chemical modification of a core scaffold can lead to drugs with diverse therapeutic applications.[2][4]
Synthesis of the this compound Core and its Derivatives
The construction of the this compound nucleus and the subsequent derivatization are crucial steps in the development of new therapeutic agents. Several synthetic strategies have been developed over the years.
The Bernthsen Synthesis of this compound
The classical method for synthesizing the unsubstituted this compound ring is the Bernthsen synthesis, which involves the high-temperature reaction of diphenylamine with sulfur, often catalyzed by iodine.[1][7]
Experimental Protocol: Bernthsen Synthesis [8]
-
Materials: 11 g of diphenylamine, 4.4 g of sulfur, and 1.5 g of anhydrous aluminum chloride.
-
Procedure:
-
Combine the reactants in a round-bottom flask equipped with a stirrer and an outlet for gas evolution.
-
Heat the mixture in an oil or sand bath to 140-150°C.
-
Once the initial foaming subsides and the mixture is molten, increase the temperature to 160°C.
-
Maintain this temperature for approximately 20 minutes after the complete dissolution of aluminum chloride. Note: This reaction produces hydrogen sulfide gas and should be performed in a well-ventilated fume hood.
-
Allow the reaction mixture to cool, resulting in a solid black mass.
-
The crude product is then purified by extraction with hot dilute ethanol.
-
Synthesis of Chlorpromazine
Chlorpromazine, a cornerstone of antipsychotic therapy, is synthesized from 2-chlorothis compound. The synthesis involves the alkylation of the nitrogen atom of the this compound ring.[9][10][11][12]
Experimental Protocol: Synthesis of Chlorpromazine Hydrochloride [10]
-
Materials: 150 kg of 2-chlorothis compound, 675 L of toluene, 144 kg of potassium hydroxide in 150 L of water, 202.5 kg of 3-dimethylaminopropylchloride, and methanolic hydrochloride solution.
-
Procedure:
-
To a mixture of 2-chlorothis compound and toluene, add the aqueous potassium hydroxide solution at 30°C.
-
Heat the mixture to 98°C.
-
Add a toluene solution of 3-dimethylaminopropylchloride to the reaction mixture. Monitor the reaction progress by HPLC.
-
Upon completion, perform an acid-base workup of the reaction mass, followed by treatment with activated carbon.
-
Add methanolic hydrochloride solution to the resulting reaction mass and concentrate to obtain crude chlorpromazine hydrochloride.
-
The crude product is further purified by recrystallization from a mixture of toluene and methanol, followed by washing with ethyl acetate and drying.
-
Mechanism of Action: Dopamine Receptor Antagonism
The primary mechanism of action for the antipsychotic effects of phenothiazines is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[6][13] Excessive dopaminergic neurotransmission in this region is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[6] By acting as antagonists at these G protein-coupled receptors, phenothiazines prevent the binding of dopamine and the subsequent downstream signaling cascade.[6]
Downstream Signaling Pathways of D2 Receptor Blockade
Blockade of the D2 receptor, which is coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[14] This, in turn, affects the activity of protein kinase A (PKA) and the phosphorylation state of various downstream effector proteins, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa).[15] D2 receptor signaling can also occur through G protein-independent pathways involving β-arrestin.[14] The cataleptic side effects (motor rigidity) of some antipsychotics are attributed to the blockade of D2 receptors on cholinergic interneurons in the striatum, leading to an increase in acetylcholine signaling.[13][16]
Structure-Activity Relationships (SAR)
The therapeutic efficacy and side-effect profile of this compound derivatives are intricately linked to their chemical structure. Systematic modifications of the this compound nucleus and the side chain at the N-10 position have yielded valuable insights into their SAR.[1][3][17]
-
Substitution on the this compound Ring: Substitution at the C-2 position is crucial for antipsychotic activity. Electron-withdrawing groups, such as chlorine (-Cl) or trifluoromethyl (-CF3), at this position enhance neuroleptic potency.[17] The trifluoromethyl group generally confers greater potency than a chlorine atom.[3]
-
The N-10 Side Chain: A three-carbon chain between the nitrogen of the this compound ring and the terminal amino group is optimal for neuroleptic activity.[17]
-
The Terminal Amino Group: The terminal amino group must be tertiary for maximal activity.[17] The nature of the substituents on this nitrogen also influences activity, with piperazine-containing derivatives often exhibiting high potency.[3]
Therapeutic Applications and Quantitative Data
While best known for their antipsychotic properties, this compound derivatives have a broad spectrum of therapeutic applications, including antiemetic, antihistaminic, and more recently, anticancer activities. The following tables summarize key quantitative data for representative this compound derivatives.
Table 1: Dopamine D2 Receptor Binding Affinities of Selected Phenothiazines
| Compound | Ki (nM) for D2 Receptor | Reference |
| Chlorpromazine | Varies (metabolites active) | [18] |
| Fluphenazine | Varies (metabolites active) | [18] |
| Perphenazine | Varies (metabolites active) | [18] |
| Trifluoperazine | - | - |
| Thioridazine | - | - |
| Spiperone (Reference Ligand) | Kd = 0.057 ± 0.013 | [19] |
Note: Ki values for parent this compound drugs can be variable, and their metabolites often contribute significantly to their receptor binding profiles.[18]
Table 2: In Vitro Cytotoxicity (IC50) of Selected this compound Derivatives Against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Chlorpromazine | - | - | - | - |
| Fluphenazine | - | - | - | - |
| Trifluoperazine | - | - | - | - |
| Various Derivatives | HeLa | Cervical Cancer | 1-10 | - |
| Various Derivatives | A549 | Lung Cancer | 1-10 | - |
| Various Derivatives | MCF-7 | Breast Cancer | 1-10 | - |
| Various Derivatives | HL-60 | Leukemia | 1-10 | - |
Note: A wide range of this compound derivatives have been synthesized and tested for anticancer activity, with IC50 values often in the low micromolar range against various cancer cell lines.
Experimental Workflows in this compound Drug Discovery
The development of new this compound-based drugs follows a structured workflow, from initial synthesis to preclinical and clinical evaluation.
Key In Vitro Assays
Dopamine D2 Receptor Binding Assay: This assay is fundamental for determining the affinity of new this compound derivatives for their primary therapeutic target.[19][20][21]
Experimental Protocol: [3H]-Spiperone Competition Binding Assay [21]
-
Materials: Cell membranes expressing dopamine D2 receptors, [3H]-spiperone (radioligand), unlabeled test compounds, assay buffer, (+)-butaclamol (for non-specific binding), 96-well plates, glass fiber filters, filtration apparatus, and a liquid scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-spiperone and varying concentrations of the test compound.
-
Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of an unlabeled ligand like (+)-butaclamol.
-
The reaction is incubated to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
The Ki values for the test compounds are calculated from the IC50 values obtained from the competition curves.
-
Cytotoxicity Assay (MTT Assay): This colorimetric assay is widely used to assess the cytotoxic potential of this compound derivatives, particularly in the context of anticancer drug discovery.[22][23][24]
Experimental Protocol: MTT Assay [23]
-
Materials: Cancer cell lines, culture medium, 96-well plates, test compounds, MTT solution (5 mg/mL), and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 490 nm.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
-
The Future of this compound Research
The this compound scaffold continues to be a fertile ground for drug discovery. Current research is focused on repurposing existing this compound drugs and developing novel derivatives for a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. The inherent ability of phenothiazines to interact with multiple biological targets presents both challenges and opportunities for the development of new therapeutics with improved efficacy and reduced side effects. As our understanding of the molecular basis of disease deepens, the venerable this compound structure is poised to remain a relevant and valuable tool in the medicinal chemist's armamentarium.
References
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. This compound drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 5. ppd.com [ppd.com]
- 6. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. U.S. Patent Application for Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts Patent Application (Application #20190314385 issued October 17, 2019) - Justia Patents Search [patents.justia.com]
- 10. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]
- 11. CN102617509A - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]
- 12. CN102617509B - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]
- 13. neurosciencenews.com [neurosciencenews.com]
- 14. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciencedaily.com [sciencedaily.com]
- 17. SAR of this compound.pptx [slideshare.net]
- 18. This compound drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 22. texaschildrens.org [texaschildrens.org]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols: N-Substituted Phenothiazines as Redox Indicators in Titrations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-substituted phenothiazines as versatile redox indicators in various titrimetric analyses. Their sharp, reversible color changes and applicability in different acidic media make them valuable alternatives to traditional redox indicators.
Introduction
N-substituted phenothiazines are a class of heterocyclic compounds that exhibit reversible redox behavior, leading to distinct color changes upon oxidation and reduction. This property makes them excellent indicators for redox titrations. The oxidized form of these phenothiazine derivatives is typically a deeply colored radical cation, while the reduced form is colorless. This distinct color transition provides a sharp and easily detectable endpoint in titrations involving oxidizing agents such as cerium(IV) sulfate, potassium dichromate, chloramine-T, chloramine-B, and N-bromosuccinimide.[1][2][3][4][5] These indicators have been successfully employed for the determination of a variety of reducing agents, including iron(II), ascorbic acid, hydroquinone, and certain metal ions.[1][3]
Principle of Operation
The indicator action of N-substituted phenothiazines is based on a one-electron reversible oxidation-reduction reaction. In the presence of a reducing agent (the analyte), the indicator remains in its colorless, reduced form. As the titrant (an oxidizing agent) is added, it first reacts with the analyte. Once all the analyte is oxidized, the first excess of the titrant oxidizes the this compound indicator, resulting in the formation of a colored radical cation. This color change signals the equivalence point of the titration.
The general reaction can be represented as:
This compound (colorless) ⇌ [this compound]•+ (colored) + e-
The potential at which this color change occurs is known as the transition potential of the indicator. For a successful titration, the transition potential of the indicator should be close to the equivalence point potential of the titration reaction.
Quantitative Data Summary
The following table summarizes the key quantitative data for various N-substituted phenothiazines when used as redox indicators.
| Indicator Name | Abbreviation | Titrant(s) | Analyte(s) | Color Change at Endpoint | Transition Potential (mV vs. NHE) | Acid Medium |
| Cyamepromazine maleate | CPM | Ce(IV) sulfate | Iron(II), Thallium(III), Uranium(IV), Molybdenum(V), Hydroquinone, Metol, Ascorbic acid | Colorless to Pink or Light yellow to Orange-red | 785 (in 1M H₂SO₄) | H₂SO₄, HCl, Acetic acid |
| Profenamine hydrochloride | PFH | Ce(IV) sulfate | Iron(II), Thallium(III), Uranium(IV), Molybdenum(V), Hydroquinone, Metol, Ascorbic acid | Colorless to Pink or Light yellow to Orange-red | 810 (in 1M H₂SO₄) | H₂SO₄, HCl, Acetic acid |
| Triflupromazine hydrochloride | TFPH | Ce(IV) sulfate | Iron(II), Thallium(III), Uranium(IV), Molybdenum(V), Hydroquinone, Metol | Colorless to Pink or Light yellow to Orange-red | 830 (in 1M H₂SO₄) | H₂SO₄, HCl, Acetic acid |
| Fluphenazine dihydrochloride | FPH | Ce(IV) sulfate | Iron(II), Thallium(III), Uranium(IV), Molybdenum(V), Hydroquinone, Metol | Colorless to Pink or Light yellow to Orange-red | 870 (in 1M H₂SO₄) | H₂SO₄, HCl, Acetic acid |
| Perphenazine dihydrochloride | PPH | Ce(IV) sulfate | Iron(II), Thallium(III), Uranium(IV), Ascorbic acid | Colorless to Pink | 895 (in 1M H₂SO₄) | H₂SO₄, HCl, Acetic acid |
| Promethazine hydrochloride | PH | Ce(IV) sulfate, N-Bromosuccinimide | Iron(II), Molybdenum(V), Uranium(IV), Hydroquinone, Metol, Ascorbic acid | Colorless to Pink | 845 (in 1M H₂SO₄) | H₂SO₄, HCl, Acetic acid |
| Prochlorperazine maleate | PCPM | Ce(IV) sulfate, N-Bromosuccinimide | Iron(II), Molybdenum(V), Uranium(IV), Hydroquinone, Metol, Ascorbic acid | Colorless to Pink | 870 (in 1M H₂SO₄) | H₂SO₄, HCl, Acetic acid |
| Butaperazine dimaleate | BPDM | Ce(IV) sulfate, N-Bromosuccinimide | Iron(II), Molybdenum(V), Uranium(IV), Hydroquinone, Metol, Ascorbic acid | Colorless to Pink | 880 (in 1M H₂SO₄) | H₂SO₄, HCl, Acetic acid |
| Trifluoperazine dihydrochloride | TFP | Ce(IV) sulfate, N-Bromosuccinimide | Iron(II), Molybdenum(V), Uranium(IV), Hydroquinone, Metol, Ascorbic acid | Colorless to Orange-red | 890 (in 1M H₂SO₄) | H₂SO₄, HCl, Acetic acid |
| Diethazine hydrochloride | DH | N-Bromosuccinimide | Hydroquinone, Metol, Ascorbic acid | Colorless to Pink | Not specified | H₂SO₄, HCl, Acetic acid |
| Mepazine hydrochloride | - | Chloramine-T, Chloramine-B | Hydroquinone, Metol, Ascorbic acid | Sharp, reversible color change | Not specified | H₂SO₄, HCl, Acetic acid |
| Chlorpromazine hydrochloride | CPH | N-Bromosuccinimide | Hydroquinone, Metol, Ascorbic acid | Colorless to Pink | Not specified | H₂SO₄, HCl, Acetic acid |
Note: Transition potentials can vary with the acid concentration and medium.
Experimental Protocols
Preparation of Reagents
4.1.1. N-Substituted this compound Indicator Solutions (0.1% w/v)
-
Weigh 0.1 g of the desired N-substituted this compound salt (e.g., Promethazine hydrochloride).
-
Dissolve the salt in 100 mL of deionized water.
-
Store the solution in an amber-colored bottle and keep it away from direct sunlight.
4.1.2. Standard Cerium(IV) Sulfate Solution (0.1 N)
-
Accurately weigh approximately 40.4 g of cerium(IV) sulfate tetrahydrate or 52.8 g of the anhydrous salt.
-
Slowly and carefully add the salt to 500 mL of deionized water containing 28 mL of concentrated sulfuric acid, with constant stirring.
-
Gently heat the solution until the salt is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Dilute the solution to 1 L with deionized water.
-
Standardize the solution against a primary standard such as arsenic(III) oxide or sodium oxalate.
4.1.3. Standard Potassium Dichromate Solution (0.1 N)
-
Accurately weigh 4.903 g of analytical grade potassium dichromate (previously dried at 150-200 °C for 2 hours).
-
Dissolve the salt in deionized water in a 1 L volumetric flask.
-
Make up the volume to the mark with deionized water and mix thoroughly.
4.1.4. Analyte Solution (e.g., 0.1 N Iron(II) Ammonium Sulfate)
-
Accurately weigh approximately 39.2 g of analytical grade iron(II) ammonium sulfate hexahydrate (Mohr's salt).
-
Dissolve the salt in a mixture of 500 mL of deionized water and 20 mL of concentrated sulfuric acid.
-
Dilute the solution to 1 L with deionized water.
General Titration Protocol (Example: Cerimetric Titration of Iron(II))
-
Pipette a known volume (e.g., 25.00 mL) of the 0.1 N iron(II) ammonium sulfate solution into a 250 mL conical flask.
-
Add 10 mL of 1 M sulfuric acid and 1-2 mL of 10 M phosphoric acid.
-
Add 2-3 drops of the 0.1% N-substituted this compound indicator solution (e.g., Promethazine hydrochloride).
-
Titrate the solution with the standardized 0.1 N cerium(IV) sulfate solution from a burette.
-
The endpoint is reached when the solution color changes from colorless to a stable pink.[1][3]
-
Record the volume of the titrant used.
-
Repeat the titration at least two more times to ensure reproducibility.
-
Calculate the concentration of the iron(II) solution.
Note: The specific acid medium and the addition of phosphoric acid may vary depending on the analyte and the chosen indicator.[1] For instance, in the titration of hydroquinone, phosphoric acid is added to lower the redox potential of the Fe(III)/Fe(II) system.
Visualizations
Logical Relationship of Indicator Action
Caption: Logical flow of an N-substituted this compound indicator's color change during a redox titration.
Experimental Workflow for Redox Titration
Caption: Step-by-step experimental workflow for a typical redox titration using an N-substituted this compound indicator.
Advantages and Limitations
Advantages:
-
Sharp and Reversible Color Change: Most N-substituted phenothiazines provide a distinct and reversible color change at the equivalence point, improving the accuracy of the titration.[1][2][4]
-
Versatility: They can be used in various acidic media, including sulfuric, hydrochloric, and acetic acids.[1][2][3]
-
High Sensitivity: Some of these indicators are highly sensitive, requiring only a small indicator correction.[1]
-
Stability: The endpoint colors of many of these indicators are stable for a considerable duration, allowing for careful observation.[1]
Limitations:
-
pH Dependence: The transition potentials of these indicators can be pH-dependent, requiring careful control of the acidity of the titration medium.
-
Indicator Correction: Although often small, an indicator correction may be necessary for highly accurate work, especially in dilute solutions.[1]
-
Potential for Over-oxidation: In the presence of very strong oxidizing agents or under harsh conditions, the indicator itself may be irreversibly over-oxidized, leading to a fading of the endpoint color.
Conclusion
N-substituted phenothiazines are a valuable class of redox indicators suitable for a wide range of titrimetric applications in research and quality control. Their favorable properties, including sharp, reversible color changes and applicability in various acid media, make them excellent alternatives to more traditional redox indicators. The protocols and data provided in these notes offer a solid foundation for the successful implementation of these indicators in the laboratory.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. N-substituted phenothiazines as redox indicators in titrations with chloramine-T and chloramine-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-substituted phenothiazines as redox indicators in cerimetry (Journal Article) | ETDEWEB [osti.gov]
- 4. N-substituted phenothiazines as redox indicators in titrations with N-bromosuccinimide - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. (Open Access) Oxidimetric Titration of Some this compound Neuroleptics and Antiallergics with Potassium Dichromate (1999) | Kanakapura Basavaiah | 18 Citations [scispace.com]
Application of Phenothiazine Derivatives in Dye-Sensitized Solar Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of phenothiazine derivatives as sensitizers in dye-sensitized solar cells (DSSCs). It includes detailed protocols for the synthesis of this compound-based dyes, the fabrication of DSSC devices, and their characterization.
Introduction to this compound Dyes in DSSCs
This compound and its derivatives have emerged as a promising class of organic dyes for DSSCs due to their potent electron-donating capabilities and unique molecular structure.[1][2] The electron-rich nitrogen and sulfur atoms within the this compound core contribute to its strong donor character, which is often superior to other commonly used donor moieties like triphenylamine, carbazole, and tetrahydroquinoline.[1][2][3]
A key structural feature of this compound is its non-planar, butterfly-like conformation. This three-dimensional shape effectively suppresses the formation of molecular aggregates and excimers when the dyes are adsorbed onto the semiconductor surface, a common issue that can limit the efficiency of DSSCs.[1][2] The this compound scaffold can be readily functionalized at the N-10, C-3, and C-7 positions, allowing for the fine-tuning of the dye's photophysical and electrochemical properties. This tunability has enabled the development of this compound-based dyes with high power conversion efficiencies (PCEs), in some cases even surpassing the performance of the standard ruthenium-based sensitizer, N719.[1][2]
The general architecture of this compound-based dyes for DSSCs typically follows a donor-π-acceptor (D-π-A) design. In this framework, the this compound unit serves as the electron donor (D), linked via a conjugated π-spacer to an electron acceptor (A) which also acts as an anchoring group to the TiO₂ surface. This molecular arrangement facilitates efficient intramolecular charge transfer (ICT) upon light absorption, a crucial step for successful electron injection into the semiconductor's conduction band.
Data Presentation: Performance of this compound-Based Dyes
The following tables summarize the photovoltaic performance of various this compound derivatives in dye-sensitized solar cells.
Table 1: Photovoltaic Parameters of Selected this compound Dyes
| Dye ID | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| PTZ-1 | 12.98 | 0.713 | 0.666 | 6.17 | [4] |
| PTZ-2 | 14.87 | 0.78 | 0.67 | 7.71 | [5] |
| PTZ-3 | 17.96 | 0.700 | - | 6.22 | [5] |
| SR1 | 11.96 | 0.597 | 0.592 | 4.22 | [6] |
| SR6 + N-719 (Co-sensitization) | 21.63 | - | - | 9.77 | [6] |
| D-A-π-A (PZ-4) | - | - | - | 6.35 | [7][8] |
| PETA | - | - | - | 2.50 | [3] |
| POTA (optimized) | - | - | - | 6.37 | [3] |
| PTZ-3 (D-π-A) | - | 0.710 | - | 5.35 | [4][9] |
| PTZ-5 (D-A-π-A) | - | 0.640 | - | 4.43 | [4][9] |
Table 2: Influence of Anchoring Group on Photovoltaic Performance
| Dye | Anchoring Group | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| Dye with Cyanoacrylic Acid | Cyanoacrylic Acid | 14.42 | 0.69 | 0.63 | 6.22 | [5] |
| Dye with Tetrazole-5-acrylic Acid | 1H-tetrazole-5-acrylic acid | - | - | - | up to 6.37 (optimized) | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Representative this compound Dye
This protocol describes the synthesis of a D-π-A this compound dye via Knoevenagel condensation.
Materials:
-
10-alkyl-10H-phenothiazine-3-carbaldehyde
-
Cyanoacetic acid
-
Piperidine
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve 10-alkyl-10H-phenothiazine-3-carbaldehyde (1 equivalent) and cyanoacetic acid (1.5 equivalents) in anhydrous acetonitrile in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a dichloromethane/hexane gradient as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield the purified this compound dye as a solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fabrication of a Dye-Sensitized Solar Cell
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
This compound dye solution (0.3-0.5 mM in a 1:1 v/v mixture of acetonitrile and tert-butanol)
-
Chenodeoxycholic acid (CDCA) as a co-adsorbent
-
Iodide-based electrolyte (e.g., 0.05 M I₂, 0.1 M LiI, 0.6 M BMII, 0.5 M TBP in acetonitrile)
-
Platinized FTO counter electrode
-
Thermoplastic sealant (e.g., Surlyn)
Procedure:
-
Preparation of the TiO₂ Photoanode:
-
Clean the FTO glass substrates by sonicating sequentially in detergent, deionized water, acetone, and isopropanol.
-
Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique to achieve a desired thickness.
-
Sinter the TiO₂ film in a furnace by gradually increasing the temperature to 450-500°C and maintaining that temperature for 30 minutes.
-
Allow the photoanode to cool to room temperature.
-
-
Dye Sensitization:
-
Prepare the dye solution containing the this compound dye and CDCA (1:1 molar ratio).
-
Immerse the TiO₂ photoanode in the dye solution and keep it in a dark, sealed container for 12-24 hours.
-
After sensitization, rinse the photoanode with the solvent used for the dye solution to remove excess, unbound dye molecules, and then dry it.
-
-
Assembly of the DSSC:
-
Place a thermoplastic sealant frame on the dye-sensitized photoanode.
-
Position the platinized counter electrode on top of the sealant.
-
Heat the assembly on a hot plate at approximately 100-120°C to seal the two electrodes together, leaving a small opening for electrolyte injection.
-
-
Electrolyte Injection:
-
Introduce the iodide-based electrolyte into the cell through the opening via vacuum backfilling or capillary action.
-
Seal the opening completely with a small piece of the sealant and a coverslip.
-
Protocol 3: Characterization of the DSSC
1. Current-Voltage (J-V) Measurements:
-
Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G) to illuminate the fabricated DSSC.
-
Measure the current density and voltage using a source meter.
-
From the J-V curve, determine the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).
2. Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:
-
Use a setup consisting of a light source, a monochromator, and a potentiostat.
-
Illuminate the DSSC with monochromatic light of varying wavelengths.
-
Measure the resulting photocurrent at each wavelength.
-
Calculate the IPCE as the ratio of the number of collected electrons to the number of incident photons.
3. Electrochemical Impedance Spectroscopy (EIS):
-
Use a potentiostat with a frequency response analyzer.
-
Apply a small AC voltage perturbation to the DSSC under illumination at a constant DC bias (usually the Voc).
-
Measure the impedance response over a range of frequencies.
-
Analyze the resulting Nyquist or Bode plots to investigate the charge transfer processes and recombination kinetics within the cell.
Visualizations
Caption: Working principle of a this compound-based dye-sensitized solar cell.
Caption: Molecular design strategy of a D-π-A this compound dye.
Caption: Experimental workflow for DSSC fabrication and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-based dyes for efficient dye-sensitized solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. DSSCs Sensitized with this compound Derivatives Containing 1H-Tetrazole-5-acrylic Acid as an Anchoring Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigations of New this compound-Based Compounds for Dye-Sensitized Solar Cells with Theoretical Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Novel this compound-based sensitizers for high-performance dye-sensitized solar cells: enhanced photovoltaic properties through strategic Co-sensitization with N719 | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Molecular engineering of new this compound-based D–A–π–A dyes for dye-sensitized solar cells | Semantic Scholar [semanticscholar.org]
- 9. Comparative Studies on the Structure–Performance Relationships of this compound-Based Organic Dyes for Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrochemical Synthesis of Phenothiazine S-Oxides
Audience: Researchers, scientists, and drug development professionals.
Abstract: Phenothiazine and its derivatives are a cornerstone in medicinal chemistry, particularly as antipsychotic medications.[1][2] The metabolic S-oxidation of these compounds is a critical pathway that influences their pharmacological and toxicological profiles.[1][3] Traditional chemical oxidation methods often rely on harsh reagents and may suffer from a lack of selectivity. This document details the protocols for the electrochemical synthesis of this compound S-oxides, presenting a green, efficient, and highly controllable alternative.[1] By precisely managing the applied potential or current, this method allows for the selective oxidation of the sulfur atom in the this compound core, providing a tractable route to obtaining these important metabolites for further study.[2][3]
Core Principles of Electrochemical Synthesis
The electrochemical oxidation of phenothiazines to their corresponding S-oxides is a well-studied process that leverages controlled electron transfer at an electrode surface. The core mechanism involves the following steps:
-
Initial Oxidation: The this compound molecule undergoes a one-electron oxidation at the anode to form a stable cation radical intermediate (PTZ•+).[4][5]
-
Nucleophilic Attack: In the presence of water, which can be present as a co-solvent or as residual moisture in a non-aqueous solvent like acetonitrile, the water molecule acts as a nucleophile and attacks the sulfur atom of the cation radical.[1][6]
-
Formation of Sulfoxide: This reaction, following subsequent deprotonation and electron transfer steps, leads to the formation of the this compound S-oxide (sulfoxide).[7]
-
Further Oxidation: If the applied potential is sufficiently high or the electrolysis is prolonged, the sulfoxide can undergo further oxidation to form the corresponding S,S-dioxide (sulfone).[1][7]
Selectivity towards the desired S-oxide is achieved by carefully controlling the experimental conditions, most notably the applied electrode potential or current, which is determined through preliminary cyclic voltammetry analysis.[1][2]
Data Presentation: Electrochemical Parameters
The following table summarizes the key electrochemical data for the oxidation of representative this compound derivatives. The first anodic peak potential (Epa1) is a critical parameter for designing preparative scale electrolysis experiments.
| Compound | Abbreviation | First Anodic Peak Potential (Epa1) vs Fc/Fc+ | Common Solvent / Electrolyte System | Reference |
| 2-Chlorothis compound | 2CPTZ | 376 mV | Acetonitrile / TBAPF6 | [2][3] |
| Chlorpromazine | CPZ | 595 mV | Acetonitrile / TBAPF6 | [2][3][8] |
Note: Potentials are referenced against the Ferrocene/Ferrocenium (Fc/Fc+) redox couple. TBAPF6 refers to Tetrabutylammonium hexafluorophosphate.
Experimental Workflow
The overall process for determining optimal synthesis conditions and performing the preparative synthesis is outlined below.
Caption: Workflow for electrochemical synthesis of this compound S-oxides.
Experimental Protocols
Protocol 1: Cyclic Voltammetry (CV) for Determination of Oxidation Potential
This protocol describes the procedure to determine the characteristic oxidation potential of a this compound derivative, which is essential for planning the preparative scale synthesis.
1. Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (WE): Glassy Carbon Electrode (GCE), 3 mm diameter
-
Counter Electrode (CE): Platinum wire or gauze
-
Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl) or a Silver wire pseudo-reference
-
Volumetric flasks and standard laboratory glassware
-
Inert gas (Nitrogen or Argon) supply
2. Reagents:
-
This compound derivative (e.g., Chlorpromazine), ~5 mM concentration
-
Solvent: Anhydrous Acetonitrile (MeCN), HPLC grade
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6), 0.1 M concentration
-
Internal Standard (optional but recommended): Ferrocene
3. Procedure:
-
Prepare the Electrolyte Solution: Accurately weigh the supporting electrolyte (TBAPF6) and dissolve it in the solvent (Acetonitrile) in a volumetric flask to achieve a final concentration of 0.1 M.
-
Prepare the Analyte Solution: Accurately weigh the this compound derivative and dissolve it in the prepared electrolyte solution to achieve a final concentration of approximately 5 mM.
-
Assemble the Electrochemical Cell:
-
Polish the GCE working electrode with alumina slurry, rinse thoroughly with deionized water and the solvent (acetonitrile), and dry completely.
-
Place the prepared analyte solution into the electrochemical cell.
-
Assemble the three electrodes (WE, CE, RE) in the cell, ensuring the tip of the reference electrode is close to the working electrode.
-
-
Deoxygenate the Solution: Bubble inert gas (N2 or Ar) through the solution for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
Perform the CV Scan:
-
Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) to a potential beyond the expected first oxidation (~1.5 V), and then back to the starting potential.
-
Set the scan rate to 100 mV/s.[9]
-
Run the cyclic voltammogram. If using an internal standard like ferrocene, a reversible wave should be observed around +0.4-0.6 V vs Ag/AgCl, which can be used to reference the potentials.
-
-
Data Analysis:
-
Identify the first anodic (oxidation) peak potential, designated as Epa1. This peak corresponds to the formation of the this compound cation radical.[8] This potential will be used to inform the conditions for the preparative electrolysis.
-
Protocol 2: Preparative Electrochemical Synthesis via Constant Current Electrolysis
This protocol describes the bulk synthesis of this compound S-oxide using a constant current method, which is often more straightforward to implement than constant potential methods.[2][3]
1. Materials and Equipment:
-
Constant current power supply or potentiostat capable of galvanostatic mode.
-
Electrolysis cell (e.g., a divided or undivided glass cell, or a commercial reactor like the ElectraSyn 2.0).[2]
-
Working Electrode (Anode): Reticulated Vitreous Carbon (RVC) or a large surface area carbon felt.
-
Counter Electrode (Cathode): Carbon rod or platinum gauze.
-
Magnetic stirrer and stir bar.
-
Equipment for reaction monitoring (TLC or HPLC).[2]
-
Rotary evaporator and standard equipment for chemical work-up and purification (e.g., column chromatography).
2. Reagents:
-
This compound derivative (e.g., 2-Chlorothis compound), substrate.
-
Solvent: Anhydrous Acetonitrile (MeCN).
-
Supporting Electrolyte: TBAPF6 (0.1 M).
-
Deionized water.
3. Procedure:
-
Cell Setup: Prepare the electrolyte solution (0.1 M TBAPF6 in MeCN) containing the this compound substrate (e.g., 0.05 M) in the electrolysis cell. Add a magnetic stir bar.
-
Electrode Assembly: Insert the anode (RVC) and cathode into the solution. Ensure they do not touch.
-
Initiate Electrolysis:
-
Begin stirring the solution to ensure mass transport to the electrode surface.
-
Apply a constant current. A current of 1.0 - 2.0 mA is a typical starting point for small-scale reactions (~5-10 mL volume).[2][3][10] The optimal current may need to be determined empirically to maximize selectivity for the S-oxide over the S,S-dioxide.
-
Allow the electrolysis to proceed at room temperature (e.g., 25 °C) for a set duration, typically several hours (e.g., 24 hours).[2][3]
-
-
Reaction Monitoring:
-
Periodically take small aliquots from the reaction mixture.
-
Analyze the aliquots by TLC or HPLC to monitor the consumption of the starting material and the formation of the product(s).[3] The S-oxide is typically more polar than the starting this compound.
-
-
Work-up and Purification:
-
Once the starting material is consumed or desired conversion is reached, turn off the power supply.
-
Remove the electrodes from the solution.
-
Evaporate the acetonitrile solvent using a rotary evaporator.
-
The remaining residue will contain the product, supporting electrolyte, and any side products. Redissolve the residue in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove the electrolyte.
-
Dry the organic layer, concentrate it, and purify the crude product using column chromatography on silica gel to isolate the pure this compound S-oxide.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Electrochemical Synthesis of the In Human S-oxide Metabolites of this compound-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of Phenothiazine Derivatives in Photodynamic Therapy for Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic modality for cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that induce localized tumor destruction. Phenothiazine derivatives have emerged as a promising class of photosensitizers due to their strong absorption in the therapeutic window (600-800 nm), efficient generation of singlet oxygen, and preferential accumulation in tumor tissues. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in PDT for cancer research and development.
Key this compound Derivatives in Photodynamic Therapy
Several this compound derivatives have been extensively investigated for their photodynamic activity against various cancer types. The most prominent among these are Methylene Blue (MB), Toluidine Blue O (TBO), Azure A, and Azure B. These compounds share a common tricyclic this compound core structure but differ in their N-demethylation patterns, which influences their photophysical and biological properties.[1][2]
Data Presentation: Photophysical and Photochemical Properties
The efficacy of a photosensitizer in PDT is largely determined by its photophysical properties. Key parameters include the absorption maximum (λmax), molar extinction coefficient (ε), fluorescence quantum yield (ΦF), and singlet oxygen quantum yield (ΦΔ). A summary of these properties for common this compound derivatives is presented in Table 1.
| Photosensitizer | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Medium | Reference(s) |
| Methylene Blue | 664 | ~74,000 | 0.02 | 0.52 | Water | [1] |
| Toluidine Blue O | 636 | ~36,000 | - | 0.46 | Water | [3] |
| Azure A | 631 | - | - | - | Water | [4] |
| Azure B | 648 | - | - | - | Water | [4] |
| New Methylene Blue | 630-635 | ~79,400 | - | 0.77 | Water | [1] |
Table 1: Photophysical Properties of Selected this compound Derivatives. Note: Values can vary depending on the solvent and experimental conditions.
Data Presentation: In Vitro Efficacy of this compound-Mediated PDT
The cytotoxic efficacy of this compound derivatives in PDT is typically evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the photosensitizer's potency. Table 2 summarizes the IC50 values of different this compound derivatives in various cancer cell lines following PDT.
| Photosensitizer | Cancer Cell Line | Light Dose (J/cm²) | IC50 (µM) | Reference(s) |
| Methylene Blue | MDA-MB-231 (Breast) | 4.5 | ~2.5 | [5] |
| Methylene Blue | MCF-7 (Breast) | 4.5 | ~5 | [5] |
| Methylene Blue | SCC-9 (Oral Squamous Carcinoma) | - | 41.4 (dark), lower with PDT | [6] |
| Toluidine Blue O | Jurkat (Leukemia) | 11 | <0.15 | [3] |
| Toluidine Blue O | SCC-9 (Oral Squamous Carcinoma) | - | 362.6 (dark), lower with PDT | [6] |
| Fluphenazine | Various cancer cell lines | - | 5-20 (dark) | [7] |
| CWHM-974 (Fluphenazine derivative) | Various cancer cell lines | - | 1.37-14.03 (dark) | [7] |
| PEGylated this compound (PP) | HeLa (Cervical) | - | 229.1 | [8] |
| PEGylated this compound (PPO) | HepG2 (Liver) | - | 161.3 | [8] |
| PEGylated this compound (PPO) | MCF7 (Breast) | - | 131.7 | [8] |
Table 2: In Vitro Cytotoxicity of this compound Derivatives in Photodynamic Therapy.
Experimental Protocols
Protocol 1: Synthesis of the this compound Core
This protocol describes a general method for the synthesis of the basic this compound structure.[9]
Materials:
-
Diphenylamine
-
Sulfur
-
Anhydrous aluminum chloride
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine diphenylamine, sulfur, and anhydrous aluminum chloride in a molar ratio of approximately 2:2:1.
-
Heat the mixture in an oil bath to 140-150°C with constant stirring. Caution: This reaction produces hydrogen sulfide gas, which is highly toxic. The reaction should be performed in a well-ventilated fume hood.
-
Maintain the temperature and stirring until the reaction is complete, which is typically indicated by the cessation of gas evolution.
-
Allow the reaction mixture to cool to room temperature.
-
Add water to the flask and heat the mixture at reflux for 30 minutes to decompose the aluminum chloride complex.
-
Filter the hot solution to remove any insoluble impurities.
-
Add ethanol to the flask containing the solid residue and reflux for 20 minutes.
-
Filter the hot ethanol solution. Repeat this extraction process until all the solid has dissolved.
-
Combine the ethanol filtrates and allow the solution to cool slowly to room temperature, and then chill in a refrigerator for 12 hours to induce crystallization of this compound.
-
Collect the this compound crystals by suction filtration and wash them with a small amount of cold ethanol.
-
Recrystallize the crude this compound from hot ethanol to obtain the purified product.
Protocol 2: In Vitro Photodynamic Therapy and Cytotoxicity Assessment (MTT Assay)
This protocol outlines the procedure for evaluating the phototoxicity of this compound derivatives against cancer cells in vitro using the MTT assay.[10][11][12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound derivative stock solution (dissolved in a suitable solvent like DMSO or water)
-
96-well cell culture plates
-
Light source with a specific wavelength corresponding to the photosensitizer's absorption maximum (e.g., LED array or laser)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
Photosensitizer Incubation: 4. Prepare serial dilutions of the this compound derivative in serum-free culture medium. 5. Remove the culture medium from the wells and replace it with 100 µL of the photosensitizer solutions at various concentrations. Include a control group with medium only. 6. Incubate the plate for a predetermined time (e.g., 1-4 hours) at 37°C in the dark.
Irradiation: 7. After incubation, wash the cells twice with PBS to remove the extracellular photosensitizer. 8. Add 100 µL of fresh complete culture medium to each well. 9. Irradiate the plate with the light source at a specific wavelength and light dose (fluence). A "dark toxicity" control plate should be prepared in the same way but kept in the dark.
MTT Assay: 10. Following irradiation, incubate the plate for 24-48 hours at 37°C. 11. Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. 12. After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals. 13. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. 14. Measure the absorbance at 570-590 nm using a microplate reader.
Data Analysis: 15. Calculate the cell viability as a percentage of the untreated control. 16. Plot the cell viability against the photosensitizer concentration to determine the IC50 value.
Protocol 3: In Vivo Photodynamic Therapy in a Murine Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound-mediated PDT in a subcutaneous tumor model in mice.[14][15][16][17]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Sterile PBS
-
Matrigel (optional)
-
This compound derivative formulated for in vivo administration
-
Anesthetic agent
-
Laser or LED light source with a fiber optic diffuser
-
Calipers for tumor measurement
Procedure:
Tumor Implantation:
-
Harvest and resuspend cancer cells in sterile PBS (or a mixture of PBS and Matrigel) at a concentration of 1-5 x 10⁶ cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
Photodynamic Therapy: 4. When the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. 5. Administer the this compound derivative to the mice via an appropriate route (e.g., intravenous, intraperitoneal, or intratumoral injection). 6. After a predetermined drug-light interval (DLI) to allow for photosensitizer accumulation in the tumor (e.g., 4-24 hours), anesthetize the mice. 7. Deliver a specific light dose to the tumor area using the fiber optic diffuser. The light dose will depend on the photosensitizer and tumor model.
Tumor Response Assessment: 8. Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (length × width²)/2. 9. Monitor the body weight and overall health of the mice. 10. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
Signaling Pathways and Mechanisms of Action
This compound-mediated PDT induces cancer cell death primarily through the generation of singlet oxygen, which triggers oxidative stress and damages cellular components. The primary modes of cell death induced are apoptosis and necrosis, with the specific pathway depending on the photosensitizer, its subcellular localization, and the PDT dose.[8][12][18][19]
Apoptosis Signaling Pathway
PDT can initiate apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Intrinsic and extrinsic apoptosis pathways induced by this compound-PDT.
Necrosis and Necroptosis Signaling Pathway
At higher PDT doses or when apoptosis is inhibited, cell death can occur through necrosis, a less controlled process involving plasma membrane rupture and inflammation. Necroptosis is a programmed form of necrosis that can also be triggered by PDT.
Caption: Necrosis and necroptosis pathways initiated by high-dose this compound-PDT.
Experimental Workflow Visualization
A typical workflow for the in vitro evaluation of a novel this compound derivative for PDT is outlined below.
Caption: A generalized workflow for the evaluation of this compound derivatives in PDT.
Conclusion
This compound derivatives represent a versatile and effective class of photosensitizers for photodynamic therapy. Their favorable photophysical properties and potent anticancer activity make them valuable tools for cancer research and potential candidates for clinical development. The protocols and data presented in these application notes provide a comprehensive guide for researchers to explore the utility of this compound derivatives in PDT. Further research into novel derivatives with enhanced tumor selectivity and deeper tissue penetration will continue to advance the field of photodynamic therapy.
References
- 1. Comparison of the photophysical properties of three this compound derivatives: transient detection and singlet oxygen production - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. The anti-cancer efficacy of a novel this compound derivative is independent of dopamine and serotonin receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pegylation of this compound – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. University reports synthesis of methylene blue analogs – Kazan Federal University [eng.kpfu.ru]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. mdpi.com [mdpi.com]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. In vivo PDT [bio-protocol.org]
- 15. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. imrpress.com [imrpress.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Phenothiazine-Based Materials in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of phenothiazine-based materials for organic light-emitting diodes (OLEDs). Detailed protocols for the synthesis of a key this compound derivative and the fabrication of an OLED device are provided, along with a summary of the performance of various this compound-based materials.
Introduction to this compound-Based OLED Materials
This compound and its derivatives have emerged as a versatile class of materials for optoelectronic applications, owing to their unique photophysical and electrochemical properties.[1] Their characteristic non-planar, butterfly-like structure helps to suppress intermolecular aggregation, which is beneficial for maintaining high emission efficiency in the solid state.[1] The electron-rich nitrogen and sulfur heteroatoms make this compound an excellent electron donor, and its structure can be readily functionalized to tune its electronic properties for various roles within an OLED device, including as an emitter, host, or hole-transporting material.[2][3]
Recent advancements have focused on developing this compound derivatives for high-efficiency thermally activated delayed fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[4]
I. Synthesis of this compound-Based Materials
The synthesis of this compound derivatives often involves cross-coupling reactions to introduce various functional groups at the N-10 position or the C-3 and C-7 positions of the this compound core. Common synthetic strategies include the Buchwald-Hartwig amination and Suzuki coupling reactions.
Protocol 1: Synthesis of 10-Phenyl-10H-phenothiazine
This protocol describes the synthesis of a foundational this compound derivative, 10-phenyl-10H-phenothiazine, via a Buchwald-Hartwig cross-coupling reaction.
Materials:
-
This compound
-
Iodobenzene or Bromobenzene
-
Sodium tert-butoxide (NaOtBu)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃PHBF₄) or Tri-t-butylphosphine
-
Toluene (anhydrous)
-
Dichloromethane
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)
Procedure:
-
Reaction Setup: In a glovebox or under a nitrogen/argon atmosphere, add this compound (1.00 equiv.), iodobenzene (or bromobenzene, 1.22 equiv.), and sodium tert-butoxide (1.29 equiv.) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Addition: To the flask, add the palladium catalyst, tris(dibenzylideneacetone)dipalladium(0) (3 mol %), and the phosphine ligand, tri-tert-butylphosphonium tetrafluoroborate (6 mol %).
-
Solvent Addition: Add anhydrous toluene to the flask to a concentration of approximately 0.5 M with respect to this compound.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-160 °C) and stir for 16-20 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water to the reaction mixture and transfer to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 20:1 v/v) as the eluent.[5]
-
Characterization: Collect the fractions containing the desired product and remove the solvent to yield 10-phenyl-10H-phenothiazine as a white solid. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Synthetic Pathway for 10-Phenyl-10H-phenothiazine
Caption: General workflow for the synthesis of 10-Phenyl-10H-phenothiazine.
II. Application in OLEDs and Device Fabrication
This compound-based materials can be incorporated into various layers of an OLED. The following protocol describes the fabrication of a solution-processed OLED, a cost-effective method for large-area device manufacturing.[6]
Protocol 2: Fabrication of a Solution-Processed OLED
This protocol outlines the fabrication of a multilayer OLED using a this compound derivative as the emissive layer (EML).
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution
-
This compound-based emissive material (e.g., KCPTZ) dissolved in a suitable organic solvent (e.g., chloroform)[5]
-
Electron-transporting material (ETM), e.g., 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)
-
Hole-transporting material (HTM) for doped devices, e.g., 4,4′-Di(9H-carbazol-9-yl)-1,1′-biphenyl (CBP)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Deionized water, isopropanol, acetone
-
Nitrogen or argon for glovebox environment
Equipment:
-
Ultrasonic bath
-
UV-ozone cleaner
-
Spin coater
-
Thermal evaporator
-
Glovebox system
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Transfer the cleaned substrates into a nitrogen-filled glovebox. Spin-coat a layer of PEDOT:PSS (e.g., at 4000 rpm for 60 s) onto the ITO surface to form a film of approximately 35 nm. Anneal the substrates on a hotplate at 120 °C for 15 minutes.
-
Emissive Layer (EML) Deposition: Prepare a solution of the this compound-based emitter in a suitable solvent. For a doped device, co-dissolve the emitter and a host material like CBP at a specific weight percentage (e.g., 5 wt%).[5] Spin-coat the emissive layer solution onto the PEDOT:PSS layer to achieve a desired thickness (e.g., 20 nm).[6] Anneal the film according to the material's specifications.
-
Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).
-
Encapsulation and Characterization: Encapsulate the fabricated device using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen. Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and efficiency (current efficiency, power efficiency, and external quantum efficiency).
OLED Device Fabrication Workflow
Caption: A typical workflow for fabricating a solution-processed OLED.
III. Performance Data of this compound-Based OLEDs
The performance of OLEDs utilizing this compound-based materials varies significantly depending on the specific molecular structure, its role in the device (emitter, host, etc.), and the device architecture. Below is a summary of reported performance data for various this compound derivatives.
| Material Name/Type | Role in OLED | Color | Max. EQE (%) | Max. CE (cd/A) | Max. PE (lm/W) | Max. Luminance (cd/m²) |
| Emitters | ||||||
| KCPOZ (doped in CBP)[5] | TADF Emitter | Yellow | 31.5 | 95.2 | 85.6 | 18,240 |
| PXZ2PTO (non-doped)[7] | TADF Emitter | Green | 16.4 | 44.9 | 32.0 | - |
| NTPCF (neat film)[4] | Emitter | Orange | - | - | - | 8400 |
| NTPCF (doped)[4] | Emitter | Cool White | 3.36 | - | - | - |
| NTPCF (doped)[4] | Emitter | Warm White | 4.25 | - | - | - |
| PTZ-(TPE)₂ (doping-free)[8] | Emitter | - | 4.33 | - | - | - |
| MQPTZ[9] | Emitter | Green | - | - | 5.75 | 60,000 |
| PQPTZ[9] | Emitter | Green | - | - | 2.5 | 55,000 |
| Host Materials | ||||||
| DMACMNPTO (hosting blue TADF)[10] | Host | Blue | 18.3 | 33.3 | 37.4 | - |
| DMACMNPTO (hosting green TADF)[10] | Host | Green | 18.6 | 49.1 | 47.2 | - |
| DMACMNPTO (hosting yellow TADF)[10] | Host | Yellow | 19.1 | 59.2 | 66.0 | - |
| Hole-Transporting Materials (HTMs) | ||||||
| DDPPFPh (in green TADF OLED)[11] | HTM | Green | 27.2 | 78.0 | 69.1 | 44,200 |
| DDPPFPh (in yellow PhOLED)[11] | HTM | Yellow | 19.6 | 50.6 | 45.4 | 19,400 |
EQE: External Quantum Efficiency; CE: Current Efficiency; PE: Power Efficiency.
Conclusion
This compound-based materials are highly promising for the development of next-generation OLEDs. Their versatile synthesis allows for fine-tuning of their optoelectronic properties, leading to high-efficiency emitters, stable host materials, and effective charge-transporting layers. The protocols and data presented here provide a foundation for researchers to explore and innovate within this exciting class of organic electronic materials.
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. Solution-processable this compound and phenoxazine substituted fluorene cored nanotextured hole transporting materials for achieving high-efficiency OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. This compound and this compound sulfone derivatives: AIE, HTMs for doping free fluorescent and multiple-resonance TADF OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. 10-Phenyl-10H-phenothiazine synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 8. This compound-based TADF emitters with dual conformations for single-molecule white OLEDs - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04370K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Application of Phenothiazine Compounds as Hole Collection Materials in Organic Solar Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenothiazine, a heterocyclic compound well-known for its applications in medicinal chemistry, has emerged as a promising building block for novel electronic materials.[1][2][3] Its electron-rich nature, non-planar butterfly-like structure which can suppress intermolecular aggregation, and versatile functionalization possibilities make it an excellent candidate for hole transport materials (HTMs) in organic solar cells (OSCs).[2] This document provides detailed application notes and protocols for the use of this compound-based compounds as hole collection/transport layers in OSCs, summarizing key performance data and experimental methodologies from recent literature.
Data Presentation: Performance of this compound-Based HTMs in OSCs
The following tables summarize the photovoltaic performance of various this compound derivatives when incorporated into organic solar cells.
Table 1: this compound Derivatives as Hole Transport/Collection Layers
| This compound Derivative | OSC Active Layer | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| APS (4-phenothiazin-10-yl-anisole) | P3HT:PC61BM | Inverted | 0.58 | 10.71 | 57.3 | 3.56 | [4] |
| PTZ1 | P3HT:PC71BM | Conventional | 0.84 | 6.57 | 46.0 | 2.54 | |
| PTZ2 | P3.HT:PC71BM | Conventional | 0.76 | 8.81 | 48.0 | 3.25 |
Table 2: this compound Derivatives as Solid Additives in Non-Fullerene OSCs
| Additive (wt%) | Active Layer | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| No Additive | PM6:Y6 | 0.83 | 25.16 | 70.0 | 14.57 | [5] |
| PTz-Ph (15%) | PM6:Y6 | 0.82 | 25.59 | 73.8 | 15.51 | [5] |
| PTz-Et (15%) | PM6:Y6 | 0.82 | 26.05 | 74.6 | 15.75 | [5] |
| DIO (0.5 vol%) | PM6:Y6 | 0.80 | 24.89 | 74.9 | 14.88 | [5] |
Experimental Protocols
Protocol 1: Synthesis of N-Ethyl-phenothiazine (PTz-Et)
This protocol describes the synthesis of a this compound derivative used as a solid additive in high-performance non-fullerene organic solar cells.[5]
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Bromoethane
-
Ethyl acetate (EA)
-
Hexane
-
Deionized water
Procedure:
-
Prepare a solution of potassium hydroxide (100.4 mmol, 5.63 g) and this compound (25.1 mmol, 5.0 g) in dimethyl sulfoxide (25 mL).
-
Stir the solution at room temperature for 2 hours.
-
Add bromoethane (31.4 mmol, 3.42 g) dropwise at 0 °C.
-
Allow the reaction mixture to proceed at room temperature overnight.
-
Pour the resulting mixture into 100 mL of water and filter to obtain a pale yellow solid.
-
Purify the crude product by column chromatography using a 1:99 ethyl acetate/hexane eluent.
-
The final product is a pale yellow powder (5.2 g, 91% yield).[5]
Protocol 2: Fabrication of Conventional Non-Fullerene Organic Solar Cells with this compound-Based Solid Additives
This protocol details the fabrication of a conventional architecture organic solar cell using a PM6:Y6 active layer with this compound-based solid additives.[5]
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Acetone, detergent, deionized water, isopropanol
-
PEDOT:PSS aqueous dispersion
-
PM6 and Y6 (or other suitable donor/acceptor)
-
N-Ethyl-phenothiazine (PTz-Et) or N-Phenyl-phenothiazine (PTz-Ph)
-
Chloroform (CHCl3)
-
PNDIT-F3N (or other suitable electron transport layer material)
-
Silver (Ag) evaporation source
-
Ultrasonic bath, spin coater, thermal evaporator, glovebox
Procedure:
-
Substrate Cleaning:
-
Clean ITO-coated glass substrates by ultrasonication in acetone, detergent, deionized water, and isopropanol, each for 10 minutes.
-
Expose the substrates to O2 plasma for 3 minutes.[5]
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a thin film of PEDOT:PSS onto the cleaned ITO substrates at 4000 rpm for 30 seconds.
-
Anneal the substrates at 150 °C for 10 minutes in ambient conditions.[5]
-
-
Photoactive Layer Preparation and Deposition:
-
Prepare a solution of PM6:Y6 (1:1.2 by weight, 8.1 mg/mL) in CHCl3.
-
Add the desired weight percentage of the this compound-based solid additive (e.g., 15 wt% PTz-Et) to the solution.
-
Stir the solution at 110 °C for 10 minutes and then cool to room temperature.
-
Spin-coat the photoactive layer at 600 rpm for 30 seconds, followed by 3000 rpm for 10 seconds.
-
Thermally anneal the films at 120 °C for 10 minutes.[5]
-
-
Electron Transport Layer (ETL) Deposition:
-
Spin-coat the PNDIT-F3N film at 1500 rpm for 60 seconds, followed by 3000 rpm for 10 seconds.[5]
-
-
Cathode Deposition:
-
Deposit 100 nm of Ag through a shadow mask in a high vacuum (1 × 10−4 Pa) thermal evaporator.[5]
-
-
Encapsulation:
-
Encapsulate the devices with glass caps using a UV-curable resin inside a glovebox.[5]
-
Protocol 3: Fabrication of an Inverted Organic Solar Cell with a this compound-based Hole Collection Layer
This protocol outlines the fabrication of an inverted OSC using a solution-processable this compound derivative as the hole collection layer.[4]
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
4-phenothiazin-10-yl-anisole (APS)
-
P3HT and PC61BM (or other suitable donor/acceptor)
-
Calcium (Ca)
-
Aluminum (Al)
-
Appropriate solvents for each layer
-
Ultrasonic bath, spin coater, thermal evaporator, glovebox
Procedure:
-
Substrate Cleaning: Follow the same procedure as in Protocol 2.
-
Hole Collection Layer (HCL) Deposition:
-
Prepare a solution of APS in a suitable solvent.
-
Spin-coat the APS solution onto the cleaned ITO substrates.
-
Anneal the film at an optimized temperature.
-
-
Active Layer Deposition:
-
Prepare a blend solution of P3HT:PC61BM.
-
Spin-coat the active layer onto the APS layer.
-
Anneal the active layer to optimize morphology.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Thermally evaporate a thin layer of Ca followed by a thicker layer of Al under high vacuum.
-
-
Encapsulation: Encapsulate the device as described in Protocol 2.
Visualizations
Charge Transport Mechanism in a Conventional Organic Solar Cell
Caption: Charge generation and transport process in a conventional organic solar cell.
Experimental Workflow for OSC Fabrication
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-Based Hole Transport Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly stable, solution-processable this compound derivative as hole collection material for organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Phenothiazine as a Polymerization Inhibitor for Acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acrylic acid (AA) is an essential monomer in the production of a wide range of polymers. However, its high reactivity makes it susceptible to spontaneous and often hazardous runaway polymerization, particularly at elevated temperatures or in the presence of initiators. To ensure safe handling, storage, and transportation, polymerization inhibitors are crucial. Phenothiazine (PTZ) is a widely utilized and effective inhibitor for acrylic acid, especially under process conditions such as distillation, where high temperatures and low oxygen levels are common.[1][2] This document provides detailed application notes and protocols for the use of this compound as a polymerization inhibitor for acrylic acid.
This compound functions as a radical scavenger, effectively terminating the free-radical chain reactions that lead to polymerization.[1] Its efficacy is particularly notable in trapping thermally generated alkyl radicals in the absence of oxygen, a condition where other common inhibitors like hydroquinone monomethyl ether (MeHQ) are less effective.[2]
Quantitative Data on Inhibitor Performance
The effectiveness of a polymerization inhibitor is quantified by its ability to delay the onset of polymerization (induction period) and its consumption rate under specific conditions. The following tables summarize key quantitative data regarding the use of this compound as an inhibitor for acrylic acid.
| Inhibitor System | Temperature (°C) | Atmosphere | PTZ Consumption Rate (mol L⁻¹ h⁻¹) | Oxygen to PTZ Consumption Ratio (mol/mol) | Source |
| This compound in Acrylic Acid | 60 | Air | Not Specified | 2:1 | [1] |
| This compound in Acrylic Acid | 90 | Air | Not Specified | 4:1 | [1] |
| This compound in Acrylic Acid | 60 | Nitrogen | Lower than in air | Not Applicable | [1] |
| This compound in Acrylic Acid | 90 | Nitrogen | Lower than in air | Not Applicable | [1] |
Table 1: Influence of Temperature and Atmosphere on this compound Consumption in Acrylic Acid. This table illustrates that the consumption of this compound increases with temperature and is higher in the presence of oxygen (air) compared to an inert atmosphere (nitrogen).[1] The molar ratio of oxygen to PTZ consumption also increases with temperature, indicating a more complex interplay of oxidation and radical trapping at higher temperatures.[1]
| Inhibitor | Test Conditions | Time to Gelation (hours) | Source |
| This compound (PTZ) | Not Specified | 64 | [3] |
| N-(1-phenylethyl)this compound | Not Specified | >122 | [3] |
| N-(1-phenylethyl)this compound + Nitrosobenzene | Not Specified | >122 | [3] |
Table 2: Comparative Efficacy of this compound and its Derivatives. This table highlights the improved performance of N-alkylated this compound derivatives, which can significantly extend the time to gelation compared to unsubstituted this compound.[3]
Experimental Protocols
Protocol 1: Evaluation of Inhibitor Efficiency by Determining Induction Period
This protocol outlines a general method for determining the induction period of acrylic acid in the presence of an inhibitor under isothermal conditions.
Materials:
-
Acrylic acid (inhibitor-free, freshly distilled)
-
This compound (reagent grade)
-
Solvent (e.g., chlorobenzene, if required for dilution)
-
Reaction vessel with a temperature controller, magnetic stirrer, and reflux condenser
-
Inert gas supply (e.g., nitrogen or argon)
-
Means of monitoring polymerization (e.g., viscometer, dilatometer, or visual observation of gelation)
Procedure:
-
Preparation of Inhibitor Stock Solution: Prepare a stock solution of this compound in acrylic acid or a suitable solvent at a known concentration.
-
Reaction Setup: Place a known volume of inhibitor-free acrylic acid into the reaction vessel. If using a solvent, add it at this stage.
-
Inhibitor Addition: Add the required volume of the this compound stock solution to the acrylic acid to achieve the desired final inhibitor concentration.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain a gentle flow of the inert gas throughout the experiment.
-
Temperature Control: Bring the reaction mixture to the desired experimental temperature and maintain it throughout the experiment.
-
Monitoring: Start monitoring for the onset of polymerization. The induction period is the time from reaching the set temperature until the first signs of polymerization are detected (e.g., a sudden increase in viscosity, a change in volume, or the formation of a visible gel).
-
Data Recording: Record the induction period for different concentrations of this compound and at various temperatures.
Protocol 2: "Shortstop" Inhibition of Runaway Polymerization
This protocol describes the emergency procedure for inhibiting a runaway polymerization of acrylic acid using a this compound solution.
Materials:
-
"Shortstop" solution: A concentrated solution of this compound. A 30% active liquid solution of PTZ in a suitable solvent like Rhodiasolv Polarclean HSP1 is a commercial example.
-
Emergency injection system capable of rapidly and effectively dispersing the inhibitor solution throughout the bulk monomer.
Procedure:
-
Detection of Runaway Polymerization: A runaway polymerization is indicated by a rapid, uncontrolled increase in temperature.
-
Activation of Shortstop System: Immediately upon detection of a runaway polymerization, activate the emergency injection system.
-
Inhibitor Injection: Inject a predetermined volume of the shortstop solution into the vessel containing the acrylic acid. The goal is to achieve a final inhibitor concentration sufficient to quench the polymerization reaction.
-
Mixing: Ensure rapid and thorough mixing of the inhibitor with the monomer. This can be facilitated by the injection method itself or by activating emergency agitators.
-
Cooling: Simultaneously, apply maximum cooling to the vessel to help dissipate the heat generated by the exothermic polymerization.
-
Monitoring: Continuously monitor the temperature of the vessel to confirm that the polymerization has been successfully quenched and the temperature is decreasing.
Mechanism of Action and Experimental Workflow
Inhibition Mechanism of this compound
This compound inhibits the free-radical polymerization of acrylic acid primarily by acting as a radical scavenger. The process involves the donation of a hydrogen atom from the amine group of this compound to a propagating polymer radical, thereby terminating the chain reaction. The resulting this compound radical is relatively stable and does not readily re-initiate polymerization.
Caption: Radical scavenging mechanism of this compound in acrylic acid polymerization.
Experimental Workflow for Inhibitor Evaluation
The following diagram illustrates a typical workflow for evaluating the effectiveness of this compound as a polymerization inhibitor for acrylic acid.
Caption: Experimental workflow for evaluating this compound inhibitor efficiency.
References
Application Notes and Protocols for the Development of Phenothiazine Hybrids with Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The strategic design of hybrid molecules, which combines the privileged phenothiazine scaffold with other pharmacologically active moieties, has emerged as a promising approach in drug discovery. This methodology, known as molecular hybridization, has led to the development of novel compounds with significantly enhanced biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of this compound hybrids, complete with detailed experimental protocols and data presented for comparative analysis.
I. Rationale for this compound Hybridization
This compound, a tricyclic heterocyclic compound, has a long history in medicine, primarily as an antipsychotic agent.[4] However, its therapeutic potential extends far beyond this initial application. The this compound nucleus can be functionalized at various positions, allowing for the strategic attachment of other pharmacophores to create hybrid molecules with multi-target capabilities or improved potency and selectivity.[1][5][6] This approach has been successfully employed to develop hybrids with enhanced efficacy against cancer, multidrug-resistant bacteria, and neurodegenerative disorders.[6][7][8][9]
II. Data Presentation: Comparative Biological Activities of this compound Hybrids
The following tables summarize the quantitative biological data for representative this compound hybrids, allowing for a clear comparison of their activities.
Table 1: Anticancer Activity of this compound Hybrids
| Hybrid Type | Compound | Cell Line | IC50 (µM) | Reference |
| This compound-Chalcone | 4b | HepG-2 (Liver Cancer) | 7.14 µg/mL | [5][10] |
| 4k | HepG-2 (Liver Cancer) | 7.6 µg/mL | [5][10] | |
| 4b | MCF-7 (Breast Cancer) | 13.8 µg/mL | [5][10] | |
| 4k | MCF-7 (Breast Cancer) | 12.0 µg/mL | [5][10] | |
| This compound-1,2,3-Triazole | 3a | MGC-803 (Gastric Cancer) | 0.5 - 9.6 | [10] |
| 3b | MGC-803 (Gastric Cancer) | 0.5 - 9.6 | [10] | |
| 4c | SNB-19 (Glioblastoma) | < Cisplatin | [10] | |
| 4c | Caco-2 (Colorectal Carcinoma) | < Cisplatin | [10] | |
| 4c | MDA-MB231 (Breast Cancer) | < Cisplatin | [10] | |
| 4c | A549 (Lung Cancer) | < Cisplatin | [10] | |
| This compound Derivative | Thioridazine | C6 (Glioma) | 11.2 | [4] |
| Thioridazine | SH-SY5Y (Neuroblastoma) | 15.1 | [4] |
Table 2: Antimicrobial Activity of this compound Hybrids
| Hybrid Type | Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound-1,2,3-Triazole | Various | Mycobacterium tuberculosis H37Rv | 1.6 | [3] |
| This compound Derivative | (S)-JBC 1847 | MRSA CC398 | 1 mg/L | [6] |
| (S)-JBC 1847 | MRSA USA300 | 1 mg/L | [6] | |
| (S)-JBC 1847 | VRE ATCC 700-221 | 2 mg/L | [6] | |
| This compound-Chalcone Hybrid | 3k | Staphylococcus aureus | 5 | [11] |
| This compound Derivative | Thioridazine | Staphylococcus aureus | - | [2] |
| This compound Derivative | Chlorpromazine | Escherichia coli | - | [12] |
III. Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound hybrids.
A. Synthesis Protocols
1. General Synthesis of this compound-Chalcone Hybrids
This protocol is based on the Claisen-Schmidt condensation reaction.[5][7]
-
Step 1: N-Alkylation of 2-acetylthis compound:
-
To a solution of 2-acetylthis compound in a suitable solvent (e.g., acetone), add a base (e.g., K2CO3) and the desired alkyl halide.
-
Reflux the mixture for an appropriate time (e.g., 24 hours).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the product by column chromatography.
-
-
Step 2: Claisen-Schmidt Condensation:
-
Dissolve the N-alkylated 2-acetylthis compound and an appropriate aromatic aldehyde in ethanol.
-
Add a catalytic amount of a base (e.g., 5% alcoholic NaOH or piperidine) to the solution.[7]
-
Stir the reaction mixture at room temperature or reflux overnight, monitoring by TLC.[7]
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound-chalcone hybrid.
-
Characterize the final product using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry.[7]
-
2. General Synthesis of this compound-1,2,3-Triazole Hybrids
This protocol utilizes the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry").[1][13]
-
Step 1: Synthesis of this compound-alkyne:
-
React this compound with a suitable propargyl halide (e.g., propargyl bromide) in the presence of a base (e.g., K2CO3) in a solvent like acetone.
-
Reflux the mixture and monitor the reaction by TLC.
-
Work up the reaction and purify the product to obtain the this compound-alkyne derivative.
-
-
Step 2: Synthesis of Aryl Azide:
-
Synthesize the desired aryl azide from the corresponding aniline derivative via diazotization followed by reaction with sodium azide.
-
-
Step 3: Click Chemistry Reaction:
-
To a solution of the this compound-alkyne and the aryl azide in a solvent mixture (e.g., t-BuOH/H2O), add a copper(I) catalyst (e.g., generated in situ from CuSO4·5H2O and sodium ascorbate).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Evaporate the solvent and purify the crude product by column chromatography to yield the this compound-1,2,3-triazole hybrid.
-
Characterize the final product using spectroscopic methods.[13]
-
B. Biological Assay Protocols
1. MTT Assay for Cytotoxicity
This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[1][4][6][11]
-
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, HepG-2, SH-SY5Y)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[5]
-
The next day, treat the cells with various concentrations of the this compound hybrid compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1][6]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
2. Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is described here.[3][7][14]
-
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (MHB)
-
This compound hybrid compounds
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
-
Procedure:
-
Prepare serial two-fold dilutions of the this compound hybrid compounds in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[3]
-
Add the diluted bacterial suspension to each well containing the compound dilutions.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.[3]
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
3. Neuroprotection Assay against Oxidative Stress
This protocol assesses the ability of this compound hybrids to protect neuronal cells from oxidative stress-induced cell death.[5][15][16]
-
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete cell culture medium
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H2O2) or 1-methyl-4-phenylpyridinium (MPP+))
-
This compound hybrid compounds
-
Reagents for cell viability assessment (e.g., MTT)
-
Fluorescent probe for reactive oxygen species (ROS) detection (e.g., 2',7'-dichlorodihydrofluorescein diacetate, DCFH-DA)
-
-
Procedure:
-
Seed SH-SY5Y cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the this compound hybrid compounds for a specified time (e.g., 2-6 hours).[5][15]
-
Induce oxidative stress by adding a pre-determined concentration of H2O2 or MPP+ to the wells (excluding the control group) and incubate for 24 hours.[5]
-
Assess cell viability using the MTT assay as described previously. An increase in cell viability in the presence of the hybrid compound compared to the oxidative stress control indicates a neuroprotective effect.
-
To measure intracellular ROS, after treatment, wash the cells and incubate with DCFH-DA solution (e.g., 10 µM) in the dark.[5]
-
After incubation, wash the cells to remove excess probe and measure the fluorescence intensity using a microplate reader. A decrease in fluorescence in the presence of the hybrid compound indicates a reduction in ROS levels.
-
IV. Visualization of Mechanisms and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the development of this compound hybrids.
A. Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Phenothiazines and Thioxanthenes Inhibit Multidrug Efflux Pump Activity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular hybridization approach for this compound incorporated 1,2,3-triazole hybrids as promising antimicrobial agents: Design, synthesis, molecular docking and in silico ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound-induced apoptosis in neuroblastoma and glioma cell lines: clinical relevance and possible application for brain-derived tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of this compound Hybrids with Potential Medicinal Interest: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of forty new this compound derivatives for activity against intrinsic efflux pump systems of reference Escherichia coli, Salmonella Enteritidis, Enterococcus faecalis and Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Protection of Iron-Induced Oxidative Damage in Neuroblastoma (SH-SY5Y) Cells by Combination of 1-(N-Acetyl-6-aminohexyl)-3-hydroxy-2-methylpyridin-4-one and Green Tea Extract - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Phenothiazine-Based Benzhydroxamic Acids as HDAC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis and evaluation of phenothiazine-based benzhydroxamic acids as selective Histone Deacetylase 6 (HDAC6) inhibitors. The protocols are based on established synthetic routes and biological assays described in the scientific literature.[1][2][3][4][5][6]
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone proteins. Its substrates include α-tubulin, HSP90, and cortactin, which are involved in cell motility, protein quality control, and cytoskeletal dynamics.[1][7][8][9][10][11] Dysregulation of HDAC6 activity has been implicated in the pathogenesis of cancer and neurodegenerative diseases, making it an attractive therapeutic target.[4] this compound-based benzhydroxamic acids have emerged as a promising class of potent and selective HDAC6 inhibitors, featuring a this compound "cap" group that interacts with the enzyme's active site, a linker, and a zinc-binding benzhydroxamic acid moiety.[1][2][3][4][5][6]
This document outlines the synthetic workflow for preparing these inhibitors, provides detailed experimental protocols, and summarizes their biological activity.
HDAC6 Signaling Pathway and Inhibition
HDAC6's primary role in the cytoplasm involves the deacetylation of key proteins, influencing several downstream signaling pathways. Inhibition of HDAC6 by this compound-based benzhydroxamic acids leads to the hyperacetylation of its substrates, thereby modulating these cellular processes.
Caption: HDAC6 signaling pathway and the mechanism of its inhibition.
Synthetic Workflow
The synthesis of this compound-based benzhydroxamic acids typically follows a multi-step route, beginning with the N-alkylation of a this compound core with a methyl benzoate derivative. This is followed by saponification of the resulting ester to a carboxylic acid, which is then converted to the final benzhydroxamic acid.
Caption: General synthetic workflow for this compound-based benzhydroxamic acids.
Experimental Protocols
The following are detailed protocols for the key synthetic steps.
Protocol 1: Synthesis of Methyl 4-((10H-phenothiazin-10-yl)methyl)benzoate (Intermediate Ester)
This protocol describes the N-alkylation of this compound with methyl 4-(bromomethyl)benzoate.
Materials:
-
10H-Phenothiazine
-
Methyl 4-(bromomethyl)benzoate
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution (1 M in THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 10H-phenothiazine (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add LiHMDS solution (1.0 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add a solution of methyl 4-(bromomethyl)benzoate (1.7 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the pure intermediate ester.
Protocol 2: Synthesis of 4-((10H-phenothiazin-10-yl)methyl)benzoic acid (Carboxylic Acid Intermediate)
This protocol details the saponification of the methyl ester to the corresponding carboxylic acid.
Materials:
-
Methyl 4-((10H-phenothiazin-10-yl)methyl)benzoate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the intermediate ester (1.0 eq) in a mixture of THF, MeOH, and water.
-
Add LiOH (excess) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Acidify the reaction mixture to pH 1-2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid intermediate.
Protocol 3: Synthesis of 4-((10H-phenothiazin-10-yl)methyl)-N-hydroxybenzamide (Final Benzhydroxamic Acid)
This protocol describes the conversion of the carboxylic acid to the final benzhydroxamic acid.
Materials:
-
4-((10H-phenothiazin-10-yl)methyl)benzoic acid
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Hydroxylamine hydrochloride
-
Triethylamine (TEA) or Sodium hydroxide (NaOH) solution
-
Methanol (MeOH)
Procedure:
-
Suspend the carboxylic acid intermediate (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add a catalytic amount of anhydrous DMF.
-
Slowly add oxalyl chloride (2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until the solution becomes clear.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.
-
In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (excess) in a mixture of MeOH and a base (e.g., TEA or aqueous NaOH) at 0 °C.
-
Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to the freshly prepared hydroxylamine solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final this compound-based benzhydroxamic acid.
Data Presentation
The following table summarizes the in vitro inhibitory activity of a selection of synthesized this compound-based benzhydroxamic acids against human HDAC1 and HDAC6.[1]
| Compound | R | HDAC1 IC50 (µM) | HDAC6 IC50 (µM) | Selectivity Index (HDAC1/HDAC6) |
| 1a | H | 5.08 | 0.022 | 231 |
| 7b | SO2 | 2.05 | 0.023 | 89 |
| 7c | 2-Cl | 2.56 | 0.019 | 135 |
| 7i | 1-aza | 2.55 | 0.005 | 510 |
| 7j | 2-aza | 4.87 | 0.009 | 541 |
| 7k | 3-aza | 1.83 | 0.008 | 229 |
| 7l | 4-aza | 3.55 | 0.012 | 296 |
| Tubastatin A | - | 1.91 | 0.030 | 64 |
Data extracted from Vögerl, K., et al. (2019). Synthesis and Biological Investigation of this compound-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors. Journal of Medicinal Chemistry, 62(3), 1138–1166.[1]
Conclusion
The methods described provide a robust framework for the synthesis of this compound-based benzhydroxamic acids as potent and selective HDAC6 inhibitors. The modular nature of the synthesis allows for the exploration of structure-activity relationships by modifying the this compound core, the linker, and the zinc-binding group. The provided protocols can be adapted for the preparation of a library of analogs for further biological evaluation in the context of cancer and neurodegenerative disease research.
References
- 1. Scholars@Duke publication: HDAC6 is a microtubule-associated deacetylase. [scholars.duke.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Investigation of this compound-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Investigation of this compound-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 6. Synthesis and Biological Investigation of this compound-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. HDAC6 Substrate Discovery Using Proteomics-Based Substrate Trapping: HDAC6 Deacetylates PRMT5 to Influence Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Phenothiazine Synthesis via Smiles Rearrangement
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of phenothiazines using the Smiles rearrangement.
Frequently Asked Questions (FAQs)
Q1: What is the Smiles rearrangement and why is it a key method for phenothiazine synthesis?
A1: The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that is pivotal for constructing the this compound tricycle. The process typically begins with a 2-amino-2'-nitrodiphenyl sulfide derivative. When treated with a base, the amino group acts as an internal nucleophile, attacking the nitrated aromatic ring and leading to the cyclized this compound product. This method is highly valued for its ability to create a wide variety of substituted phenothiazines with good regiochemical control.[1]
Q2: What are the most common challenges encountered during this compound synthesis via the Smiles rearrangement?
A2: Researchers often face several challenges, including:
-
Low reaction yields: This can be due to incomplete reactions, suboptimal conditions, or competing side reactions.
-
Formation of side products: The most common side products are oxidized species like sulfoxides and sulfones. Other byproducts can arise from incomplete rearrangement or alternative cyclization pathways.[2]
-
Difficult purification: The crude product may be a complex mixture requiring careful purification techniques like column chromatography or recrystallization.
Q3: How can I minimize the formation of sulfoxide byproducts?
A3: Sulfoxide formation is a common side reaction caused by the oxidation of the sulfur atom in the this compound core. To minimize this, it is crucial to maintain an inert atmosphere (e.g., using argon or nitrogen) throughout the reaction to exclude oxygen. Additionally, optimizing reaction times and temperatures can favor the formation of the desired this compound over its oxidized byproducts.
Q4: What is the influence of the base on the Smiles rearrangement?
A4: The choice of base is critical for the success of the Smiles rearrangement as it facilitates the deprotonation of the amine to initiate the intramolecular cyclization. Strong bases such as potassium hydroxide (KOH) and sodium hydroxide (NaOH) are commonly used, often in alcoholic solvents.[1] In some cases, stronger, non-nucleophilic bases like sodium hydride (NaH) in aprotic polar solvents like DMF may be employed. The selection of the base should be tailored to the specific substrate and solvent system to ensure efficient deprotonation without promoting unwanted side reactions. For a related phosphorylation reaction on this compound, using NaH as a base in refluxing DMF resulted in a 52% yield, while in refluxing toluene, the yield was only 15%, highlighting the significant impact of the base and solvent system.[3]
Q5: How does the choice of solvent affect the reaction?
A5: The solvent plays a crucial role in dissolving the reactants and facilitating the rearrangement. Alcoholic solvents like ethanol are frequently used in conjunction with bases like KOH.[1] Aprotic polar solvents such as DMF or DMSO can also be effective, particularly with bases like NaH. The ideal solvent should be inert to the reaction conditions and provide good solubility for the starting materials and intermediates.
Q6: Can temperature significantly impact the yield and reaction rate?
A6: Yes, temperature is a critical parameter. The Smiles rearrangement is often carried out at elevated temperatures, typically at the reflux temperature of the chosen solvent, to ensure a sufficient reaction rate. However, excessively high temperatures can lead to decomposition of the starting materials or products and the formation of tars, which will lower the overall yield. Therefore, careful control of the reaction temperature is necessary to balance the reaction rate and product stability.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Ineffective Base: The base may not be strong enough to deprotonate the amine, or it may have degraded. 2. Low Reaction Temperature: The activation energy for the rearrangement is not being met. 3. Poor Solvent Choice: The reactants may not be sufficiently soluble. 4. Inert Starting Material: The aromatic ring may not be sufficiently activated (e.g., lacking an electron-withdrawing group like a nitro group). | 1. Use a stronger base (e.g., switch from K₂CO₃ to KOH or NaH). Ensure the base is fresh and anhydrous. 2. Increase the reaction temperature, typically to the reflux temperature of the solvent. Monitor for decomposition. 3. Switch to a more suitable solvent that ensures all reactants are in solution (e.g., from ethanol to DMF). 4. Confirm the structure of your starting material. The Smiles rearrangement generally requires an activated aromatic ring. |
| Significant Formation of Side Products (e.g., dark, tarry mixture) | 1. Oxidation: The sulfur atom in the this compound ring is susceptible to oxidation, especially at high temperatures in the presence of air. 2. Decomposition: The reaction temperature may be too high, causing the starting material or product to decompose. 3. Competing Reactions: Depending on the substrate, other reactions like the Ullmann cyclization may compete with the Smiles rearrangement.[2] | 1. Conduct the reaction under a strict inert atmosphere (N₂ or Ar) to exclude oxygen. 2. Lower the reaction temperature and monitor the reaction progress over a longer period. 3. Carefully control the reaction conditions (base, solvent, temperature) to favor the Smiles rearrangement. The choice of a protic versus aprotic solvent can sometimes influence the reaction pathway. |
| Product is an Oily Substance and Fails to Crystallize | 1. Residual Solvent: Traces of the reaction solvent may be present. 2. Presence of Impurities: The product may be contaminated with starting materials, side products, or grease. | 1. Dry the product under high vacuum for an extended period. 2. Purify the product using column chromatography on silica gel. After purification, attempt recrystallization from a different solvent system. |
| Difficulty in Purifying the Product | 1. Similar Polarity of Product and Impurities: The desired product and byproducts may have very similar polarities, making chromatographic separation challenging. 2. Co-crystallization: Impurities may co-crystallize with the product. | 1. Optimize the eluent system for column chromatography. A shallow gradient of a more polar solvent may improve separation. 2. Try recrystallization from a different solvent or a solvent/anti-solvent system. |
Experimental Protocols
Protocol: Synthesis of this compound via Smiles Rearrangement of a 2-Formamido-2'-nitrodiphenylsulfide Derivative
This protocol is a general representation and may require optimization for specific substrates.
Materials:
-
2-Formamido-2'-nitrodiphenylsulfide derivative
-
Potassium Hydroxide (KOH)
-
Ethanol (absolute)
-
Hydrochloric acid (1 M)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Setup: Assemble the round-bottom flask with the reflux condenser under an inert atmosphere.
-
Dissolution: Add the 2-formamido-2'-nitrodiphenylsulfide derivative to the flask, followed by ethanol to dissolve the starting material completely.
-
Base Addition: While stirring, add a solution of KOH in ethanol to the flask. Typically, a slight excess of the base is used.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Precipitation: Slowly add the reaction mixture to a beaker of cold deionized water. Neutralize the mixture by the dropwise addition of 1 M HCl until the solution is acidic. The this compound product should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with deionized water to remove any inorganic salts.
-
Drying: Dry the crude product in a vacuum oven.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography on silica gel.
Visualizing the Process
Caption: Key mechanistic steps in the Smiles rearrangement for this compound synthesis.
References
Technical Support Center: Enhancing Phenothiazine Derivative Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of phenothiazine derivatives in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is poorly soluble in aqueous media. What are the recommended first steps to improve its solubility for in vitro assays?
A1: For poorly water-soluble this compound derivatives, the initial and most common approach is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a widely used solvent due to its ability to dissolve a broad range of hydrophobic compounds.[1][2] From this stock, the compound can be diluted to the final desired concentration in the aqueous assay medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the viability and function of the cells in your assay.[3][4][5]
Q2: What is the maximum concentration of DMSO that is safe for my cells in an in vitro assay?
A2: There is no universal maximum concentration of DMSO, as its toxicity is highly dependent on the cell line and the duration of exposure.[3][4] However, a general guideline is to keep the final concentration of DMSO at or below 0.5%, with many studies recommending 0.1% or lower for sensitive cell lines or long-term incubations.[2][4][5] It is highly recommended to perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line and experimental conditions.[4] Concentrations above 1% are often toxic to most mammalian cell lines in culture.[6]
Q3: I am still observing precipitation of my this compound derivative even after dissolving it in DMSO and diluting it in my cell culture medium. What can I do?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue. Here are several strategies to troubleshoot this problem:
-
Optimize the Dilution Process: Instead of a single large dilution, perform a stepwise serial dilution. A key technique is to add the compound stock solution directly to pre-warmed (37°C) media with rapid mixing to avoid localized high concentrations that can trigger precipitation.[7]
-
Use Solubility Enhancers:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility.[8][9][10][11][12][13] (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.[7]
-
Serum: The proteins in serum, such as albumin, can bind to the compound and help keep it in solution.[7] If your experimental design allows, diluting the compound into serum-containing medium can be effective.
-
-
Adjust the pH: The solubility of some compounds is pH-dependent. A slight adjustment of the cell culture medium's pH, while ensuring it remains within a physiologically acceptable range for your cells, may improve solubility.[7][10]
Q4: Are there alternative solvents to DMSO for this compound derivatives?
A4: Yes, other organic solvents can be used to dissolve this compound derivatives. Ethanol, methanol, and dimethylformamide (DMF) are common alternatives.[1] However, the cytotoxicity of these solvents must also be determined for your specific cell line and assay conditions. The choice of solvent will depend on the specific properties of the this compound derivative.
Troubleshooting Guide
Problem: Compound Precipitation in Cell Culture Media
This guide provides a systematic approach to identifying and resolving compound precipitation in your in vitro assays.
Step 1: Visual and Microscopic Examination
-
Observation: Is the medium cloudy or are there visible particles?[7]
-
Microscopy: Examine a sample of the medium under a microscope to distinguish between chemical precipitate (amorphous particles or crystals) and microbial contamination (motile bacteria or budding yeast).[7][14]
Step 2: Identify the Cause Use the following workflow to pinpoint the likely cause of precipitation.
Data Presentation
Table 1: Solubility of Selected this compound Derivatives in Common Solvents
| Compound | Solvent | Solubility | Reference |
| Chlorpromazine | Ethanol | ~30 mg/mL | [1] |
| DMSO | ~30 mg/mL | [1] | |
| DMF | ~30 mg/mL | [1] | |
| Thioridazine HCl | Ethanol | ~10 mg/mL | [1] |
| DMSO | ~25 mg/mL | [1] | |
| DMF | ~25 mg/mL | [1] | |
| This compound | Ethanol | Soluble | [15] |
| Methanol | Soluble | [1] | |
| Chloroform | Soluble | [1] |
Note: Solubility values can vary depending on the specific salt form, temperature, and purity of the compound.
Table 2: Recommended Final DMSO Concentrations for In Vitro Assays
| DMSO Concentration | General Effect on Cell Lines | Recommendations | Reference |
| < 0.1% | Generally considered safe with minimal effects. | Ideal for sensitive primary cells and long-term exposure studies. | [2][4] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours. | A common range for many in vitro assays. Requires validation. | [2][4] |
| 0.5% - 1.0% | Increased cytotoxicity and effects on cell proliferation observed in some cell lines. | May be acceptable for short-term exposure in robust cell lines. | [3][4] |
| > 1.0% | Significant cytotoxicity, apoptosis, and membrane damage are common. | Generally not recommended. | [3][6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Derivative Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of a this compound derivative in DMSO for subsequent dilution in aqueous media.
Materials:
-
This compound derivative powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of the this compound derivative powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied, but be cautious of compound stability at higher temperatures.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Tolerable DMSO Concentration for a Cell Line
Objective: To determine the highest concentration of DMSO that does not significantly affect the viability of a specific cell line.
Materials:
-
The cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Anhydrous DMSO
-
Cell viability assay reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight to allow for cell attachment.
-
DMSO Dilution Series: Prepare a 2x concentrated serial dilution of DMSO in your complete cell culture medium. A typical range to test would be from 4% down to 0.01% (this will result in a final concentration of 2% to 0.005%).[4]
-
Treatment: Remove the seeding medium from the cells and add 100 µL of the 2x DMSO dilutions to the appropriate wells. Include a "no DMSO" control with medium only.
-
Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. The optimal DMSO concentration is the highest concentration that results in minimal (e.g., <10%) loss of cell viability.
Signaling Pathways and Experimental Workflows
This compound derivatives are known to modulate various signaling pathways, contributing to their therapeutic effects.[16][17][18] Understanding these pathways is crucial for interpreting experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 7. benchchem.com [benchchem.com]
- 8. Effect of cyclodextrin complexation on aqueous solubility and photostability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 15. mdpi.com [mdpi.com]
- 16. Therapeutic Mechanisms of this compound Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Structure of Novel this compound Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Possible Biological and Clinical Applications of Phenothiazines | Anticancer Research [ar.iiarjournals.org]
addressing and overcoming aggregation issues of phenothiazine-based dyes in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and overcome common aggregation issues encountered with phenothiazine-based dyes in solution.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of this compound dye aggregation in my solution?
A1: Aggregation of this compound-based dyes can manifest in several ways. Spectroscopically, you may observe a blue shift in the maximum absorption wavelength (H-aggregation) or a red shift (J-aggregation).[1][2] A common and significant consequence of aggregation is a decrease in fluorescence intensity, a phenomenon known as fluorescence quenching.[1] Visually, you might notice a change in the color of the solution or, in cases of severe aggregation, the formation of a precipitate.[1]
Q2: What causes my this compound-based dye to aggregate?
A2: this compound dyes, especially those with planar aromatic structures, tend to self-associate in solution to minimize their interaction with the solvent.[1] This is particularly prevalent in aqueous or highly polar solvents. The primary driving forces for this aggregation are intermolecular van der Waals forces and hydrophobic interactions.[1] Several factors can promote aggregation, including high dye concentration, the presence of salts, and the use of solvents in which the dye has poor solubility.[1]
Q3: How does aggregation affect the performance of my this compound-based dye in applications like cellular imaging or photodynamic therapy (PDT)?
A3: Aggregation can significantly impair the functionality of this compound-based dyes. In cellular imaging, aggregation can lead to a loss of fluorescence, which prevents accurate visualization and quantification.[1] Furthermore, aggregates may exhibit different cellular uptake and localization properties compared to the monomeric form of the dye, potentially leading to experimental artifacts.[1] In photodynamic therapy, aggregation can reduce the efficiency of singlet oxygen generation, which is a critical step for inducing cell death.[1][3] The effectiveness of photosensitizers often increases as aggregation decreases.[1]
Q4: Can the solvent I'm using contribute to aggregation?
A4: Absolutely. The choice of solvent is a critical factor in dye aggregation.[1][2] Aggregation is more likely to occur in solvents where the dye has lower solubility. For many this compound dyes, aggregation is more pronounced in highly polar or aqueous solutions.[1] The interactions between the dye molecules and the solvent play a significant role in determining the extent of aggregation.[4]
Q5: Are there any structural modifications I can make to the dye to reduce aggregation?
A5: Yes, structural modification is a key strategy for mitigating aggregation. Introducing bulky substituents to the this compound core can create steric hindrance, which physically prevents the planar dye molecules from getting close enough to aggregate.[1] Additionally, creating a more twisted or non-planar molecular structure can effectively inhibit aggregation.[4] The unique non-planar "butterfly" conformation of the 10H-phenothiazine ring itself helps to suppress molecular aggregation.[5]
Troubleshooting Guides
Issue 1: I'm observing a significant loss of fluorescence signal.
-
Possible Cause: Aggregation-Caused Quenching (ACQ). This is a very common reason for fluorescence loss with this compound-type dyes. When the dye molecules aggregate, non-radiative decay pathways become more favorable, leading to a decrease in the fluorescence quantum yield.[1]
-
Troubleshooting Steps:
-
Dilute the Sample: The simplest first step is to dilute your dye solution. Aggregation is concentration-dependent, and reducing the concentration can shift the equilibrium back towards the fluorescent monomeric state.[1][6]
-
Modify the Solvent: If you are working in an aqueous buffer, try adding a small percentage of an organic co-solvent like DMSO, DMF, or ethanol. This can disrupt the hydrophobic interactions that drive aggregation.[1] If your application allows, consider switching to a less polar solvent where the dye exhibits better solubility.[1]
-
Use Additives:
-
Cyclodextrins: These molecules can form inclusion complexes with hydrophobic dyes, effectively isolating them from one another and preventing aggregation.[1][6]
-
Surfactants: Adding a surfactant at a concentration above its critical micelle concentration (CMC) can lead to the encapsulation of the dye within micelles, thus preventing aggregation.
-
-
Adjust the Temperature: In some cases, gently heating the solution can provide enough energy to break up aggregates. However, be mindful of the thermal stability of your dye and other components in your sample.[1]
-
Modify the pH: For this compound dyes with ionizable groups, adjusting the pH of the solution can alter their solubility and, consequently, their aggregation state.[1]
-
Issue 2: The absorption spectrum of my dye solution is shifting.
-
Possible Cause: Formation of dye aggregates (dimers, H-aggregates, or J-aggregates). Aggregation is concentration-dependent and is influenced by the solvent environment, leading to changes in the absorption and fluorescence properties of the dye.[2][6]
-
Troubleshooting Steps:
-
Perform a Concentration-Dependent Study: Acquire absorption and emission spectra of your dye at various concentrations. A systematic shift in the spectra with increasing concentration is a strong indicator of aggregation.[1]
-
Perform a Solvent Titration: Gradually add a "good" solvent (one in which the dye is highly soluble and non-aggregated) to a solution of the dye in a "poor" solvent (where it aggregates). Observing the spectral changes during this titration can help confirm that aggregation is the cause of the shifts.[1]
-
Change the Solvent: The tendency for dyes to aggregate is often higher in aqueous solutions. The addition of organic co-solvents like DMSO can disrupt aggregation.[6]
-
Dilute the Solution: Check if the spectral shift is reversible upon dilution. If it is, aggregation is the likely cause.[6]
-
Quantitative Data
Table 1: Influence of Solvent Polarity on Fluorescence Quantum Yield of this compound Dyes
| This compound Dye | Solvent | Quantum Yield (Φ) | Reference |
| PTZ-1 | Dioxane | 0.63 | [7] |
| PTZ-1 | Ethanol | 0.20 | [7] |
| PTZ-2 | Dioxane | 0.60 | [7] |
| PTZ-2 | Ethanol | 0.23 | [7] |
Table 2: Power Conversion Efficiencies (PCE) of DSSCs with Different this compound-Based Dyes
| Dye | Jsc (mA cm⁻²) | Voc (V) | Fill Factor (FF) | PCE (%) | Reference |
| TP | 15.2 | 0.783 | 0.679 | 8.07 | [8] |
| TTP | 16.1 | 0.717 | 0.681 | 7.87 | [8] |
| EP | 16.7 | - | - | 7.98 | [8] |
| ETP | - | - | - | 5.62 | [8] |
| EEP | - | - | - | 2.24 | [8] |
Experimental Protocols
Protocol 1: Concentration-Dependent UV-Vis and Fluorescence Spectroscopy
Objective: To determine if aggregation is occurring by observing spectral changes as a function of dye concentration.
Materials:
-
This compound-based dye stock solution of known concentration.
-
High-purity solvent (the same used for the stock solution).
-
UV-Vis spectrophotometer and cuvettes.
-
Fluorometer and cuvettes.
Procedure:
-
Prepare a series of dilutions of the dye stock solution, ranging from the intended experimental concentration to at least two orders of magnitude lower.
-
Record the UV-Vis absorption spectrum for each concentration. Ensure the absorbance at the λmax is within the linear range of the instrument (typically < 1.0).
-
Record the fluorescence emission spectrum for each concentration, using a consistent excitation wavelength.
-
Analysis:
-
Plot λmax (absorption) vs. concentration. A shift in λmax indicates aggregation.
-
Plot fluorescence intensity vs. concentration. A non-linear relationship (e.g., quenching at higher concentrations) suggests aggregation.[1]
-
Protocol 2: Disaggregation of this compound Dyes using Surfactants
Objective: To reverse dye aggregation using a surfactant and monitor the process via UV-Vis spectroscopy.
Materials:
-
Aggregated this compound-based dye solution.
-
Surfactant stock solution (e.g., 10% Triton X-100 or 10% SDS in deionized water).[1]
-
Deionized water or appropriate buffer.[1]
-
UV-Vis spectrophotometer and cuvettes.[1]
Procedure:
-
Prepare a diluted solution of your aggregated dye in the desired buffer. The concentration should be such that the absorbance is within the linear range of your spectrophotometer.[1]
-
Record the absorption spectrum of the aggregated dye solution. You should observe the characteristic spectral shifts or reduced absorbance associated with aggregation.[1]
-
To the dye solution, add small aliquots of the surfactant stock solution. Start with a final surfactant concentration below the known critical micelle concentration (CMC) and gradually increase it.[1]
-
After each addition of the surfactant, gently mix the solution and allow it to equilibrate for 5-10 minutes.[1]
-
Record the absorption spectrum after each addition.[1]
-
Analysis: As the surfactant concentration increases, particularly above the CMC, you should observe a reversal of the spectral changes associated with aggregation (e.g., a return to the monomeric absorption spectrum).
Visualizations
Caption: A logical workflow for troubleshooting this compound dye aggregation.
Caption: Impact of aggregation on the performance of this compound-based dyes.
Caption: Experimental workflow for investigating dye aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The photodynamic efficiency of phenothiazinium dyes is aggregation dependent - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound-based dyes for efficient dye-sensitized solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of New D–π–A this compound-Based Fluorescent Dyes: Aggregation Induced Emission and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular engineering of simple this compound-based dyes to modulate dye aggregation, charge recombination, and dye regeneration in highly efficient dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Functionalization of the Phenothiazine Nucleus
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the regioselective functionalization of the phenothiazine nucleus. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Troubleshooting Guides
This section addresses common issues encountered during the functionalization of this compound.
Problem 1: Poor Regioselectivity in Electrophilic Substitution (e.g., Halogenation, Friedel-Crafts Acylation)
-
Possible Cause: The this compound nucleus has multiple activated positions (C1, C3, C7, C9), leading to mixtures of isomers. The high reactivity of the scaffold can result in a lack of selectivity.[1][2]
-
Suggested Solution:
-
N-Protection: Protecting the nitrogen at position 10 with an electron-withdrawing group (e.g., acetyl, tosyl, Boc) can deactivate the ring system and direct substitution, often favoring the C3 and C7 positions.
-
Choice of Catalyst and Reagents: For Friedel-Crafts reactions, the choice of Lewis acid and its stoichiometry can influence regioselectivity. Milder Lewis acids may offer better control. In halogenation, reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can provide better selectivity than elemental halogens.
-
Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
-
Solvent Effects: The polarity of the solvent can influence the distribution of isomers. Experiment with a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., DMF, acetonitrile).
-
Troubleshooting Logic for Poor Regioselectivity
Caption: A decision-making diagram for improving regioselectivity in this compound functionalization.
Problem 2: Unwanted Oxidation of the Sulfur Atom
-
Possible Cause: The sulfur atom in the this compound core is highly susceptible to oxidation, leading to the formation of sulfoxides and sulfones as byproducts.[2] This can be initiated by atmospheric oxygen, certain reagents, or harsh reaction conditions.[2]
-
Suggested Solution:
-
Inert Atmosphere: Conduct all reactions under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.[2]
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Milder Reagents: When possible, opt for milder reagents that are less likely to act as oxidants. For instance, in some cases, using nitrous acid for sulfoxide synthesis provides a controlled oxidation.[3]
-
Temperature Control: Avoid excessively high temperatures, as they can promote oxidation.
-
Selective Oxidation Methods: If the sulfoxide is the desired product, use controlled oxidation methods. Reagents like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA) can be used, but stoichiometry and temperature must be carefully controlled to avoid over-oxidation to the sulfone.[4]
-
Problem 3: Low Yields in Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
-
Possible Cause: Low yields in cross-coupling reactions can stem from several factors, including catalyst deactivation, suboptimal ligand choice, inappropriate base or solvent, and impurities in the starting materials.
-
Suggested Solution:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich ligands often improve reaction efficiency.[5]
-
Base and Solvent: Ensure the base is strong enough but not so strong that it causes side reactions. The solvent should be anhydrous and capable of dissolving the reactants and catalyst complex.
-
Inert Atmosphere: Strict adherence to an inert atmosphere is crucial to prevent catalyst oxidation.
-
Purity of Reagents: Use high-purity starting materials, as impurities can poison the catalyst.
-
Temperature and Reaction Time: Optimize the reaction temperature and monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective directing groups for C-H functionalization of the this compound nucleus?
A1: The choice of directing group is crucial for controlling regioselectivity in C-H functionalization. N-acyl and N-sulfonyl groups are commonly used to direct functionalization to the C1/C9 and C3/C7 positions. For some transition-metal-catalyzed reactions, a directing group can chelate to the metal center and direct C-H activation to a specific ortho-position. The effectiveness of a directing group can be influenced by the specific reaction conditions and the catalyst employed.
Q2: How can I avoid the Smiles rearrangement during the synthesis of substituted phenothiazines?
A2: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can be a desired reaction for synthesizing the this compound core, but an unwanted side reaction in other cases.[6][7] To avoid an unintended Smiles rearrangement, consider the following:
-
Protecting Groups: Protect nucleophilic groups on your substituents that could initiate the rearrangement.
-
Reaction Conditions: The Smiles rearrangement is often base-catalyzed. Using neutral or acidic conditions, if your desired reaction allows, can prevent it.
-
Substrate Design: Carefully design your synthetic route to avoid precursors that are prone to this rearrangement under your planned reaction conditions.
Q3: What are the best methods for purifying this compound derivatives?
A3: The purification of this compound derivatives can be challenging due to the presence of closely related isomers and byproducts. Common purification techniques include:
-
Column Chromatography: Silica gel column chromatography is a widely used method. A careful selection of the eluent system is necessary to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a very effective purification method.
-
Distillation: For some lower molecular weight, thermally stable this compound derivatives, distillation under reduced pressure can be employed.[8]
Q4: Can the Vilsmeier-Haack reaction be used for the formylation of this compound, and what are the expected challenges?
A4: Yes, the Vilsmeier-Haack reaction can be used to introduce a formyl group onto the this compound ring.[9][10] The main challenges are:
-
Regioselectivity: Formylation can occur at multiple positions, leading to a mixture of products. N-protection can help to direct the formylation, often to the C3 position.
-
Reaction at Nitrogen: The Vilsmeier reagent can also react with the nitrogen of an unprotected this compound.
-
Multiple Formylations: Under forcing conditions, diformylation can occur. Careful control of the stoichiometry of the Vilsmeier reagent and the reaction temperature is necessary to favor mono-formylation.
Quantitative Data Summary
Table 1: Comparison of Regioselectivity in this compound Functionalization
| Reaction | Reagents and Conditions | Position of Functionalization | Yield (%) | Reference |
| Gold-Catalyzed C-H Functionalization | N-acetylthis compound, aryldiazoacetate, (L1)AuCl, AgSbF6, DCM | C3 | up to 98 | [11] |
| Friedel-Crafts Acylation | N-acetylthis compound, AcCl, AlCl3, CS2 | C3, C7 | Varies | [12] |
| Vilsmeier-Haack Formylation | N-ethylthis compound, POCl3, DMF | C3 | ~70 | - |
| Halogenation (NBS) | N-acetylthis compound, NBS, CCl4 | C3 | Good | - |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Gold-Catalyzed C-H Functionalization of N-Protected this compound
This protocol is adapted from a procedure for the highly regioselective C-H functionalization at the C3 position.[11]
-
Materials:
-
N-protected this compound (e.g., N-acetylthis compound)
-
Aryldiazoacetate
-
(L1)AuCl (L1 = tris(2,4-di-tert-butylphenyl)phosphite)
-
Silver hexafluoroantimonate (AgSbF6)
-
Dichloromethane (DCM), anhydrous
-
Syringe pump
-
-
Procedure:
-
To a dried reaction vial under an inert atmosphere, add the N-protected this compound (1.5 eq.), (L1)AuCl (3 mol%), and AgSbF6 (3 mol%).
-
Add 1.5 mL of anhydrous DCM and stir the mixture.
-
Prepare a solution of the aryldiazoacetate (1 eq.) in 0.5 mL of anhydrous DCM.
-
Using a syringe pump, add the aryldiazoacetate solution to the reaction mixture over 1 hour.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Experimental Workflow for Gold-Catalyzed C-H Functionalization
Caption: A stepwise workflow for the gold-catalyzed C-H functionalization of N-protected this compound.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Arylphenothiazines
This protocol provides a general procedure for the palladium-catalyzed N-arylation of this compound.
-
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium precatalyst (e.g., Pd(OAc)2)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOtBu, K2CO3)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the this compound (1.2 equiv.), aryl halide (1.0 equiv.), palladium precatalyst (1-5 mol%), phosphine ligand (1-5 mol%), and base (1.4-2.0 equiv.) to a dry reaction flask.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
References
- 1. jmedchem.com [jmedchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Convenient oxidation of this compound salts to their sulfoxides with aqueous nitrous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Smiles Rearrangement [drugfuture.com]
- 8. US2887482A - Purification of this compound - Google Patents [patents.google.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. alexandonian.com [alexandonian.com]
minimizing side products during the N-alkylation of the phenothiazine ring
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing side products during the N-alkylation of the phenothiazine ring.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the N-alkylation of the this compound ring?
A1: The primary side products encountered during the N-alkylation of this compound include:
-
Over-alkylation or Di-alkylation: Incorrect stoichiometry can lead to the formation of di-substituted or poly-substituted phenothiazines.[1]
-
Oxidation Products: The this compound core is susceptible to oxidation, which can result in the formation of this compound S-oxides.[2] This is particularly relevant as the cation radical of this compound is a likely intermediate in the formation of sulfoxides.[3]
-
Dimers or Oligomers: Under certain conditions, this compound can undergo dimerization or oligomerization.[1]
-
Side Reactions with Functional Groups: If the starting materials contain other nucleophilic groups, side reactions can occur. The use of protecting groups for sensitive functionalities may be necessary to prevent these unwanted reactions.[1]
Q2: How does the choice of base and solvent impact the formation of side products?
A2: The selection of the base and solvent is critical in controlling the selectivity of the N-alkylation reaction. Stronger bases may lead to deprotonation at undesired positions, resulting in a mixture of products.[2] The reaction conditions, including the base and solvent, significantly influence the distribution and yield of the products.[4] For instance, in N-phosphorylation, a related reaction, the highest yield was observed with NaH in refluxing DMF, while lower yields were seen in refluxing toluene.[4] Phase transfer catalysis (PTC) often allows for the use of weaker, more environmentally friendly inorganic bases like sodium hydroxide or potassium carbonate, which can lead to milder reaction conditions and potentially fewer side products.[5][6]
Q3: What is Phase Transfer Catalysis (PTC) and how can it help in minimizing side products?
A3: Phase Transfer Catalysis (PTC) is a technique used to facilitate the reaction between reactants located in different phases (e.g., a water-soluble salt and an organic-soluble substrate). A phase-transfer catalyst, typically a quaternary ammonium salt, transports one of the reactants across the interface into the other phase so that the reaction can proceed.[6]
For the N-alkylation of this compound, PTC offers several advantages for minimizing side products:
-
Milder Reaction Conditions: PTC allows the reaction to be carried out under milder conditions, which can reduce the likelihood of side reactions like oxidation and dimerization.[7]
-
Improved Selectivity: By carefully choosing the catalyst and reaction conditions, higher selectivity for the desired N-alkylated product can be achieved.[8]
-
Use of Weaker Bases: PTC enables the use of inorganic bases, which are often less harsh than the strong bases required in traditional methods, thus minimizing base-induced side reactions.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of N-Alkylated Product | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.[2] |
| Poor Reagent Quality: Impurities in starting materials, reagents, or solvents. | Ensure all starting materials, reagents, and solvents are pure and dry, as impurities can interfere with the reaction and lead to byproducts.[2] | |
| Oxidation of this compound: The this compound core is prone to oxidation. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of sulfoxide and other oxidized byproducts.[2] | |
| Formation of Over-Alkylated Products | Incorrect Stoichiometry: Excess of the alkylating agent. | Carefully control the molar ratios of the this compound and the alkylating agent.[1] |
| Presence of Oxidized Byproducts (Sulfoxides) | Exposure to Air/Oxidants: The this compound ring is sensitive to oxidation. | As mentioned above, perform the reaction under an inert atmosphere.[2] |
| Formation of Dimerization/Oligomerization Products | Harsh Reaction Conditions: High temperatures or prolonged reaction times. | Optimize the reaction conditions by using milder temperatures and monitoring the reaction to avoid unnecessarily long reaction times.[1] |
| Unreacted Starting Material | Insufficient Base or Alkylating Agent: Inadequate amount of base to deprotonate the this compound or insufficient alkylating agent. | Ensure the correct stoichiometric amounts of base and alkylating agent are used. |
| Poor Solubility: The this compound or the base may not be sufficiently soluble in the chosen solvent. | Select a solvent system in which all reactants are adequately soluble. For PTC, this is less of an issue as the reaction occurs at the interface. |
Experimental Protocols
General Protocol for N-Alkylation of this compound using Phase Transfer Catalysis
This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl halide)
-
Inorganic base (e.g., NaOH, K₂CO₃)
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)
-
Organic solvent (e.g., Toluene, Dichloromethane)
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, the organic solvent, and the alkylating agent.
-
In a separate beaker, prepare an aqueous solution of the inorganic base.
-
Add the aqueous base solution to the reaction flask.
-
Add the phase transfer catalyst (typically 1-5 mol%) to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 50-80 °C) and stir vigorously to ensure efficient mixing of the two phases.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N-alkylated this compound.[1][9]
Data Presentation
Table 1: Influence of Reaction Parameters on N-Alkylation of this compound
| Parameter | Condition | Expected Outcome on Main Product Yield | Potential Side Products |
| Base | Strong Base (e.g., NaH) | Can be effective, but may lack selectivity. | Over-alkylation, products of undesired deprotonation.[2] |
| Weak Inorganic Base (e.g., K₂CO₃) with PTC | High yield under mild conditions.[4] | Minimized side product formation. | |
| Solvent | Polar Aprotic (e.g., DMF) | Can lead to high yields but may require higher temperatures.[4] | Potential for thermal degradation or side reactions. |
| Non-polar (e.g., Toluene) | Often used in PTC, allows for easy separation.[4] | Generally cleaner reactions. | |
| Temperature | Low Temperature | Slower reaction rate, but higher selectivity. | Reduced formation of thermal byproducts. |
| High Temperature | Faster reaction rate, but may lead to more side products. | Increased risk of oxidation, dimerization, and decomposition.[1] | |
| Atmosphere | Air | Lower yield of desired product. | Oxidation of the sulfur atom to form sulfoxides.[2] |
| Inert (N₂ or Ar) | Higher yield of the N-alkylated product. | Minimizes or eliminates the formation of oxidized byproducts.[2] |
Visualizations
Caption: Reaction pathway for N-alkylation of this compound and common side reactions.
Caption: Troubleshooting workflow for optimizing the N-alkylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Side-chain effects on this compound cation radical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. mdpi.com [mdpi.com]
- 7. cris.huji.ac.il [cris.huji.ac.il]
- 8. phasetransfer.com [phasetransfer.com]
- 9. researchgate.net [researchgate.net]
purification strategies for crude phenothiazine products after synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of crude phenothiazine products after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized from diphenylamine and sulfur?
Common impurities can include unreacted starting materials (diphenylamine and sulfur), byproducts from side reactions, and degradation products. Specifically, oxygen, sulfur, or halogen derivatives of this compound, as well as residual catalyst, may be present. The this compound core is also susceptible to oxidation, leading to the formation of sulfoxides.
Q2: What are the primary purification strategies for crude this compound products?
The most effective and commonly used purification techniques for this compound and its derivatives are recrystallization and column chromatography. Other methods, such as distillation under specific conditions and liquid-liquid extraction, have also been reported. For certain applications, purification via the formation of a temporary derivative has also been developed.
Q3: How can I monitor the progress of my purification?
Thin-layer chromatography (TLC) is an essential tool for monitoring the purification process. By comparing the TLC profile of your crude product with the fractions collected during purification and a pure standard (if available), you can assess the separation of the desired product from impurities. High-performance liquid chromatography (HPLC) is a more quantitative method for analyzing the purity of the final product and identifying any remaining impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound products.
Issue 1: Low yield after column chromatography.
| Potential Cause | Troubleshooting Suggestion |
| Product is too polar and retained on the column. | Gradually increase the polarity of the eluent. A final flush with a highly polar solvent like methanol may be necessary to elute the product. |
| On-column degradation. | Phenothiazines can be sensitive to the mildly acidic nature of silica gel. Minimize the purification time. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent. |
| Improper solvent system for elution. | Optimize the solvent system using TLC before running the column to ensure good separation and efficient elution of the product. |
| Product precipitation on the column. | This can occur if the crude product is loaded in a solvent in which it is not very soluble and the eluent is a poor solvent. Ensure the product is fully dissolved in a minimal amount of loading solvent or the initial eluent. |
Issue 2: The purified product is still colored or contains persistent impurities.
| Potential Cause | Troubleshooting Suggestion |
| Oxidized impurities. | The this compound core is easily oxidized. If the impurity is the more polar sulfoxide, a careful gradient elution during column chromatography may separate it. In some cases, a chemical reduction step may be necessary before the final purification. |
| Co-eluting impurities. | An impurity may have a very similar polarity to your product. Try a different solvent system for chromatography or consider a different stationary phase (e.g., alumina instead of silica gel). Recrystallization from a different solvent system may also be effective. |
| Residual solvent. | Dry the sample under a high vacuum for an extended period to remove any trapped solvent molecules. |
Issue 3: My this compound compound is degrading during the purification process.
| Potential Cause | Troubleshooting Suggestion |
| Oxidation from air and light. | Phenothiazines are susceptible to oxidation, which can be accelerated by exposure to light and air. Work quickly, and if possible, under an inert atmosphere (e.g., nitrogen or argon). Protect the compound from light by wrapping flasks and columns in aluminum foil. |
| Prolonged heating. | Avoid prolonged heating during recrystallization or solvent removal. |
| Solvent purity. | Use fresh, high-purity solvents to avoid introducing impurities or reagents that could cause degradation. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general method for the purification of crude this compound by recrystallization, a common technique mentioned for this class of compounds.
-
Dissolution: In a fume hood, place the crude this compound product in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography of this compound Derivatives
This protocol outlines a general procedure for purifying this compound derivatives using silica gel column chromatography.
-
Solvent System Selection: Using TLC, determine an appropriate solvent system (eluent) that provides good separation of your desired compound from impurities. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
Data Presentation
Table 1: Typical Solvent Systems for this compound Purification by Chromatography
| Stationary Phase | Mobile Phase (Eluent System) | Notes |
| Silica Gel | Hexane / Ethyl Acetate | A common starting point for many this compound derivatives. The ratio is adjusted based on the polarity of the specific compound. |
| Silica Gel | Dichloromethane / Methanol | Used for more polar this compound derivatives. |
| Neutral or Basic Alumina | Hexane / Ethyl Acetate | A good alternative if the compound is found to be unstable on acidic silica gel. |
Visualizations
Caption: A workflow for selecting a purification strategy.
Caption: A troubleshooting guide for this compound purification.
preventing the auto-oxidation of phenothiazine solutions during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenothiazine solutions. The focus is on preventing auto-oxidation during storage to ensure the integrity and efficacy of these compounds in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A change in color, such as developing a yellowish or brownish tint, is a common indicator of this compound degradation.[1] This is often due to auto-oxidation, a process where the this compound molecule reacts with oxygen.[2][3] This degradation can be accelerated by factors like exposure to light and the presence of metal ions.[4][5][6] The oxidation process can lead to the formation of various byproducts, including sulfoxides.[3][7]
Q2: What are the primary factors that contribute to the auto-oxidation of this compound solutions?
The main factors that promote the auto-oxidation of this compound solutions are:
-
Exposure to Oxygen: As the name "auto-oxidation" suggests, the presence of oxygen is a primary requirement for this degradation pathway.[2]
-
Exposure to Light: Phenothiazines are photosensitive compounds.[8] Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate the oxidation process.[1][2][4]
-
pH of the Solution: The stability of this compound solutions can be influenced by the pH.[9] While the overall degradation rate of this compound appears to be pH-independent up to pH 7.0, the stability of specific derivatives can vary with pH.[9][10]
-
Presence of Metal Ions: Heavy metal ions can act as catalysts, significantly speeding up the degradation of this compound solutions.[5][6]
-
Temperature: Higher storage temperatures can increase the rate of chemical reactions, including oxidation.
Q3: How can I prevent the auto-oxidation of my this compound solution during storage?
To minimize auto-oxidation, a multi-faceted approach is recommended:
-
Use Antioxidants: Incorporating antioxidants into the solution is a highly effective method.
-
Protect from Light: Always store this compound solutions in amber-colored vials or wrap the container with an opaque material to block light.[1][11]
-
Control the pH: Maintain the solution at an optimal pH for the specific this compound derivative you are using.
-
Use Chelating Agents: Add a chelating agent like EDTA to sequester metal ions.[5][6]
-
Inert Atmosphere: For highly sensitive applications, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can displace oxygen.
-
Proper Storage Temperature: Store solutions under refrigerated conditions as recommended.[4][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution develops a yellow or brown color. | Auto-oxidation due to exposure to light and/or oxygen. | 1. Confirm proper storage in a light-protected container.[1][11]2. Ensure the container is tightly sealed.[13]3. Consider adding an antioxidant to the formulation. |
| Loss of potency or inconsistent experimental results. | Degradation of the active this compound compound. | 1. Prepare fresh solutions more frequently.2. Review the storage conditions (temperature, light exposure).[4][12]3. Implement the use of stabilizing agents like antioxidants and chelating agents.[5][6][14] |
| Precipitate forms in the solution. | Formation of insoluble oxidation products or pH-related solubility issues. | 1. Check the pH of the solution and adjust if necessary.2. Filter the solution if appropriate for your application, but investigate the cause of precipitation as it may indicate significant degradation. |
Stabilizing Agents for this compound Solutions
The following table summarizes common stabilizing agents used to prevent the auto-oxidation of this compound solutions.
| Agent Type | Examples | Function | Typical Concentration Range |
| Antioxidants | Monothioglycerol (MTG)[14] | Preferentially oxidized, thus protecting the this compound. | At least 2-5 mg/mL[14] |
| Sodium Metabisulfite[6][14] | Acts as an oxygen scavenger. | ~0.25 mg/mL[6][14] | |
| Ascorbic Acid | A standard antioxidant used for comparison.[15] | Varies depending on application. | |
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA) and its salts[5][6] | Sequesters heavy metal ions that catalyze oxidation. | 0.001% to 1% (w/v)[5][6] |
Experimental Protocol: Assessing this compound Solution Stability
This protocol outlines a general method for evaluating the stability of a this compound solution under different storage conditions.
Objective: To determine the rate of degradation of a this compound solution over time under various storage conditions (e.g., with and without antioxidants, with and without light protection).
Materials:
-
This compound compound
-
Appropriate solvent (e.g., water, ethanol-water mixture[15])
-
Antioxidant(s) of choice (e.g., Monothioglycerol)
-
Chelating agent(s) of choice (e.g., EDTA)
-
Amber and clear glass vials with airtight seals
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
pH meter
-
Refrigerator and/or temperature-controlled chamber
-
Light source (for degradation studies)
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of the this compound compound in the desired solvent at a known concentration.
-
Divide the stock solution into several aliquots.
-
To different aliquots, add the experimental variables:
-
Control group: No additives.
-
Test groups: Add specific concentrations of antioxidants, chelating agents, or combinations thereof.
-
-
Adjust the pH of the solutions to the desired level.
-
-
Storage Conditions:
-
Transfer the aliquots into both amber and clear vials.
-
Store the vials under different conditions:
-
Refrigerated (2-8 °C), protected from light.
-
Room temperature (~25 °C), protected from light.
-
Room temperature (~25 °C), exposed to a controlled light source.
-
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw a sample from each vial.
-
Analyze the samples by HPLC to determine the concentration of the parent this compound compound. A reversed-phase HPLC method is often suitable.[16]
-
The mobile phase composition will need to be optimized for the specific this compound derivative.
-
-
Data Analysis:
-
Plot the concentration of the this compound compound as a function of time for each storage condition.
-
Calculate the degradation rate for each condition.
-
Compare the stability of the this compound in the different formulations and storage conditions.
-
Visualizing this compound Auto-oxidation and Prevention
Caption: Factors contributing to this compound auto-oxidation and preventative measures.
Caption: Troubleshooting workflow for stabilizing this compound solutions.
References
- 1. helapet.co.uk [helapet.co.uk]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. US7008934B2 - Composition and method for reducing adverse interactions between this compound derivatives and plasma using cyclodextrins - Google Patents [patents.google.com]
- 6. WO2003002150A1 - Composition and method for reducing adverse interactions between this compound derivatives and plasma - Google Patents [patents.google.com]
- 7. Mechanistic aspects of the oxidation of this compound derivatives by methemoglobin in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidation kinetics of this compound and 10-methylthis compound in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. redox.com [redox.com]
- 14. US4071620A - Stabilization of oxygen sensitive dose forms - Google Patents [patents.google.com]
- 15. Antioxidant Properties of New this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. psychiatry.ru [psychiatry.ru]
Technical Support Center: Troubleshooting Low Yields in the Buchwald-Hartwig Amination for Phenothiazine Synthesis
Welcome to the technical support center for the Buchwald-Hartwig amination in phenothiazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges and optimize reaction yields.
Troubleshooting Guide
This section addresses specific issues that may arise during the Buchwald-Hartwig amination for the synthesis of this compound derivatives, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low to No Product Formation
Question: I am observing very low to no formation of my desired N-arylthis compound product. What are the likely causes and how can I troubleshoot this?
Answer: Low or no product formation is a common challenge that can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or has been deactivated.
-
Solution: Ensure a strictly inert atmosphere (argon or nitrogen) is maintained throughout the reaction setup and duration, as the Pd(0) catalyst is oxygen-sensitive. Use freshly degassed, anhydrous solvents. Consider using a palladium pre-catalyst that readily forms the active species.
-
-
Inappropriate Ligand Choice: The phosphine ligand is crucial for the efficiency of the catalytic cycle.
-
Incorrect Base Selection: The strength and solubility of the base are critical for the deprotonation of the amine and regeneration of the catalyst.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium tert-butoxide (t-BuOLi) are commonly used.[1] Ensure the base is anhydrous and has good solubility in the chosen solvent.
-
-
Poor Solvent Choice: The solvent must be anhydrous and capable of dissolving the reactants and the catalyst complex.
-
Solution: Toluene and 1,4-dioxane are effective solvents for the Buchwald-Hartwig amination of phenothiazines.[1] Ensure the solvent is of high purity and rigorously dried before use.
-
Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
Question: My reaction is producing a significant amount of the dehalogenated starting material instead of the desired aminated product. How can I minimize this side reaction?
Answer: Hydrodehalogenation is a common side reaction where the aryl halide is reduced. This can often be suppressed by optimizing the reaction conditions.
Possible Causes & Solutions:
-
Slow Reductive Elimination: If the final step of the catalytic cycle is slow, competing side reactions like hydrodehalogenation can occur.
-
Solution: The choice of ligand can significantly influence the rate of reductive elimination. Employing bulkier and more electron-rich ligands can accelerate this step. Optimizing the reaction temperature may also be beneficial; sometimes a lower temperature can disfavor the side reaction.
-
-
Presence of Water: Trace amounts of water can be a proton source for the hydrodehalogenation pathway.
-
Solution: Ensure all reagents, solvents, and glassware are scrupulously dried. Using a freshly opened bottle of anhydrous solvent and drying the amine and aryl halide before use is recommended.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium precursor is best for the Buchwald-Hartwig amination of phenothiazines?
A1: Both Pd(OAc)₂ and Pd₂(dba)₃ are commonly used palladium precursors. However, for improved reliability and to ensure the efficient generation of the active Pd(0) catalyst, using a pre-catalyst such as [Pd(allyl)Cl]₂ in combination with a suitable phosphine ligand is often advantageous.[1]
Q2: What is the optimal temperature for this reaction?
A2: The optimal temperature can be substrate-dependent but typically ranges from 80 to 110 °C. For the coupling of bromobenzene with this compound, reactions are often run at 100 °C.[1] It is advisable to start with this temperature and optimize as needed.
Q3: Can I use an aryl chloride as a coupling partner for this compound?
A3: While aryl bromides and iodides are generally more reactive, aryl chlorides can be used, though they often require more active catalyst systems. This typically involves the use of highly electron-rich and bulky phosphine ligands and potentially higher reaction temperatures.
Q4: How do I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting materials and the formation of the product.
Quantitative Data on Reaction Conditions
The following table summarizes the conversion rates for the Buchwald-Hartwig amination of bromobenzene with this compound using different phosphine ligands. This data can guide the selection of an appropriate ligand for optimizing reaction yields.
| Ligand | Conversion Rate (%)[1] |
| DavePhos | 99 |
| XPhos | 99 |
| RuPhos | 94 |
| SPhos | 94 |
| t-BuXPhos | 91 |
| t-BuBrettPhos | 89 |
Reaction Conditions: [Pd(allyl)Cl]₂ (1 mol%), phosphine ligand (4 mol%), t-BuONa (1.4 equiv.), toluene, 100 °C, 24 h.
Experimental Protocols
Below are representative experimental protocols for the Buchwald-Hartwig amination for the synthesis of this compound derivatives. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Synthesis of 10-(pyren-1-yl)-10H-phenothiazine [2]
-
Reagents:
-
This compound (1.0 equiv)
-
1-Bromopyrene (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add this compound, 1-bromopyrene, and sodium tert-butoxide.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask.
-
Heat the reaction mixture at 110 °C with stirring for 24 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product (71.1% yield).[2]
-
Protocol 2: Synthesis of 3-Anilino-1-azathis compound Derivatives [3]
-
Reagents:
-
3-Chloro-1-azathis compound (1.0 equiv)
-
Substituted aniline (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)
-
1,4-Bis(2-hydroxy-3,5-di-tert-butylbenzyl)piperazine (ligand) (0.2 equiv)
-
tert-Butanol (t-BuOH)
-
-
Procedure:
-
In a round-bottom flask, combine 3-chloro-1-azathis compound, the substituted aniline, potassium carbonate, palladium(II) acetate, and the ligand.
-
Add tert-butanol as the solvent.
-
Reflux the reaction mixture at 110 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and perform an appropriate workup.
-
The product can be purified by recrystallization or column chromatography. This method has been reported to provide good to excellent yields.[3]
-
Visualizing Workflows and Logic
Troubleshooting Logic for Low Yields
Caption: A logical workflow to diagnose and address causes of low reaction yields.
General Experimental Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for the synthesis of N-arylphenothiazines.
References
Technical Support Center: Investigation of Aggregation-Induced Emission (AIE) in Phenothiazine Fluorophores
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenothiazine-based AIE fluorophores.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the Aggregation-Induced Emission (AIE) phenomenon in this compound derivatives?
A1: The predominant mechanism for AIE in this compound fluorophores is the Restriction of Intramolecular Motion (RIM).[1][2] In dilute solutions, this compound derivatives are typically non-emissive or weakly fluorescent because the excited state energy is dissipated through non-radiative pathways, primarily via low-frequency intramolecular rotational and vibrational motions of the phenyl rings.[1][2] Upon aggregation in a poor solvent or in the solid state, these intramolecular motions are physically constrained. This restriction blocks the non-radiative decay channels, forcing the excited state to decay radiatively, which results in a significant enhancement of fluorescence emission.
Q2: How does the "butterfly-like" conformation of this compound contribute to its AIE properties?
A2: The non-planar, "butterfly-like" structure of the this compound core is crucial for its AIE characteristics.[3] This twisted conformation, along with the propeller-like arrangement of other aromatic substituents, facilitates the intramolecular motions in solution that lead to fluorescence quenching.[3] In the aggregated state, the steric hindrance from neighboring molecules locks this flexible structure, effectively restricting the motions and activating the AIE.
Q3: What is the role of solvent polarity in inducing the AIE effect in this compound fluorophores?
A3: Solvent polarity plays a critical role in inducing aggregation and, consequently, the AIE effect. Typically, this compound-based AIEgens are dissolved in a "good" organic solvent (e.g., THF, DMSO) where they exist as monomers and are weakly fluorescent.[4] The addition of a "poor" solvent, usually water, decreases the solubility of the fluorophore, forcing the molecules to aggregate.[4] The extent of AIE is highly dependent on the solvent-to-antisolvent ratio. It is important to note that for some this compound derivatives with intramolecular charge transfer (ICT) character, increasing solvent polarity can initially cause a red-shift and quenching of fluorescence before aggregation-induced emission is observed at high fractions of the poor solvent.[5]
Q4: Can this compound AIEgens be used for biological applications?
A4: Yes, this compound-based AIEgens are promising candidates for various biological applications, including bioimaging and biosensing.[1][6] Their ability to be non-emissive in aqueous environments (as monomers) and become highly fluorescent upon aggregation or binding to specific cellular structures makes them excellent probes with high signal-to-noise ratios. Furthermore, some this compound derivatives have been shown to be cell-permeable and exhibit low cytotoxicity.[1][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak AIE effect observed upon addition of a poor solvent. | 1. Inappropriate solvent/antisolvent ratio: The optimal ratio for aggregation has not been reached. 2. Low concentration of the fluorophore: The concentration may be too low for efficient aggregation to occur. 3. High solubility of the derivative: The this compound derivative might still be soluble even at high fractions of the poor solvent. 4. Intrinsic properties of the molecule: The specific molecular structure may not be conducive to AIE. | 1. Perform a detailed titration: Gradually increase the fraction of the poor solvent (e.g., from 0% to 99% water in THF) and measure the fluorescence at each step to find the optimal ratio. 2. Increase fluorophore concentration: Systematically increase the concentration of the this compound derivative and repeat the solvent titration. Be cautious of potential precipitation at very high concentrations. 3. Try different solvent systems: If the fluorophore remains soluble, consider using a different good solvent or a less polar poor solvent. 4. Re-evaluate molecular design: If AIE is consistently absent, consider modifying the molecular structure to include bulkier groups that can more effectively restrict intramolecular motion upon aggregation. |
| Precipitation of the fluorophore instead of formation of emissive aggregates. | 1. High concentration of the fluorophore: The concentration is too high, leading to the formation of large, non-emissive precipitates. 2. Rapid addition of the poor solvent: Adding the poor solvent too quickly can cause uncontrolled precipitation. 3. Inadequate mixing: Poor mixing can lead to localized high concentrations and precipitation. | 1. Optimize concentration: Reduce the initial concentration of the this compound derivative in the good solvent. 2. Slow, controlled addition: Add the poor solvent dropwise while vigorously stirring or sonicating the solution to promote the formation of nanoaggregates. 3. Ensure vigorous mixing: Use a vortex mixer or sonicator during the addition of the poor solvent. |
| Inconsistent or irreproducible fluorescence measurements. | 1. Inner filter effect: At high concentrations, the sample may absorb a significant portion of the excitation or emitted light, leading to non-linear and inaccurate readings. 2. Instrumental fluctuations: The light source or detector of the fluorometer may be unstable. 3. Environmental factors: Changes in temperature or pH can affect the aggregation process and fluorescence. | 1. Dilute the sample: Ensure that the absorbance of the sample at the excitation wavelength is below 0.1 AU to minimize inner filter effects. 2. Allow instrument to warm up: Ensure the fluorometer has reached a stable operating temperature before taking measurements. Use a reference standard to check for instrument drift. 3. Control experimental conditions: Perform all experiments at a constant temperature and use buffered solutions if pH sensitivity is suspected. |
| Broad or noisy emission spectra. | 1. Scattered light: Excitation light scattering can interfere with the emission spectrum, especially if the Stokes shift is small. 2. Low signal intensity: The fluorescence signal may be too weak compared to the background noise. 3. Inappropriate spectral bandwidth: The chosen slit widths may be too wide or too narrow. | 1. Use optical filters: Employ appropriate cutoff filters to block scattered excitation light from reaching the detector. 2. Optimize excitation wavelength and concentration: Excite at the absorption maximum and adjust the fluorophore concentration to maximize the signal. 3. Adjust slit widths: Optimize the excitation and emission slit widths to achieve a good balance between signal intensity and spectral resolution. |
Data Presentation
Table 1: Photophysical Properties of Selected this compound-Based AIE Fluorophores
| Compound | Solvent System (Good/Poor) | Excitation Wavelength (λ_ex, nm) | Emission Wavelength (λ_em, nm) in THF | Emission Wavelength (λ_em, nm) in Aggregate State | Fluorescence Quantum Yield (Φ_F) in THF (%) | Fluorescence Quantum Yield (Φ_F) in Aggregate State (%) | Reference |
| NPI-PTZ | THF/Water | 350 | 550 | 500 | 0.8 | 0.9 (99% Water) | [1] |
| NPI-PTZ-NPI | THF/Water | 350 | 560 | 510 | 6.0 | 8.0 (99% Water) | [1] |
| DPE-PTZ-Cl | THF/Water | 365 | 505 | 485 | - | - | [3] |
| DPE-PTZ-CF3 | THF/Water | 365 | 515 | 495 | - | - | [3] |
| Compound 6 | THF/Water | 330 | 492, 531 (sh) | - | 6.9 | - | [7] |
| Compound 7 | THF/Water | 330 | 454 | - | 3.9 | - | [7] |
| Compound 8 | THF/Water | 330 | 466 | - | 19.1 | - | [7] |
| Compound 9 | THF/Water | 330 | 430 | - | 1.2 | - | [7] |
Note: '-' indicates data not available in the cited sources. 'sh' denotes a shoulder peak.
Experimental Protocols
Protocol for Inducing and Characterizing AIE
This protocol describes the preparation of AIE aggregates using the nanoprecipitation method and their characterization by fluorescence spectroscopy.
Materials:
-
This compound derivative
-
Spectroscopic grade "good" solvent (e.g., Tetrahydrofuran - THF)
-
Deionized water (or other "poor" solvent)
-
Fluorospectrometer
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the this compound derivative in the good solvent (e.g., 1 mM in THF).
-
Solvent Titration:
-
In a series of vials, prepare solutions with varying volume fractions of the poor solvent (e.g., water fractions from 0% to 99% v/v).
-
To do this, add different amounts of the poor solvent to a fixed amount of the stock solution and dilute with the good solvent to maintain a constant final concentration of the fluorophore (e.g., 10 µM).
-
Gently mix or sonicate the solutions to ensure homogeneity.
-
-
UV-Vis Absorption Spectroscopy: Record the UV-Vis absorption spectrum for each solution to observe any changes upon aggregation.
-
Fluorescence Spectroscopy:
-
Record the fluorescence emission spectrum for each solution. Excite the sample at its maximum absorption wavelength (λ_abs_max).
-
Plot the fluorescence intensity at the emission maximum (λ_em_max) against the volume fraction of the poor solvent to visualize the AIE effect.
-
Protocol for Measuring Relative Fluorescence Quantum Yield (Φ_F)
The quantum yield of a this compound AIEgen in its aggregated state can be determined relative to a known standard.
Materials:
-
Aggregated sample of the this compound derivative (prepared as in Protocol 1)
-
Reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Fluorospectrometer
-
UV-Vis spectrophotometer
Procedure:
-
Absorbance Measurement: Measure the absorbance of both the sample and the reference standard at the same excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Fluorescence Measurement:
-
Record the fluorescence emission spectra of both the sample and the reference standard at the same excitation wavelength and instrumental settings (e.g., slit widths).
-
Ensure the full emission spectrum is recorded.
-
-
Data Analysis:
-
Integrate the area under the emission curves for both the sample and the reference.
-
Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts 's' and 'r' denote the sample and reference, respectively.
-
-
Protocol for Dynamic Light Scattering (DLS) Analysis
DLS is used to determine the size distribution of the formed nanoaggregates.
Materials:
-
Aggregated sample of the this compound derivative
-
DLS instrument
-
Appropriate cuvette
Procedure:
-
Sample Preparation: Prepare the aggregated sample as described in Protocol 1. The sample may need to be filtered through a syringe filter (e.g., 0.22 µm) to remove large dust particles.
-
Instrument Setup:
-
Set the experimental parameters in the DLS software, including the solvent viscosity and refractive index, and the experimental temperature.
-
-
Measurement:
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the set temperature.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis: The software will generate a size distribution profile, typically reported as intensity, volume, or number distribution, along with the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI).
Visualizations
Caption: Mechanism of Aggregation-Induced Emission (AIE).
Caption: Experimental workflow for AIE investigation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound-Based Luminophores with AIE, Solvatochromism, and Mechanochromic Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
strategies to improve the stability of phenothiazine-based organic electronic devices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the research and development of phenothiazine-based organic electronic devices.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during your experiments.
Issue 1: Rapid Degradation and Color Change of this compound Solutions
Symptoms:
-
Noticeable change in the color of your this compound-based solution, often turning yellowish or darker.
-
Inconsistent results from experiments using the same solution over a short period.
-
Precipitate formation in the solution over time.[1]
Possible Causes:
-
Oxidation: The this compound core is susceptible to oxidation, which can be accelerated by exposure to ambient oxygen, light (especially UV), and trace metal ions.[1] This is a primary cause of color change.[1]
-
Photodegradation: Phenothiazines are often photosensitive and can degrade upon exposure to light.[1]
-
Solvent and pH Instability: The stability of this compound derivatives can be dependent on the pH and the choice of solvent. Extreme pH conditions can catalyze degradation.[1]
Solutions:
| Step | Action | Detailed Protocol |
| 1 | Solvent Preparation | Use high-purity, degassed solvents to minimize dissolved oxygen. Common choices include ethanol, DMSO, and acetonitrile. For aqueous solutions, employ buffered systems to maintain a stable pH.[1] |
| 2 | Inert Atmosphere | Prepare and handle solutions under an inert atmosphere, such as within a nitrogen or argon-filled glovebox, to prevent exposure to oxygen.[1] |
| 3 | Light Protection | Store solutions in amber vials or wrap containers with aluminum foil to shield them from light.[1] Prepare solutions fresh before each experiment whenever possible. |
| 4 | Temperature Control | Store stock solutions at low temperatures (-20°C or -80°C) to slow down the rate of chemical degradation.[1] |
| 5 | Stability Monitoring | If inconsistent results persist, perform a stability study under your specific experimental conditions using techniques like HPLC or UV-Vis spectroscopy to monitor for degradation products.[1] |
Issue 2: Poor Performance and Low Stability in Fabricated Devices (OLEDs, OPVs)
Symptoms:
-
Low initial power conversion efficiency (PCE), external quantum efficiency (EQE), or charge carrier mobility.
-
Rapid decline in device performance under operational stress (light, heat, electrical bias).
-
High leakage current or short-circuiting.
Possible Causes:
-
Morphological Instability: The morphology of the active layer blend in organic photovoltaics (OPVs) can change under thermal stress, leading to phase separation and reduced performance.[2]
-
Interfacial Degradation: Poor quality interfaces between different layers of the device can lead to charge trapping and non-radiative recombination, limiting efficiency and stability.[3][4] The acidity of common layers like PEDOT:PSS can also be detrimental.[3]
-
Intrinsic Material Degradation: The organic materials themselves can undergo chemical reactions like fragmentation, oligomerization, or complexation, especially under electrical stress and in the presence of excitons in OLEDs.[5]
-
Environmental Contamination: Exposure to oxygen and moisture during or after fabrication can lead to rapid degradation.[6]
Solutions:
| Strategy | Description | Experimental Approach |
| Molecular Engineering | Modify the this compound core to enhance intrinsic stability. Introducing electron-donating or -withdrawing groups, or bulky side chains can tune the material's electronic properties and resistance to degradation.[7][8] | Synthesize this compound derivatives with different functional groups at the N-10, C-3, and C-7 positions.[8] For example, N-substitution with ethyl or (2-methoxyethoxy)ethoxy groups has been shown to improve electrochemical stability.[7] |
| Morphology Optimization with Additives | Incorporate solid additives into the active layer blend to control film morphology and enhance molecular packing. | In OPVs, introduce volatile solid additives like PTz-Et into the photoactive layer solution before spin-coating. Subsequent thermal annealing can further improve film morphology and device stability.[2][9] |
| Interfacial Engineering | Use self-assembled monolayers (SAMs) or other interface layers to improve the quality of the buried interface and reduce recombination losses. | For tin-perovskite solar cells, replace PEDOT:PSS with a novel SAM-forming molecule like Th-2EPT by dip-coating the substrate before perovskite deposition.[3][4] |
| Device Encapsulation | Protect the finished device from ambient oxygen and moisture, which are major sources of extrinsic degradation. | Encapsulate the device using a UV-curable epoxy and a glass lid in an inert atmosphere (e.g., a glovebox).[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation mechanisms for this compound-based materials in electronic devices?
A1: The primary degradation pathways depend on the device type and operating conditions.
-
In solution and in films exposed to air: The main mechanism is oxidation of the electron-rich this compound core, which can be initiated by light, heat, or the presence of metal ions.[1]
-
In Organic Light-Emitting Diodes (OLEDs): Intrinsic chemical reactions are a major cause of degradation. These can include fragmentation of the organic molecules, oligomerization, and complex formation between different materials in the device, often induced by excitons.[5]
-
In Organic Photovoltaics (OPVs): Degradation can be driven by morphological changes in the active layer, such as phase separation of the donor and acceptor materials, as well as photochemical reactions initiated by light absorption.[2][10]
Q2: How can I quantitatively assess the stability of my this compound-based devices?
A2: Standardized stability testing protocols, such as those developed by the International Summit on Organic Photovoltaic Stability (ISOS), provide a framework for assessing and comparing device lifetime.[11][12] Key protocols include:
-
ISOS-D (Dark Storage): Assesses shelf life by storing devices in the dark under controlled temperature and humidity.[13]
-
ISOS-L (Light Soaking): Evaluates stability under continuous illumination at a constant temperature to simulate operational stress.[13]
-
ISOS-T (Thermal Cycling): Tests resilience to temperature fluctuations by cycling the device between high and low temperatures.[13]
-
ISOS-O (Outdoor Testing): Provides a realistic assessment of device lifetime under real-world environmental conditions.[13]
During these tests, key performance parameters such as Power Conversion Efficiency (PCE), Short-Circuit Current (Jsc), Open-Circuit Voltage (Voc), and Fill Factor (FF) are monitored over time.[12] The time it takes for the PCE to drop to 80% of its initial value (T80) is a common metric for device lifetime.[12]
Q3: What role does molecular design play in improving the stability of this compound derivatives?
A3: Judicious molecular engineering of the this compound core is a highly effective strategy for enhancing stability.[8][14] Even subtle structural modifications can lead to significant changes in physicochemical properties.[8] Key design strategies include:
-
N-Substitution: Attaching different functional groups to the nitrogen atom (N-10 position) can improve solubility and electrochemical stability.[7]
-
Substitution at C-3 and C-7: Introducing electron-donating or -withdrawing groups at these positions can precisely tune the energy levels, redox potential, and stability of the molecule.[7][8]
-
Donor-Acceptor (D-A) Structures: Creating D-A type molecules with this compound as the donor can lead to materials with tailored optoelectronic properties and improved performance in devices.[8][14]
Q4: Are there alternatives to PEDOT:PSS for hole transport layers that offer better stability?
A4: Yes, while widely used, the acidic nature of PEDOT:PSS can be detrimental to the stability of some organic electronic devices.[3] Recent research has focused on developing alternative hole-selective layers. For instance, in tin-perovskite solar cells, a self-assembled monolayer (SAM) based on a this compound derivative with thiophene head groups (Th-2EPT) has been shown to outperform PEDOT:PSS, leading to higher efficiency and improved stability by creating a higher quality interface with the perovskite layer.[3][4]
Data Summary Tables
Table 1: Impact of PTz-Et Additive on PM6:Y6 Organic Solar Cell Performance
| Treatment | PCE (%) | Jsc (mA/cm²) | FF (%) |
| Untreated | 14.57 | 25.16 | 70.0 |
| PTz-Et Additive | 15.75 | 26.05 | 74.6 |
| Data sourced from ACS Applied Energy Materials.[2][9] |
Table 2: Thermal Properties of this compound-Based Solid Additives
| Additive | Decomposition Temp. (Td5%) (°C) | Melting Temp. (Tm) (°C) |
| PTz-Et | 175.3 | 104.2 |
| PTz-Ph | 213.5 | 95.6 |
| Data sourced from ACS Applied Energy Materials.[2] |
Experimental Protocols
Protocol 1: Fabrication of a this compound-Based Organic Photovoltaic (OPV) Device
This protocol outlines a general procedure for fabricating a conventional architecture OPV device.
-
Substrate Cleaning: Sequentially clean ITO-coated glass substrates by sonicating in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.
-
Hole-Transporting Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate and anneal at 150°C for 15 minutes in air. Transfer the substrate into a nitrogen-filled glovebox.
-
Photoactive Layer Deposition:
-
Prepare a blend solution of the this compound-based donor polymer and a suitable acceptor (e.g., a non-fullerene acceptor) in a solvent like chloroform. The concentration and donor:acceptor ratio should be optimized.
-
If using additives (e.g., PTz-Et), dissolve them in the blend solution.
-
Spin-coat the blend solution onto the HTL.
-
Anneal the film at an optimized temperature (e.g., 100°C for 10 minutes) to remove residual solvent and improve morphology.[6]
-
-
Electron-Transporting Layer (ETL) and Cathode Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporator (<10⁻⁶ Torr).
-
Deposit the ETL material (e.g., PFN-Br).
-
Deposit the metal cathode (e.g., Ag or Al). Control deposition rates and thicknesses carefully.
-
-
Encapsulation: Encapsulate the device inside the glovebox using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture.[6]
Protocol 2: Stability Testing under Continuous Illumination (ISOS-L-1/2)
This protocol describes a laboratory weathering test to assess operational stability.
-
Initial Characterization: Measure the initial current-voltage (J-V) characteristics of the encapsulated device under a solar simulator (AM1.5G, 100 mW/cm²) to determine the initial PCE, Jsc, Voc, and FF.
-
Light Soaking Setup:
-
Place the device in a temperature-controlled chamber.
-
Position the device under a continuous light source (e.g., white light LED array) with an intensity equivalent to 1 sun.
-
Maintain the device at a constant temperature (e.g., 25°C or an elevated temperature like 65°C for accelerated testing).
-
-
Aging and Monitoring:
-
Keep the device under continuous illumination.
-
Periodically (e.g., every hour, then every 12, 24, or 100 hours) interrupt the light soaking to measure the J-V curve under the solar simulator.
-
Track the degradation of the photovoltaic parameters over time.
-
-
Data Reporting: Plot the normalized PCE, Jsc, Voc, and FF as a function of time. Report the T80 lifetime (the time at which the PCE has decayed to 80% of its initial value).
Visualizations
Caption: A logical workflow for diagnosing and addressing device instability issues.
Caption: Factors affecting the stability of this compound-based devices.
Caption: A typical workflow for device stability testing using ISOS protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arxiv.org [arxiv.org]
- 4. [2502.08579] this compound-Based Self-Assembled Monolayer with Thiophene Head Groups Minimizes Buried Interface Losses in Tin Perovskite Solar Cells [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Structure-induced optoelectronic properties of this compound-based materials - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC03421E [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pure.rug.nl [pure.rug.nl]
- 11. researchgate.net [researchgate.net]
- 12. tzin.bgu.ac.il [tzin.bgu.ac.il]
- 13. ISOS Protocols for Perovskite Solar Cell Stability Testing | Fluxim — Fluxim [fluxim.com]
- 14. Structure-induced optoelectronic properties of this compound-based materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Cytotoxic and Anticancer Activity of Novel Phenothiazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Phenothiazine-based compounds, traditionally recognized for their antipsychotic properties, are increasingly being investigated for their potential as anticancer agents.[1] This guide provides a comparative analysis of the cytotoxic and anticancer activities of several novel this compound derivatives, presenting experimental data to validate their efficacy against various cancer cell lines. The performance of these novel compounds is compared with established chemotherapeutic agents to offer a clear perspective on their potential in oncology drug development.
Cytotoxicity Analysis: A Comparative Overview
The in vitro cytotoxicity of novel this compound derivatives was evaluated across a panel of human cancer cell lines, with their potency often quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values are indicative of higher cytotoxic potential. The data presented below summarizes the IC50 values for promising novel derivatives and standard chemotherapeutic drugs.
| Compound | Cancer Cell Line | IC50 (µM) | Incubation Time (hours) | Reference |
| Novel Derivatives | ||||
| DPT-1 | A549 (Lung) | 1.526 ± 0.004 | 72 | [2][3] |
| H1299 (Lung) | 2.515 ± 0.005 | 72 | [2] | |
| DPT-2 | A549 (Lung) | 3.447 ± 0.054 | 72 | [2][3] |
| H1299 (Lung) | 12.895 ± 0.013 | 72 | [2] | |
| CWHM-974 | A375 (Melanoma) | ~5-10 | 72 | |
| PANC1 (Pancreatic) | ~10-20 | 72 | ||
| MDA-MB-231 (Breast) | ~10-20 | 72 | ||
| Chalcone Derivative 4b | HepG-2 (Liver) | 7.14 (µg/mL) | Not Specified | [4] |
| MCF-7 (Breast) | 13.8 (µg/mL) | Not Specified | [4] | |
| Chalcone Derivative 4k | HepG-2 (Liver) | 7.6 (µg/mL) | Not Specified | [4] |
| MCF-7 (Breast) | 12.0 (µg/mL) | Not Specified | [4] | |
| Standard Drugs | ||||
| Doxorubicin | A549 (Lung) | 8.64 nM (0.00864 µM) | 72 | [5] |
| H1299 (Lung) | 37.12 nM (0.03712 µM) | 72 | [5] | |
| A549 (Lung) | > 20 | 24 | [6][7] | |
| Fluphenazine (FLU) | A375 (Melanoma) | ~10-20 | 72 | |
| PANC1 (Pancreatic) | > 20 | 72 | ||
| MDA-MB-231 (Breast) | > 20 | 72 |
Induction of Apoptosis: Unveiling the Anticancer Mechanism
A crucial aspect of anticancer activity is the ability to induce programmed cell death, or apoptosis, in cancer cells. Novel this compound derivatives have demonstrated pro-apoptotic effects, which are essential for their therapeutic potential. The table below summarizes the apoptotic activity of selected derivatives.
| Compound | Cancer Cell Line | Treatment Conditions | Apoptotic Effect | Reference |
| Novel Derivatives | ||||
| DPT-1 | A549 & H1299 (Lung) | 50 µM for 72h | Induced late-stage apoptosis in approximately 90% of cells. | [2] |
| DPT-2 | A549 & H1299 (Lung) | 50 µM for 72h | Induced both apoptosis and necrosis, with about 30% of the cell population being necrotic. | [2] |
| CWHM-974 | A375 (Melanoma) | ≥20µM for 24h | Induced apoptosis as measured by Annexin V staining. | |
| Chalcone Derivatives | K562 (Leukemia) | Not Specified | Induced apoptosis and cell cycle arrest at the G0 phase. |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Novel this compound derivatives and standard drugs
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the novel this compound derivatives or standard drugs. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration.
Protocol 2: Annexin V Apoptosis Assay
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
Materials:
-
Novel this compound derivatives and standard drugs
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of the compounds for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.
-
Washing: Wash the cells with cold PBS and centrifuge to pellet the cells.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
Signaling Pathways and Experimental Workflows
The anticancer activity of this compound derivatives is often mediated through the modulation of key signaling pathways that regulate cell survival and apoptosis.
Signaling Pathways in this compound-Induced Apoptosis
This compound derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They have been shown to interfere with critical cell survival pathways such as the EGFR-PI3K/Akt-mTOR and RAS–RAF–MEK–ERK cascades. This interference can lead to the activation of pro-apoptotic proteins like Bax and Bak, the release of cytochrome c from the mitochondria, and the subsequent activation of caspases, which are the executioners of apoptosis.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the cytotoxicity and apoptosis assays.
Conclusion
The novel this compound derivatives DPT-1, DPT-2, and CWHM-974, along with various chalcone-based analogs, demonstrate significant cytotoxic and pro-apoptotic activities against a range of cancer cell lines. In some cases, their potency is comparable to or exceeds that of established phenothiazines like fluphenazine. While direct comparison with standard chemotherapeutics like doxorubicin reveals that the latter can be more potent at lower concentrations, the novel phenothiazines exhibit promising anticancer effects, particularly in their ability to induce high rates of apoptosis.
Further research is warranted to expand the evaluation of these novel derivatives across a broader spectrum of cancer cell lines and in vivo models. The detailed mechanisms of action, particularly the specific molecular targets within key signaling pathways, should be further elucidated to optimize their therapeutic potential and guide future drug development efforts in oncology. The data presented in this guide underscores the potential of repurposing and modifying the this compound scaffold to develop new and effective anticancer therapies.
References
- 1. Tri- and Pentacyclic Azathis compound as Pro-Apoptotic Agents in Lung Carcinoma with a Protective Potential to Healthy Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity and Selectivity of Phenothiazine-Based Fluorescent Probes
Phenothiazine, a robust heterocyclic scaffold, has emerged as a versatile platform in the development of fluorescent probes for the detection of a wide array of analytes. Its electron-rich nature and characteristic non-planar butterfly conformation contribute to favorable photophysical properties, making it an ideal core for designing sensitive and selective chemosensors.[1] This guide provides a comparative analysis of the cross-reactivity and selectivity profiles of various this compound-based fluorescent probes, supported by experimental data and detailed methodologies. The information is intended for researchers, scientists, and professionals in drug development to aid in the selection and application of these powerful analytical tools.
Selectivity Profiles of this compound-Based Probes
The selectivity of a fluorescent probe is paramount for its utility in complex biological and environmental samples. This compound-based probes have been engineered to detect a range of species, from metal ions and anions to reactive oxygen species (ROS) and small molecules. The following tables summarize the performance of several recently developed probes, highlighting their selectivity against common interfering species.
Table 1: this compound Probes for Ion Detection
| Probe Name | Target Analyte | Limit of Detection (LOD) | Interfering Species Tested | Observations | Reference |
| PI-CN | HSO₃⁻/SO₃²⁻ | 7.5 nM | HS⁻, CN⁻, various other anions and amino acids | Showed significant fluorescence change only with HSO₃⁻.[2] | [2] |
| Probe 1 | Cu²⁺ | 1.0 nM (calculated) | Various metal ions | Selective sensing of Cu²⁺ in ethanol.[3] | [3] |
| PTB | Hg²⁺ | 7.8 nM | Various metal ions | High sensitivity and selectivity for Hg²⁺ with a "turn-off" response.[4][5] | [4][5] |
| P-1 | Hg²⁺, F⁻ | Not specified (nanomolar) | Various metal ions | Facilitates detection of Hg²⁺ at nanomolar concentrations and also responds to F⁻.[6] | [6] |
| PTZON | CN⁻ | 0.011 µM | Various anions | High selectivity for CN⁻ over other anions.[7] | [7] |
| Probe 6 | Ni²⁺ | 0.1 µM | Various metal ions | Selective "turn-off" sensor for Ni²⁺.[8] | [8] |
Table 2: this compound Probes for Reactive Oxygen Species (ROS) and Small Molecules
| Probe Name | Target Analyte | Limit of Detection (LOD) | Interfering Species Tested | Observations | Reference |
| TF | HClO | 0.472 µM | Various ROS and other species | Displayed a "turn-on" fluorescence effect with high selectivity for HClO.[9][10] | [9][10] |
| PT-BT | ClO⁻ | 38 nM | Various ROS and other species | Excellent selectivity for ClO⁻ due to specific oxidation at the sulfur atom of the this compound core.[11] | [11] |
| PTB | ClO⁻ | Not specified | Various ROS and other species | High quenching efficiency and fast response to ClO⁻.[4][5] | [4][5] |
| ZWQ-2 | Hydrazine (N₂H₄) | 1.05 nM | Various amines and other common species | Significant fluorescence enhancement (up to 550-fold) for N₂H₄.[12] | [12] |
| PHENOZ | Hydrazine (N₂H₄) | 0.22 µM | Cyanide, primary amines | No significant response to potentially interfering species.[13][14] | [13][14] |
| PR | Hydrogen Sulfide (H₂S) | 1.8 µM | Various biological thiols and other species | High selectivity for H₂S.[15] | [15] |
Experimental Protocols
The evaluation of a probe's selectivity is a critical step in its characterization. Below are generalized experimental protocols for assessing the cross-reactivity and selectivity of this compound-based fluorescent probes.
1. General Spectroscopic Selectivity Assay
-
Objective: To determine the fluorescence response of the probe to the target analyte in the presence of various potentially interfering species.
-
Materials:
-
This compound-based fluorescent probe stock solution (e.g., 1 mM in DMSO).
-
Stock solutions of the target analyte and various interfering species (e.g., metal salts, anions, amino acids, ROS) in an appropriate solvent (e.g., deionized water, buffer).
-
Buffer solution (e.g., PBS, pH 7.4).
-
-
Procedure:
-
Prepare a series of test solutions in cuvettes. Each solution should contain the probe at a fixed concentration (e.g., 10 µM) in the chosen buffer.
-
To each solution, add a specific amount of the target analyte or an interfering species (e.g., 5-10 equivalents relative to the probe concentration).
-
A control solution containing only the probe in the buffer should also be prepared.
-
Incubate the solutions for a specified period (e.g., 30 minutes) at room temperature.
-
Measure the fluorescence emission spectra of each solution using a fluorescence spectrophotometer. The excitation wavelength should be set to the absorption maximum of the probe.
-
Compare the fluorescence intensity of the solutions containing the interfering species to that of the solution containing the target analyte. A significant change in fluorescence only in the presence of the target analyte indicates high selectivity.
-
2. Competitive Selectivity Assay
-
Objective: To assess the ability of the probe to detect the target analyte in the presence of a mixture of interfering species.
-
Procedure:
-
Prepare a solution containing the probe and a mixture of all tested interfering species at concentrations typically higher than the target analyte.
-
Measure the initial fluorescence of this mixture.
-
Add the target analyte to this mixture and record the change in fluorescence intensity over time.
-
A significant and specific fluorescence response upon addition of the target analyte, even in the presence of a cocktail of interferents, confirms the probe's high selectivity.
-
3. Cell Imaging for Biological Selectivity
-
Objective: To visualize the selective detection of the target analyte within a cellular environment.
-
Procedure:
-
Culture appropriate cells (e.g., HeLa, HepG2) on a glass-bottom dish.
-
Treat one group of cells with the target analyte (e.g., by adding a precursor that generates the analyte intracellularly) and leave another group as a control.
-
Incubate the cells with the this compound-based probe (e.g., 5-10 µM) for a specific duration (e.g., 30 minutes).
-
Wash the cells with buffer (e.g., PBS) to remove excess probe.
-
Image the cells using a confocal fluorescence microscope with appropriate excitation and emission filters.
-
A significant increase in fluorescence in the analyte-treated cells compared to the control cells demonstrates the probe's ability to selectively detect the target in a biological context.
-
Signaling and Sensing Mechanisms
The selectivity of this compound-based probes is intrinsically linked to their specific sensing mechanisms. These often involve a chemical reaction or a specific binding event between the probe and the analyte, leading to a change in the probe's photophysical properties. Common mechanisms include Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and analyte-induced chemical reactions such as Michael addition or oxidation.
Diagram 1: Generalized Sensing Mechanism via Intramolecular Charge Transfer (ICT)
Caption: Analyte interaction with the acceptor unit disrupts ICT, leading to a fluorescence "turn-on" response.
Diagram 2: Experimental Workflow for Selectivity Screening
Caption: A streamlined workflow for the systematic evaluation of probe selectivity against various analytes.
Diagram 3: Sensing Mechanism of a this compound Probe for Hypochlorite (HClO)
Caption: Specific oxidation of the this compound sulfur by HClO results in a detectable fluorescence signal.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and semi-cyanine based colorimetric and fluorescent probes for detection of sulfites in solutions and in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Dual Functional Fluorescent Probe Based on this compound for Detecting Hg2+ and ClO- and its Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A unique this compound-based fluorescent probe using benzothiazolium as a reactivity regulator for the specific detection of hypochlorite in drinking water and living organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A this compound-based “turn-on” fluorescent probe for the detection of hydrazine in water, soil, plant and food samples - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. A Cost-effective this compound-based Fluorescent Chemosensor for Selective Detection of Hydrazine and its Application To Real Water Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A this compound-based turn-on fluorescent probe for the selective detection of hydrogen sulfide in food, live cells and animals - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Guide: In Silico vs. In Vitro Screening of Phenothiazine Compounds for Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents frequently involves the screening of vast chemical libraries to identify compounds with desired biological activities. Phenothiazines, a class of heterocyclic compounds, have a rich history in medicine, initially as antipsychotics and more recently showing promise in areas like oncology and antimicrobial therapy.[1][2] The evaluation of new phenothiazine derivatives relies on a combination of computational (in silico) and laboratory-based (in vitro) screening methods. This guide provides a comprehensive comparison of these two approaches, supported by experimental data, detailed protocols, and visual workflows to aid researchers in designing effective screening strategies.
At a Glance: In Silico vs. In Vitro Screening
| Feature | In Silico Screening | In Vitro Screening |
| Principle | Computational prediction of interactions between a compound and a biological target. | Direct measurement of a compound's effect in a controlled laboratory setting. |
| Throughput | High to ultra-high; can screen millions of compounds rapidly. | Low to high, depending on the assay. |
| Cost | Generally low; requires computational resources. | Can be high; requires reagents, cell cultures, and specialized equipment. |
| Stage of Drug Discovery | Early-stage hit identification and lead optimization. | Hit validation, lead optimization, and mechanism of action studies. |
| Data Generated | Binding affinity scores, interaction modes, ADMET properties. | IC50/EC50 values, enzyme kinetics, cell viability, gene expression changes. |
| Key Techniques | Molecular docking, virtual screening, QSAR, molecular dynamics. | Cell-based assays, enzyme inhibition assays, antimicrobial susceptibility testing. |
Quantitative Data Comparison
The following tables summarize quantitative data from studies that have employed both in silico and in vitro methods to assess the biological activity of this compound derivatives.
Anticancer Activity: Cytotoxicity and Target Binding
One study synthesized and evaluated a series of novel this compound derivatives for their cytotoxic effects on liver cancer cell lines (Hep3B and SkHep1) and their potential to inhibit cholinesterases, which were identified as likely targets through in silico screening.[3][4][5]
| Compound | In Vitro Cytotoxicity (IC50 in µM)[3][4] | In Silico Docking Score (Binding Affinity in kcal/mol) vs. Acetylcholinesterase[3] |
| Hep3B Cells | SkHep1 Cells | |
| Trifluoperazine (TFP) | High | Moderate |
| Prochlorperazine (PCP) | High | Moderate |
| Perphenazine (PPH) | Moderate | Low |
| Novel Compound 1 | Highest | High |
| Novel Compound 3 | High | High |
| Novel Compound 8 | Significant | Significant |
| Novel Compound 10 | Significant | Significant |
Note: "High," "Moderate," and "Low" cytotoxicity are relative terms used in the source study. "Similar to Huprin W" indicates a comparable interaction profile to a known potent inhibitor in the docking simulation.
Another study focused on this compound-containing imidazo[1,2-a]pyridine derivatives targeting MARK4 protein in breast (MDA-MB-231) and lung (A549) cancer cells.[6]
| Compound | In Vitro Cytotoxicity (IC50 in µM)[6] | In Silico Docking Score (Binding Affinity in kcal/mol) vs. MARK4[6] |
| MDA-MB-231 Cells | A549 Cells | |
| 6a | 38.9 | >50 |
| 6h | 24.72 | 42.96 |
Antimicrobial Activity
A study on this compound-3-sulphonamide derivatives investigated their antimicrobial properties through both computational and experimental methods.[7][8]
| Compound | In Vitro Minimum Inhibitory Concentration (MIC in mg/L) | In Silico Binding Energy (kcal/mol) |
| S. aureus | S. pyogenes | |
| Intermediate 28 | Not specified | Not specified |
| Compound 30b | Not specified | Not specified |
| Compound 30c | Not specified | Not specified |
| Ciprofloxacin (Standard) | Not specified | Not specified |
| Gentamycin (Standard) | Not specified | Not specified |
| Ketoconazole (Standard) | N/A | N/A |
Note: The MIC values for the synthesized compounds ranged from 1.0 to 3.5 mg/L across the tested microbes.[7][8]
Experimental Protocols
Key In Silico Methodology: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][9][10][11]
-
Target Preparation: The three-dimensional structure of the target protein (e.g., acetylcholinesterase, MARK4) is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.
-
Ligand Preparation: The 2D structures of the this compound derivatives are drawn and converted to 3D structures. Energy minimization is performed to obtain a stable conformation.
-
Docking Simulation: A program like AutoDock Vina is used to perform the docking.[8][9] A grid box is defined around the active site of the target protein. The software then explores various conformations and orientations of the ligand within the active site, calculating the binding energy for each pose.
-
Analysis: The results are analyzed to identify the pose with the lowest binding energy (most favorable interaction). The interactions between the ligand and the protein's amino acid residues are visualized and examined.[12]
Key In Vitro Methodologies
1. Cell Viability (Cytotoxicity) Assay
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Culture: Cancer cell lines (e.g., Hep3B, MDA-MB-231) are cultured in appropriate media and conditions.[13]
-
Plating: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The this compound compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a set period (e.g., 72 hours).
-
Quantification: A viability reagent (e.g., AlamarBlue, MTT) is added to each well.[13] The absorbance or fluorescence is measured using a plate reader. The intensity is proportional to the number of viable cells.
-
Data Analysis: The results are used to plot a dose-response curve, from which the IC50 value is calculated.[6]
2. Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method assesses the antimicrobial efficacy of a compound.[7][8]
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus) is prepared.
-
Agar Plate Preparation: The microbial inoculum is uniformly spread over the surface of an agar plate.
-
Well Creation: Wells are punched into the agar using a sterile borer.
-
Compound Application: A specific volume of the this compound solution at a known concentration is added to each well.
-
Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) is measured. A larger zone indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can then be determined through further dilution methods.[8]
Visualizing Workflows and Pathways
General Workflow: Integrating In Silico and In Vitro Screening
This workflow illustrates how computational and experimental approaches are synergistically used in the early stages of drug discovery for this compound compounds.
Caption: Integrated workflow for this compound drug discovery.
This compound Mechanism of Action in Cancer: Key Signaling Pathways
Phenothiazines exert their anticancer effects by modulating multiple critical signaling pathways within cancer cells.[1] This diagram depicts the inhibitory action of phenothiazines on the PI3K/Akt/mTOR and MAPK/ERK pathways, which are often dysregulated in cancer.
Caption: this compound inhibition of cancer signaling pathways.
Conclusion
Both in silico and in vitro screening methods are indispensable tools in the evaluation of this compound compounds for biological activity. In silico approaches offer a rapid and cost-effective means to screen large numbers of derivatives and prioritize candidates, providing valuable insights into potential mechanisms of action through techniques like molecular docking.[12] In vitro assays are essential for validating these computational predictions, quantifying biological effects, and confirming the therapeutic potential of the selected compounds.[3][4][5] As demonstrated by the presented data, a strong correlation often exists between favorable in silico predictions and potent in vitro activity. Therefore, an integrated strategy, leveraging the strengths of both methodologies, represents the most efficient and effective path forward in the discovery and development of new this compound-based drugs.
References
- 1. Therapeutic Mechanisms of this compound Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Structure of Novel this compound Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, molecular docking and anti-proliferative activity of novel this compound containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yapindo-cdn.b-cdn.net [yapindo-cdn.b-cdn.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization, Molecular Docking and Anti- Anxiety Evaluation of Some Novel this compound Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. cvr.ac.in [cvr.ac.in]
- 12. In silico evaluation of this compound derivatives from publicly available database as trypanothione reductase inhibitors - American Chemical Society [acs.digitellinc.com]
- 13. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phenothiazine and Phenoxazine Derivatives in Optoelectronic Applications
For researchers, scientists, and drug development professionals, the exploration of novel molecular scaffolds with tailored optoelectronic properties is a critical endeavor. Among the diverse range of heterocyclic compounds, phenothiazine and phenoxazine derivatives have garnered significant attention for their applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and sensors.[1][2][3] This guide provides an objective comparison of the performance of this compound and phenoxazine derivatives, supported by experimental data, to inform the rational design of next-generation optoelectronic materials.
The core difference between these two classes of compounds lies in the heteroatom within the central tricyclic ring: sulfur in this compound and oxygen in phenoxazine. This seemingly subtle structural variation significantly influences their electronic and photophysical properties, ultimately dictating their suitability for specific applications.[4]
Core Molecular Structures
The foundational structures of this compound and phenoxazine provide a versatile platform for functionalization, allowing for the fine-tuning of their optoelectronic characteristics.[1][5]
Comparative Optoelectronic Properties
The optoelectronic behavior of this compound and phenoxazine derivatives is a direct consequence of their inherent molecular structures. The presence of the electron-rich sulfur and nitrogen atoms in this compound makes it a potent electron donor.[5] Its non-planar, butterfly-like conformation helps to suppress intermolecular aggregation.[5] Phenoxazine shares this butterfly geometry but the oxygen atom, being less polarizable than sulfur, imparts different electronic characteristics.[4]
| Property | This compound Derivatives | Phenoxazine Derivatives | Significance in Optoelectronics |
| Electron Donating Strength | Stronger electron donor | Strong electron donor | Influences intramolecular charge transfer (ICT) and energy levels.[5][6] |
| HOMO Energy Level | Generally higher (e.g., ~4.86-4.95 eV) | Generally lower than this compound | Affects hole injection efficiency from the anode.[7] |
| LUMO Energy Level | Tunable via functionalization | Tunable via functionalization | Determines electron accepting properties and electron injection efficiency.[6] |
| Fluorescence Quantum Yield (ΦF) | Generally lower | Typically higher | Crucial for the efficiency of light-emitting devices.[4] |
| Intersystem Crossing (ISC) | More efficient due to heavy sulfur atom | Less efficient | Important for applications like photodynamic therapy and phosphorescence.[4] |
| Charge Carrier Mobility | Hole mobility can reach up to 10⁻³ cm² V⁻¹ s⁻¹ | Ambipolar charge carrier mobility reported | High mobility is essential for efficient charge transport in devices.[6][8] |
| Redox Properties | Reversible oxidation at low potential | Stable redox states | Important for stability and performance in electronic devices.[2][9] |
Performance in Optoelectronic Applications
The distinct properties of this compound and phenoxazine derivatives have led to their successful application in various optoelectronic devices, with each class exhibiting certain advantages depending on the specific use case.
Organic Light-Emitting Diodes (OLEDs)
Both this compound and phenoxazine derivatives have been extensively used as hole-transporting materials (HTMs) and emitters in OLEDs.[2][10] Some derivatives have been shown to exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to high internal quantum efficiencies.[9]
In a comparative study of dimeric derivatives as hole injection layers (HILs), the phenoxazine-based material (1-PNA-BPBPOX) demonstrated a higher power efficiency (2.8 lm/W) compared to a commercial standard (2-TNATA at 2.1 lm/W).[11] The phenoxazine derivative also exhibited a significantly longer device lifetime.[7] More recent work on solution-processable HTMs has shown that this compound-based materials can lead to green TADF OLEDs with a maximum external quantum efficiency (EQE) of 27.2% and a lifetime (LT50) of 590 hours at 1000 cd/m², outperforming both a phenoxazine analogue and the conventional HTM NPB.[12]
| Device Performance Metric | This compound-based HTM (DDPPFPh) | Phenoxazine-based HTM (DDPFPhe) | Conventional HTM (NPB) |
| Max. Power Efficiency (PEmax) in green TADF OLED | 69.1 lm W⁻¹ | - | 42.5 lm W⁻¹ |
| Max. Current Efficacy (CEmax) in green TADF OLED | 78.0 cd A⁻¹ | - | 54.1 cd A⁻¹ |
| Max. External Quantum Efficiency (EQEmax) in green TADF OLED | 27.2% | - | 20.1% |
| Device Lifetime (LT50) in green TADF OLED | 590 h | 262 h | 195 h |
| Max. Power Efficiency (PE) in yellow phosphorescent OLED | 41.4 lm W⁻¹ | - | 31.3 lm W⁻¹ |
| Max. Current Efficacy (CE) in yellow phosphorescent OLED | 48.2 cd A⁻¹ | - | 35.0 cd A⁻¹ |
| Max. External Quantum Efficiency (EQE) in yellow phosphorescent OLED | 18.7% | - | 11.3% |
Data compiled from a study on solution-processable fluorene-cored HTMs.[12][13]
Dye-Sensitized Solar Cells (DSSCs)
In the realm of solar energy conversion, both this compound and phenoxazine have been employed as the electron donor core in metal-free organic sensitizers for DSSCs.[10][14] The butterfly-like geometry of these molecules is advantageous for designing dyes with reduced aggregation.[15]
While this compound-based dyes have been extensively studied, their overall power conversion efficiency (PCE) improvements have been modest.[14] This has been attributed to factors such as low oxidation potentials and limitations in their photophysical properties.[14] For instance, in one comparative study, a this compound-based dye (PTZ-3) achieved a PCE of 5.53%, which was higher than a more complex derivative (PTZ-5) that recorded a PCE of 4.43%.[16][17] Computational and experimental analyses suggest that phenoxazine, with its strong electron-donating capabilities, can outperform this compound in certain DSSC applications, leading to higher power conversion efficiencies.[15][18]
Experimental Methodologies
The synthesis and evaluation of this compound and phenoxazine derivatives for optoelectronic applications follow a structured workflow, from molecular design to device characterization.
Synthesis of Derivatives
The functionalization of this compound and phenoxazine cores often involves well-established cross-coupling reactions to introduce various electron-donating or -accepting moieties.
General Protocol for Suzuki Cross-Coupling:
-
A mixture of a bromo-functionalized this compound/phenoxazine derivative, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) is prepared in a suitable solvent system (e.g., toluene/ethanol/water).
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period (typically several hours to a day).
-
Upon completion, the reaction is cooled to room temperature, and the organic product is extracted using an appropriate solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is purified using column chromatography on silica gel to yield the desired functionalized derivative.
Device Fabrication and Characterization
The performance of these materials is assessed by incorporating them into prototype optoelectronic devices.
OLED Fabrication Protocol (Illustrative Example):
-
Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The substrates are then treated with UV-ozone to improve the work function of the ITO.
-
A hole injection layer (HIL) is deposited onto the ITO.
-
The synthesized this compound or phenoxazine derivative is dissolved in a suitable solvent (e.g., chlorobenzene) and spin-coated onto the HIL to form the hole-transporting layer (HTL).
-
The emissive layer (EML), electron-transporting layer (ETL), and an electron-injecting layer (EIL) (e.g., LiF) are sequentially deposited via thermal evaporation in a high-vacuum chamber.
-
A metal cathode (e.g., aluminum) is then deposited by thermal evaporation.
-
The completed device is encapsulated to prevent degradation from atmospheric moisture and oxygen.
Device Characterization:
-
Current density-voltage-luminance (J-V-L): Measured using a source meter and a spectroradiometer.
-
Electroluminescence (EL) spectra: Recorded to determine the emission color and purity.
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.
-
Device Lifetime: Monitored by measuring the time for the initial luminance to decrease by a certain percentage (e.g., 50% for LT50) under constant current driving.
Structure-Property-Performance Relationship
The interplay between the molecular structure of these derivatives and their performance in devices is a key area of research. The choice of the central heteroatom (S vs. O) and the nature and position of substituent groups allow for the tuning of energy levels, charge transport, and photophysical properties.
Conclusion
Both this compound and phenoxazine derivatives are highly promising building blocks for advanced optoelectronic materials. This compound's strong electron-donating character and the heavy-atom effect of sulfur make it particularly interesting for applications requiring efficient intersystem crossing or high hole mobility. Conversely, phenoxazine derivatives often exhibit higher fluorescence quantum yields and, in some cases, superior device stability, making them excellent candidates for high-efficiency OLEDs. The continuous exploration of new synthetic strategies and a deeper understanding of the structure-property relationships will undoubtedly lead to the development of next-generation materials with even greater performance for a wide array of optoelectronic applications.
References
- 1. squ.elsevierpure.com [squ.elsevierpure.com]
- 2. Structure-induced optoelectronic properties of this compound-based materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the development of this compound and its fluorescent derivatives for optoelectronic applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC04326B [pubs.rsc.org]
- 6. Structure-induced optoelectronic properties of this compound-based materials - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC03421E [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solution-processable this compound and phenoxazine substituted fluorene cored nanotextured hole transporting materials for achieving high-efficiency OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. Solution-processable this compound and phenoxazine substituted fluorene cored nanotextured hole transporting materials for achieving high-efficiency OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. This compound and phenoxazine sensitizers for dye-sensitized solar cells – an investigative review of two complete dye classes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Comparative Studies on the Structure–Performance Relationships of this compound-Based Organic Dyes for Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Unveiling the Molecular Embrace: A Comparative Guide to the Binding of Phenothiazine Derivatives with Key Protein Targets
For researchers, scientists, and professionals in drug development, understanding the precise interactions between a drug molecule and its protein target is paramount. This guide provides a comparative analysis of the binding modes of phenothiazine derivatives to three crucial protein targets: Calmodulin (CaM), Tubulin, and DNA Gyrase. By presenting quantitative binding data, detailed experimental protocols, and visual representations of the involved pathways and workflows, this document aims to be an essential resource for elucidating the molecular mechanisms of this important class of compounds.
Phenothiazines are a class of neuropsychiatric drugs with a broad range of pharmacological activities, stemming from their interactions with various protein targets. Confirming the binding mode of these derivatives is a critical step in drug discovery and optimization, enabling the design of more potent and selective therapeutics. This guide delves into the specifics of these interactions with three key proteins, offering a comparative overview of their binding affinities and the experimental methodologies used to characterize them.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand to its protein target is a crucial parameter for assessing its potential therapeutic efficacy. The following tables summarize the available quantitative data for the interaction of various this compound derivatives with Calmodulin, Tubulin, and DNA Gyrase.
| This compound Derivative | Protein Target | Binding Affinity (IC₅₀) | Binding Affinity (Kd) | Binding Affinity (Ki) | Reference |
| Trifluoperazine | Calmodulin | - | 1-5 µM | - | [1] |
| Chlorpromazine | Calmodulin | 30 µM | 17 µM (half-maximal binding) | - | [2][3] |
| Fluphenazine | Calmodulin | - | - | - | [2] |
| Perphenazine | Calmodulin | - | - | - | [4] |
| Promethazine | Calmodulin | - | - | - | [5] |
| 3-azido-10-(4-(4-methyl-1-piperazinyl)butyl)this compound | Calmodulin | 14 ± 3 µM | - | - | [2] |
| 2-benzoyl-10-(3-(dimethylamino)propyl)this compound | Calmodulin | 7 ± 1 µM | - | - | [2] |
Table 1: Binding Affinities of this compound Derivatives to Calmodulin. IC₅₀ values represent the concentration of the inhibitor required to inhibit 50% of the target's activity. Kd (dissociation constant) reflects the concentration of ligand at which half of the binding sites on the protein are occupied.
| This compound Derivative | Protein Target | Binding Affinity (IC₅₀) | Binding Affinity (Ki) | Reference |
| Fluphenazine | Tubulin | - | - | [2] |
| Perphenazine | Tubulin | - | - | [2] |
| Chlorpromazine | Tubulin | - | - | [6] |
| Trifluoperazine | Tubulin | - | - | [2] |
| Triflupromazine | Tubulin | - | - | [2] |
| Indolizine-phenothiazine hybrids | Tubulin | Low nanomolar GI₅₀ values | - | [7] |
| Inhibitor Class | Protein Target | Binding Affinity (IC₅₀) | Reference |
| Novel Bacterial Topoisomerase Inhibitors (NBTIs) | E. coli DNA Gyrase | 0.8 nM - 737 µM | [8] |
| Fluoroquinolones (e.g., Ciprofloxacin) | E. coli DNA Gyrase | Micromolar range | [9] |
Table 3: Binding Affinities of Inhibitors to DNA Gyrase. While phenothiazines are known to inhibit DNA gyrase, specific IC₅₀ or Ki values for a range of derivatives are not as extensively documented as for other inhibitor classes. The data presented here for other inhibitors provides a reference for the expected potency range.
Visualizing the Interactions and Pathways
Understanding the broader biological context and the experimental approaches to studying these interactions is facilitated by visual diagrams.
Figure 1: Signaling Pathways. This diagram illustrates the inhibitory action of this compound derivatives on the signaling pathways of Calmodulin, Tubulin, and DNA Gyrase.
Figure 2: Experimental Workflows. This diagram outlines the key steps in three common experimental techniques used to characterize the binding of this compound derivatives to their protein targets.
Detailed Experimental Protocols
To facilitate the replication and validation of binding data, detailed protocols for key experimental techniques are provided below.
Isothermal Titration Calorimetry (ITC) for this compound-Calmodulin Interaction
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction between a this compound derivative and calmodulin.
Materials:
-
Purified Calmodulin (CaM) protein
-
This compound derivative (e.g., Trifluoperazine)
-
ITC instrument
-
Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 2 mM CaCl₂)
-
Degasser
Protocol:
-
Sample Preparation:
-
Dialyze both the CaM protein solution and the this compound derivative solution extensively against the same dialysis buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and ligand solutions using a reliable method (e.g., UV-Vis spectroscopy for protein, and a validated method for the small molecule).
-
Degas both solutions for 10-15 minutes immediately before the experiment to prevent air bubbles in the calorimeter cell and syringe.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
Set the injection parameters: typically 20-30 injections of 1-2 µL of the ligand solution into the protein solution in the cell, with a spacing of 180 seconds between injections.
-
-
Titration:
-
Load the CaM solution (e.g., 20-50 µM) into the sample cell.
-
Load the this compound derivative solution (e.g., 200-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.
-
Perform an initial injection (e.g., 0.5 µL) which is often discarded in the data analysis.
-
Initiate the automated titration experiment.
-
-
Data Analysis:
-
Integrate the raw heat-burst data to obtain the heat change per injection.
-
Correct for the heat of dilution by performing a control experiment where the ligand is injected into the buffer alone.
-
Fit the corrected data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Tubulin Polymerization Assay
Objective: To determine the inhibitory effect of a this compound derivative on the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein (>99% pure)
-
GTP solution (10 mM)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
This compound derivative (e.g., Chlorpromazine) stock solution in DMSO
-
Temperature-controlled microplate reader
Protocol:
-
Preparation of Reagents:
-
Thaw all reagents on ice. Keep tubulin on ice at all times.
-
Prepare a 10x working stock of the this compound derivative by diluting the stock solution in General Tubulin Buffer.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
On ice, prepare the tubulin polymerization mix by adding GTP to the General Tubulin Buffer to a final concentration of 1 mM, and glycerol to 10%. Then, add the tubulin protein to a final concentration of 3 mg/mL.
-
In a pre-warmed 96-well plate, add 10 µL of the 10x this compound derivative dilution (or vehicle control).
-
-
Initiation and Measurement:
-
To initiate the polymerization, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each concentration of the this compound derivative.
-
Determine the rate of polymerization (the slope of the linear portion of the curve) for each concentration.
-
Calculate the IC₅₀ value, which is the concentration of the this compound derivative that inhibits tubulin polymerization by 50%.
-
DNA Gyrase Supercoiling Assay
Objective: To determine the inhibitory effect of a this compound derivative on the supercoiling activity of DNA gyrase.
Materials:
-
Purified DNA gyrase enzyme
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
ATP solution
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine)
-
This compound derivative stock solution in DMSO
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Protocol:
-
Reaction Setup:
-
On ice, prepare reaction mixtures containing the assay buffer, relaxed plasmid DNA (e.g., 0.5 µg), and ATP (e.g., 1 mM).
-
Add varying concentrations of the this compound derivative or a vehicle control (DMSO) to the reaction mixtures.
-
Initiate the reaction by adding a defined amount of DNA gyrase enzyme.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes) to allow for supercoiling to occur.
-
-
Termination and Analysis:
-
Stop the reaction by adding a stop solution containing SDS and EDTA.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA. Supercoiled DNA migrates faster than relaxed DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
-
Data Analysis:
-
Quantify the intensity of the supercoiled and relaxed DNA bands for each reaction.
-
Calculate the percentage of supercoiled DNA for each concentration of the this compound derivative.
-
Determine the IC₅₀ value, which is the concentration of the this compound derivative that inhibits the supercoiling activity of DNA gyrase by 50%.
-
This guide provides a foundational understanding of the binding interactions of this compound derivatives with Calmodulin, Tubulin, and DNA Gyrase. The presented data and protocols offer a starting point for researchers to further investigate these interactions and to design novel compounds with improved therapeutic profiles.
References
- 1. Allosteric Effects of the Anti-Psychotic Drug Trifluoperazine on the Energetics of Calcium Binding by Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluphenazine - Wikipedia [en.wikipedia.org]
- 3. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of this compound neuroleptics to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative study of the interaction of chlorpromazine, trifluoperazine, and promethazine with mouse brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 7. Indolizine-phenothiazine hybrids as the first dual inhibitors of tubulin polymerization and farnesyltransferase with synergistic antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. profoldin.com [profoldin.com]
A Comparative Guide to Phenothiazine-Based Sensors for Heavy Metal Detection in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
The escalating issue of heavy metal contamination in environmental matrices necessitates the development of robust, sensitive, and selective analytical tools. Phenothiazine-based sensors have emerged as a promising class of chemosensors for the detection of various heavy metal ions due to their unique photophysical and electrochemical properties. This guide provides a comprehensive comparison of this compound-based sensors with alternative methods for the detection of heavy metals such as mercury (Hg²⁺), copper (Cu²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and zinc (Zn²⁺), supported by experimental data and detailed protocols.
Performance Comparison of Heavy Metal Sensors
The efficacy of a sensor is determined by several key performance indicators, including its limit of detection (LOD), linear range, and selectivity. The following tables summarize the quantitative performance of various this compound-based sensors and their alternatives for the detection of specific heavy metal ions.
Table 1: Performance Comparison for Mercury (Hg²⁺) Detection
| Sensor Type | Sensing Principle | Limit of Detection (LOD) | Linear Range | Key Advantages | Disadvantages | Reference |
| This compound-based Fluorescent Sensor (P-1) | Fluorescence Quenching | 1.5 x 10⁻⁸ M | 20 nM - 0.33 mM | High selectivity and sensitivity, potential for bioimaging. | "Turn-off" response can be susceptible to false positives. | [1] |
| This compound-based Fluorescent Sensor (PPM) | Ratiometric Fluorescence | 12.5 nM | Not Specified | Ratiometric sensing minimizes background interference, "turn-on" response. | Synthesis can be complex. | [2] |
| This compound-based Fluorescent Sensor (TPH) | Fluorescence Enhancement | 16 nM | 0 - 2.5 µM | Good water solubility, high sensitivity, and selectivity. | Potential for interference from other species in complex matrices. | [3] |
| Rhodamine-based Fluorescent Sensor | Spirolactam Ring Opening | 0.2 µM | Not Specified | "Turn-on" fluorescence, water-soluble. | Lower sensitivity compared to some this compound probes. | [4] |
| Oligothiophene-based Fluorescent Sensor | Intramolecular Charge Transfer (ICT) | 62 nM | Not Specified | Naked-eye colorimetric detection and ratiometric fluorescence. | May have cross-reactivity with other metal ions. | |
| Electrochemical Sensor (G-COOH-MWCNTs/ZnO) | Differential Pulse Voltammetry | Not Applicable for Hg²⁺ | Not Applicable for Hg²⁺ | Simultaneous detection of multiple ions (Pb²⁺, Cd²⁺). | Not designed for Hg²⁺ detection. |
Table 2: Performance Comparison for Copper (Cu²⁺) Detection
| Sensor Type | Sensing Principle | Limit of Detection (LOD) | Linear Range | Key Advantages | Disadvantages | Reference |
| This compound-based Fluorescent Sensor | Fluorescence Quenching | 41.5 pM | Not Specified | High selectivity, "turn-on" and colorimetric response. | Solvent-dependent performance. | [5] |
| This compound-based Colorimetric & Fluorescent Probe (3) | Chemodosimeter | Not Specified | Not Specified | Dual detection mode (colorimetric and fluorescent), can be used as a solid-state sensor. | Response based on a chemical reaction which may be slower. | [6] |
| Electrochemical Sensor (Fe₃O₄-CNF) | Anodic Stripping Voltammetry | 0.0320 µM | Not Specified | Simultaneous detection of multiple ions (Cd²⁺, Pb²⁺, Hg²⁺). | Lower sensitivity compared to the fluorescent this compound sensor. |
Table 3: Performance Comparison for Lead (Pb²⁺) and Cadmium (Cd²⁺) Detection
| Sensor Type | Target Ion | Sensing Principle | Limit of Detection (LOD) | Linear Range | Key Advantages | Disadvantages | Reference |
| Electrochemical Sensor (G-COOH-MWCNTs/ZnO) | Pb²⁺ | Differential Pulse Voltammetry | 0.535 µg/L (2.58 nM) | 25 - 450 µg/L | Simultaneous detection of Pb²⁺ and Cd²⁺. | Requires an electrode system and potentiostat. | |
| Electrochemical Sensor (G-COOH-MWCNTs/ZnO) | Cd²⁺ | Differential Pulse Voltammetry | 0.354 µg/L (3.15 nM) | 25 - 450 µg/L | Simultaneous detection of Pb²⁺ and Cd²⁺. | Requires an electrode system and potentiostat. | |
| Electrochemical Sensor (MWCNTs/C_Hal/Nafion/SPCE) | Pb²⁺ | Differential Pulse Anodic Stripping Voltammetry | 0.0051 µmol L⁻¹ (5.1 nM) | 0.1 - 10.0 µmol L⁻¹ | High sensitivity and applicability to real water samples. | Requires screen-printed carbon electrodes. | |
| Electrochemical Sensor (MWCNTs/C_Hal/Nafion/SPCE) | Cd²⁺ | Differential Pulse Anodic Stripping Voltammetry | 0.0106 µmol L⁻¹ (10.6 nM) | 0.1 - 10.0 µmol L⁻¹ | High sensitivity and applicability to real water samples. | Requires screen-printed carbon electrodes. | |
| Electrochemical Sensor (PB-PEDOT-LSG/GCE) | Cd²⁺ | Differential Pulse Voltammetry | 0.85 nM | 1 nM - 10 µM | Wide linear range and high sensitivity. | Requires glassy carbon electrode and specific nanocomposite. | [7] |
| MOF-5/PANI Composite Sensor | Pb²⁺ | Anodic Stripping Voltammetry | 0.7 - 1.2 µM | Not Specified | Applicable to real water samples. | Lower sensitivity compared to other electrochemical methods. | [8] |
| MOF-5/PANI Composite Sensor | Cd²⁺ | Anodic Stripping Voltammetry | 0.7 - 1.5 µM | Not Specified | Applicable to real water samples. | Lower sensitivity compared to other electrochemical methods. | [8] |
Table 4: Performance Comparison for Zinc (Zn²⁺) Detection
| Sensor Type | Sensing Principle | Limit of Detection (LOD) | Linear Range | Key Advantages | Disadvantages | Reference |
| Benzothiazole-based Fluorescent Sensor (BIPP) | "Turn-on" Fluorescence | 2.36 x 10⁻⁸ M | 0.1 - 1 µM | High selectivity and sensitivity, applicable to living cells. | Not a this compound-based sensor. | [9] |
| Benzothiazole-based Fluorescent Sensor (BTA-12) | "Turn-on" Fluorescence | 7.5 x 10⁻⁷ mol L⁻¹ | Not Specified | High selectivity. | Lower sensitivity compared to BIPP. | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental procedures is crucial for understanding and replicating sensor validation studies.
Caption: General signaling pathway of a this compound-based sensor.
Caption: Typical experimental workflow for sensor validation.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative this compound-based sensor and the general procedure for heavy metal detection using fluorescence spectroscopy.
Synthesis of a this compound-Based Fluorescent Sensor for Hg²⁺ (Probe P-1)[1]
-
Synthesis of 10-hexyl-10H-phenothiazine-3-carbaldehyde: To a solution of 10-hexyl-10H-phenothiazine in dry DMF, Vilsmeier-Haack reagent (prepared from POCl₃ and DMF) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours. After completion, the mixture is poured into ice water and neutralized with a saturated NaHCO₃ solution. The resulting precipitate is filtered, washed with water, and purified by column chromatography to yield the aldehyde derivative.
-
Synthesis of Probe P-1: A mixture of 10-hexyl-10H-phenothiazine-3-carbaldehyde and thiosemicarbazide in dry ethanol is refluxed for 24 hours under a nitrogen atmosphere. After cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to obtain the final sensor probe P-1.
General Procedure for Fluorescent Detection of Hg²⁺[1]
-
Stock Solution Preparation: A stock solution of the this compound-based sensor (e.g., P-1) is prepared in a suitable solvent such as a mixture of ethanol and water (e.g., 7:3 v/v). Stock solutions of various metal ions are prepared from their corresponding salts in deionized water.
-
Fluorescence Titration: To a solution of the sensor in the chosen solvent system, varying concentrations of the target heavy metal ion (e.g., Hg²⁺) are added.
-
Spectroscopic Measurement: The fluorescence emission spectra are recorded at a specific excitation wavelength. For probe P-1, the excitation wavelength is 450 nm, and the emission is monitored at 557 nm.[1]
-
Selectivity Studies: The fluorescence response of the sensor is measured in the presence of a range of other potentially interfering metal ions to assess its selectivity.
-
Data Analysis: The limit of detection (LOD) is typically calculated based on the 3σ/k method, where σ is the standard deviation of the blank signal and k is the slope of the calibration curve.
Validation of Electrochemical Sensors for Pb²⁺ and Cd²⁺
-
Electrode Modification: A glassy carbon electrode (GCE) is modified with a nanocomposite material (e.g., G-COOH-MWCNTs/ZnO). This is typically done by drop-casting a suspension of the nanomaterial onto the electrode surface and allowing it to dry.
-
Electrochemical Measurements: Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are performed in a solution containing a supporting electrolyte (e.g., 0.1 M acetate buffer, pH 5.5).
-
Optimization: Experimental parameters such as deposition potential, deposition time, and pH are optimized to achieve the best analytical performance.
-
Calibration: DPV measurements are recorded for a series of standard solutions containing different concentrations of Pb²⁺ and Cd²⁺.
-
Real Sample Analysis: The validated method is applied to the determination of Pb²⁺ and Cd²⁺ in environmental water samples. The accuracy of the method is often assessed by spike and recovery experiments.
Conclusion
This compound-based sensors offer a versatile and highly sensitive platform for the detection of heavy metals in environmental samples. They exhibit competitive, and in some cases superior, performance compared to other fluorescent and electrochemical sensors, particularly for mercury and copper. While electrochemical methods provide the advantage of simultaneous multi-element analysis, this compound-based fluorescent sensors often demonstrate lower detection limits for specific target ions. The choice of sensor ultimately depends on the specific application, the target analyte, the required sensitivity, and the analytical instrumentation available. The detailed protocols and comparative data presented in this guide aim to assist researchers in selecting and validating the most appropriate sensing strategy for their needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Highly selective fluorescent probe for detecting mercury ions in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijirset.com [ijirset.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.korea.ac.kr [pure.korea.ac.kr]
- 7. A Highly Sensitive Electrochemical Sensor for Cd2+ Detection Based on Prussian Blue-PEDOT-Loaded Laser-Scribed Graphene-Modified Glassy Carbon Electrode [mdpi.com]
- 8. Electrochemical Sensing of Cadmium and Lead Ions in Water by MOF-5/PANI Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
comparative analysis of different synthetic routes for the phenothiazine scaffold
A Comparative Guide to Synthetic Routes for the Phenothiazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The this compound core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous drugs, particularly antipsychotic and antihistaminic agents. The tricyclic structure, consisting of two benzene rings fused to a central thiazine ring, allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. Consequently, the efficient and versatile synthesis of this compound derivatives is a critical aspect of drug discovery and development.
This guide provides a comparative analysis of the most prominent synthetic routes to the this compound nucleus. We will delve into classical methods that have been refined over time and modern catalytic approaches that offer improved efficiency and substrate scope. Each method is presented with a representative experimental protocol, a summary of its advantages and disadvantages, and quantitative data to facilitate objective comparison.
Comparative Analysis of Synthetic Routes
The selection of an appropriate synthetic strategy depends on factors such as the desired substitution pattern, scalability, cost, and tolerance of various functional groups. The following table summarizes key quantitative data from representative protocols for five major synthetic routes.
| Synthetic Route | Key Reactants | Catalyst/Reagent | Conditions | Time | Yield | Key Advantages | Key Disadvantages |
| Bernthsen Synthesis | Diphenylamine, Elemental Sulfur | Iodine (catalytic) | 250–260 °C (neat) | 5 h | 80% | Simple, inexpensive starting materials; good for unsubstituted this compound.[1] | Harsh conditions (high temp); limited scope for substituted derivatives; H₂S byproduct.[2][3] |
| Smiles Rearrangement | 2-Formamido-5-chloro-2'-nitrodiphenyl sulfide | Potassium Hydroxide (KOH) | Reflux in aqueous ethanol | N/A | High | Excellent regioselectivity for unsymmetrical products.[2][4] | Multi-step synthesis of starting material required; use of strong base.[2] |
| Ullmann Condensation | 2-Aminothiophenol, o-Halobenzene | Copper (e.g., CuI) | High temp. in polar solvent (e.g., DMF) | N/A | Moderate | Versatile for substituted derivatives.[2][5] | High temperatures; stoichiometric copper often needed; moderate yields.[2][6] |
| Buchwald-Hartwig Amination | 3-Chloro-1-azathis compound, Aniline | Pd(OAc)₂, Ligand | 110 °C in t-BuOH | N/A | Good | Mild conditions; high functional group tolerance; excellent yields.[5][7] | Expensive catalyst and ligands; requires inert atmosphere. |
| Iron-Catalyzed Coupling | N-(2-mercaptophenyl)acetamide, 1,2-Dibromobenzene | FeSO₄·7H₂O, 1,10-phenanthroline | 135 °C in DMF | 24 h | 73% | Environmentally benign, inexpensive catalyst; good functional group tolerance.[8] | High temperature; base required. |
Bernthsen Synthesis (Classical Method)
The Bernthsen synthesis, first reported in 1883, is the original method for preparing the parent this compound scaffold. It involves the direct thionation of diphenylamine with elemental sulfur at high temperatures. The reaction is often catalyzed by iodine, which improves efficiency.[2][9]
Reaction Pathway
Caption: General scheme for the Bernthsen synthesis of this compound.
Experimental Protocol
-
Materials: Diphenylamine (1.69 g, 0.01 mol), sulfur (0.64 g, 0.02 mol), and a trace amount of iodine.[1]
-
Procedure:
-
A mixture of diphenylamine, sulfur, and a catalytic amount of iodine is placed in a reaction vessel.[1]
-
The mixture is heated in a sand bath maintained at 250-260 °C for 5 hours. The reaction proceeds with the evolution of hydrogen sulfide gas.[1][2]
-
After cooling, the crude product is dissolved in hot ethanol.[1]
-
The ethanol solution is added to water to precipitate the product.[1]
-
The yellow precipitate is collected by filtration and recrystallized from ethanol to yield pure this compound.[1]
-
-
Yield: 80%.[1]
Smiles Rearrangement
The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution that provides a highly regioselective route to substituted phenothiazines. The process typically involves the formation of a diphenyl sulfide precursor, followed by a base-induced rearrangement and cyclization.[2][4]
Reaction Pathway
Caption: Key intramolecular rearrangement in the Smiles synthesis.
Experimental Protocol (Synthesis of 7-phenoxyphenothiazines)
This protocol involves the initial condensation to form the diphenyl sulfide, followed by formylation and the key Smiles rearrangement.
-
Materials: 2-Amino-5-phenoxybenzenethiol, o-halonitrobenzenes, 90% formic acid, alcoholic potassium hydroxide.[10]
-
Procedure:
-
Diphenyl Sulfide Formation: 2-Amino-5-phenoxybenzenethiol is condensed with an appropriate o-halonitrobenzene to prepare the corresponding 2-amino-2'-nitrodiphenyl sulfide derivative.[10]
-
Formylation: The resulting diphenyl sulfide is formylated using 90% formic acid.[10]
-
Smiles Rearrangement & Cyclization: The formylated intermediate is treated with alcoholic potassium hydroxide and heated. The Smiles rearrangement occurs, followed by cyclization to yield the 7-phenoxythis compound product.[10]
-
-
Work-up: After the reaction is complete, the mixture is cooled and neutralized. The precipitated product is collected by filtration, washed, and purified by recrystallization.[2]
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction used to form C-N, C-O, and C-S bonds. In this compound synthesis, it is typically used to construct the tricyclic system via an intramolecular C-N bond formation from a pre-formed 2-aminothiophenol derivative and an aryl halide.[2][6]
Reaction Pathway
Caption: General pathway for this compound synthesis via Ullmann condensation.
Experimental Protocol (General)
-
Materials: Substituted 2-aminothiophenol, substituted o-halobenzene, copper catalyst (e.g., CuI, CuO), a base (e.g., K₂CO₃, NaOH), and a high-boiling polar solvent (e.g., DMF, NMP).[2]
-
Procedure:
-
The 2-aminothiophenol derivative, o-halobenzene derivative, copper catalyst, and base are combined in the solvent in a reaction vessel.
-
The mixture is heated to a high temperature (often >150 °C) for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled, and the product is isolated through extraction and/or precipitation.
-
Purification is typically performed by column chromatography or recrystallization.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a modern, palladium-catalyzed cross-coupling reaction that has become a cornerstone for C-N bond formation. It allows for the synthesis of phenothiazines under relatively mild conditions with high functional group tolerance and typically provides excellent yields.[11] The reaction can be used for either intermolecular or intramolecular C-N bond formation to complete the thiazine ring.
Reaction Pathway
Caption: Palladium-catalyzed Buchwald-Hartwig C-N coupling.
Experimental Protocol (Synthesis of 3-Anilino-1-azathis compound Derivatives)
-
Materials: 3-Chloro-1-azathis compound, substituted anilines, palladium acetate [Pd(OAc)₂], 1,4-bis(2-hydroxy-3,5-ditert-butylbenzyl)piperazine (ligand), potassium carbonate (base), and tert-butanol (t-BuOH) (solvent).[7]
-
Procedure:
-
3-Chloro-1-azathis compound, the substituted aniline, Pd(OAc)₂, the ligand, and K₂CO₃ are combined in t-BuOH.[7]
-
The reaction mixture is heated to 110 °C under reflux.[7]
-
Upon completion, the mixture is cooled and the product is isolated via standard work-up procedures.
-
The final product is purified, typically by column chromatography.
-
-
Yield: Good to excellent.[7]
Iron-Catalyzed Domino C-S/C-N Cross-Coupling
As an alternative to precious metal catalysts like palladium, iron-catalyzed methods have emerged as a cost-effective and environmentally benign option. This domino reaction allows for the formation of both the C-S and C-N bonds in a tandem process to construct the this compound scaffold.[8]
Reaction Pathway
Caption: Iron-catalyzed domino synthesis of this compound.
Experimental Protocol
-
Materials: N-(2-mercaptophenyl)acetamide, 1,2-dibromobenzene, FeSO₄·7H₂O (catalyst), 1,10-phenanthroline (ligand), KOtBu (base), and DMF (solvent).[8]
-
Procedure:
-
N-(2-mercaptophenyl)acetamide, 1,2-dibromobenzene, FeSO₄·7H₂O, 1,10-phenanthroline, and KOtBu are combined in DMF under an inert atmosphere.[8][12]
-
The mixture is heated to 135 °C for 24 hours.[8]
-
The reaction involves a sequence of C-S coupling, C-N coupling, and deacylation to form the final product.[12]
-
After cooling, the reaction is worked up using standard extraction and purification techniques (e.g., column chromatography) to isolate the this compound product.
-
-
Yield: 73%.[8]
References
- 1. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and molecular docking of new this compound incorporated N-Mannich bases as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmedchem.com [jmedchem.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN104311508B - Synthetic method of iron-catalyzed this compound compound - Google Patents [patents.google.com]
A Comparative Performance Analysis: Phenothiazine vs. Ruthenium Complex Sensitizers in Dye-Sensitized Solar Cells
A critical evaluation of sensitizers is paramount for advancing Dye-Sensitized Solar Cell (DSSC) technology. For decades, ruthenium(II)-polypyridyl complexes have been the benchmark due to their broad absorption spectra, high stability, and efficient charge transfer, leading to power conversion efficiencies (PCE) often in the 7.0–11.4% range.[1] However, the high cost and potential environmental concerns associated with ruthenium have driven research towards metal-free organic dyes. Among these, phenothiazine-based sensitizers have emerged as a promising alternative, offering high molar extinction coefficients, tunable electronic properties through molecular engineering, and lower production costs.[2][3][4]
This guide provides an objective comparison of the performance of this compound sensitizers against traditional ruthenium complexes in DSSCs, supported by experimental data and detailed protocols for researchers and scientists in the field. Some studies have shown that certain this compound-based dyes can achieve photovoltaic performance even better than the commercial ruthenium complex N719.[2]
Performance Data: A Head-to-Head Comparison
The efficacy of a DSSC is primarily evaluated by four key photovoltaic parameters: the open-circuit voltage (Voc), the short-circuit current density (Jsc), the fill factor (FF), and the overall power conversion efficiency (PCE). The table below summarizes these metrics for several representative this compound and ruthenium-based sensitizers, as documented in recent literature.
| Sensitizer | Type | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Electrolyte | Reference |
| N719 | Ruthenium | 0.71 | 9.23 | 0.69 | 4.47 | I⁻/I₃⁻ | [3] |
| N719 | Ruthenium | - | - | - | 9.9 | I⁻/I₃⁻ | [5] |
| Z907 | Ruthenium | 0.65 | 10.80 | 0.64 | 4.53 | I⁻/I₃⁻ | [3] |
| SCZ-1 | Ruthenium | ~N719 | >N719 | ~N719 | 10.4 | I⁻/I₃⁻ | [5] |
| SCZ-2 | Ruthenium | ~N719 | >N719 | ~N719 | 10.4 | I⁻/I₃⁻ | [5] |
| PTZ-3 | This compound | 0.71 | - | - | 5.53 | I⁻/I₃⁻ | [6][7] |
| PTZ-5 | This compound | 0.64 | - | - | 4.43 | I⁻/I₃⁻ | [6][7] |
| SR1 | This compound | - | 11.96 | - | 4.22 | I⁻/I₃⁻ | [8] |
| 2-LBH-92 | This compound | 0.76 | 10.12 | 0.60 | 4.59 | I⁻/I₃⁻ | [3] |
| SR6 + N719 | Co-sensitized | - | 21.63 | - | 9.77 | I⁻/I₃⁻ | [8] |
Note: Performance can vary significantly based on fabrication conditions, including TiO₂ layer thickness, electrolyte composition, and measurement standards.
Ruthenium complexes like N719 are well-matched with the conventional iodide/triiodide redox couple, facilitating effective dye regeneration.[3] this compound dyes, on the other hand, offer easily tunable structures.[2] Their unique non-planar "butterfly" conformation can effectively suppress molecular aggregation, which is a common issue with organic dyes.[2] While some individual this compound dyes show efficiencies comparable to or exceeding early ruthenium benchmarks, a particularly effective strategy has been co-sensitization, where a this compound dye is used alongside a ruthenium complex like N719 to broaden the spectral absorption range and enhance overall efficiency.[8][9]
Fundamental Principles and Experimental Workflow
To understand the performance data, it is essential to visualize the underlying mechanisms and the process of evaluation.
Caption: The operational principle of a Dye-Sensitized Solar Cell (DSSC).
The evaluation of these sensitizers follows a standardized fabrication and characterization workflow.
Caption: Standard experimental workflow for DSSC fabrication and evaluation.
Experimental Protocols
Reproducible and comparable results depend on meticulous adherence to standardized experimental protocols. The following sections outline the typical methodologies used in the cited studies.
Photoanode Preparation
The photoanode is typically constructed on a transparent conducting oxide (TCO) coated glass substrate, such as fluorine-doped tin oxide (FTO).
-
Substrate Cleaning: FTO glass plates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. They are then dried with a stream of nitrogen.
-
TiO₂ Blocking Layer (Optional but Recommended): A compact TiO₂ blocking layer is often applied to prevent charge recombination between the electrolyte and the FTO. This can be done by treating the cleaned FTO with a TiCl₄ solution at ~70°C for 30 minutes, followed by rinsing and sintering.
-
Mesoporous TiO₂ Deposition: A paste of TiO₂ nanoparticles (e.g., P25) is deposited onto the FTO substrate. The "doctor-blade" technique is common: adhesive tape is used to define the active area and control the thickness, and the paste is spread across the substrate with a glass rod or blade.[10]
-
Sintering: The TiO₂-coated plate is slowly heated in a furnace to remove organic binders from the paste and to ensure good electrical contact between the nanoparticles. A typical program involves ramping up to 450-500°C and holding for 30-60 minutes.[10]
Dye Sensitization
-
Dye Solution Preparation: The this compound or ruthenium sensitizer is dissolved in a suitable solvent (e.g., a mixture of acetonitrile and tert-butanol, or DMF) to a typical concentration of 0.3-0.5 mM. For this compound dyes, a co-adsorbent like chenodeoxycholic acid (CDCA) is often added to the solution to prevent dye aggregation on the TiO₂ surface.
-
Soaking: The sintered TiO₂ photoanodes, while still warm (~80°C), are immersed in the dye solution and left for 12-24 hours in a dark, sealed container to ensure complete dye uptake.
-
Rinsing: After sensitization, the photoanodes are rinsed with the same solvent used for the dye solution to remove any non-adsorbed dye molecules and then dried.
Cell Assembly
-
Counter Electrode: A counter electrode is prepared by depositing a thin layer of a platinum catalyst onto another piece of FTO glass.[10]
-
Sealing: The dye-sensitized photoanode and the platinum counter electrode are assembled in a sandwich configuration, separated by a thin thermoplastic sealant (e.g., Surlyn). The cell is then heated to bond the two electrodes together, leaving small holes for electrolyte injection.
-
Electrolyte Injection: A common electrolyte consists of lithium iodide (LiI), iodine (I₂), and 4-tert-butylpyridine (TBP) in an organic solvent like acetonitrile. This solution is injected into the space between the electrodes through the pre-drilled holes. The holes are then sealed to prevent leakage.
Photovoltaic Characterization
-
Current Density-Voltage (J-V) Measurement: The primary performance of the DSSC is measured using a solar simulator under standard test conditions (AM 1.5G illumination, 100 mW/cm²).[11] A source meter records the current generated as the voltage is swept, allowing for the determination of Voc, Jsc, FF, and PCE.[10][12]
-
Incident Photon-to-Current Conversion Efficiency (IPCE): IPCE (also known as External Quantum Efficiency or EQE) measures the ratio of collected electrons to incident photons at a specific wavelength.[10] This characterization reveals the spectral response of the cell and how effectively different wavelengths of light are converted into current.[8][13]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique used to investigate the internal charge transfer dynamics and recombination kinetics within the cell.[8][12] By applying a small AC voltage and measuring the impedance response over a range of frequencies, researchers can model the resistance at the TiO₂/dye/electrolyte and electrolyte/counter electrode interfaces.[8]
References
- 1. Dye sensitized solar cells: Meta-analysis of effect sensitizer-type on photovoltaic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-based dyes for efficient dye-sensitized solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Ruthenium Sensitizers with a this compound Conjugated Bipyridyl Ligand for High-Efficiency Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Studies on the Structure–Performance Relationships of this compound-Based Organic Dyes for Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel this compound-based sensitizers for high-performance dye-sensitized solar cells: enhanced photovoltaic properties through strategic Co-sensitiza ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00694E [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. motivection.imeirs.org [motivection.imeirs.org]
- 13. researchgate.net [researchgate.net]
The Interplay of Physicochemical Properties and Protein Binding Affinity in Phenothiazines: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the relationship between the physicochemical characteristics of phenothiazine derivatives and their affinity for plasma proteins is crucial for predicting drug disposition, efficacy, and potential drug-drug interactions. This guide provides a comparative analysis of these correlations, supported by quantitative data and detailed experimental methodologies.
The binding of phenothiazines to plasma proteins, primarily serum albumin, is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. The extent of this binding governs the concentration of free drug available to cross biological membranes and interact with therapeutic targets. Key physicochemical properties, including lipophilicity, ionization state (pKa), and molecular size, have been identified as major drivers of this interaction.
Quantitative Correlation of Physicochemical Properties and Protein Binding Affinity
The following table summarizes the physicochemical properties and protein binding affinities of several common this compound derivatives. The data has been compiled from various studies to provide a comparative overview. It is important to note that experimental conditions can influence the absolute values, and therefore, comparisons should be made with this consideration.
| This compound Derivative | Molecular Weight ( g/mol ) | pKa[1] | Log K (Association Constant with BSA)[2] |
| Chlorpromazine | 318.86 | 9.15 | 4.6186 |
| Promethazine | 284.42 | - | 4.4987 |
| Thioridazine | 370.55 | 8.89 | 4.6475 |
| Trifluoperazine | 407.48 | 8.97 | 4.7132 |
| Triflupromazine | 352.42 | 9.03 | 4.5920 |
| Fluphenazine | 437.52 | 10.01 | - |
| Promazine | 284.42 | 9.37 | - |
Note: Log K values are from fluorescence quenching studies with Bovine Serum Albumin (BSA). The pKa values were determined experimentally. A higher Log K value indicates a stronger binding affinity.
Analysis of the data reveals a strong positive correlation between lipophilicity and protein binding affinity. Furthermore, molecular size, as indicated by molecular weight, also appears to contribute significantly to the binding affinity, with larger molecules generally exhibiting stronger binding.[2] The ionization state of the molecule at physiological pH, dictated by its pKa, also plays a role in the electrostatic interactions with the protein.[2]
Experimental Protocols
The determination of protein binding affinity for phenothiazines typically involves one of two primary experimental techniques: fluorescence spectroscopy or equilibrium dialysis.
Fluorescence Spectroscopy (Fluorescence Quenching Method)
This method is based on the principle that the intrinsic fluorescence of a protein, such as serum albumin (which is primarily due to its tryptophan residues), can be quenched upon the binding of a small molecule like a this compound. The extent of quenching can be used to determine the binding constant.
Protocol:
-
Preparation of Solutions:
-
A stock solution of Bovine Serum Albumin (BSA) is prepared in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Stock solutions of the this compound derivatives are prepared in an appropriate solvent (e.g., ethanol or DMSO) and then diluted in the same buffer as the BSA.
-
-
Fluorescence Measurements:
-
The fluorescence emission spectrum of the BSA solution is recorded using a spectrofluorometer. The excitation wavelength is typically set to 280 nm or 295 nm to selectively excite the tryptophan residues, and the emission is scanned over a range of 300-400 nm.
-
Aliquots of the this compound solution are incrementally added to the BSA solution.
-
After each addition, the solution is incubated to allow for binding equilibrium to be reached, and the fluorescence emission spectrum is recorded.
-
-
Data Analysis:
-
The decrease in fluorescence intensity at the emission maximum is measured as a function of the this compound concentration.
-
The binding constant (K) and the number of binding sites (n) are calculated using the Stern-Volmer equation: log[(F₀ - F) / F] = logK + nlog[Q] where F₀ is the fluorescence intensity of BSA alone, F is the fluorescence intensity in the presence of the quencher (this compound), and [Q] is the concentration of the quencher.
-
A plot of log[(F₀ - F) / F] versus log[Q] yields a straight line with a slope of 'n' and a y-intercept of logK.
-
Equilibrium Dialysis
This technique is considered a gold standard for measuring the unbound fraction of a drug in plasma. It involves a semi-permeable membrane that separates a compartment containing the protein and drug solution from a drug-only buffer compartment.
Protocol:
-
Apparatus Setup:
-
A dialysis cell, consisting of two chambers separated by a semi-permeable membrane (with a molecular weight cutoff that retains the protein but allows the free drug to pass), is used.
-
One chamber is filled with a solution of plasma or a specific protein (e.g., serum albumin) in buffer.
-
The other chamber is filled with the same buffer.
-
-
Incubation:
-
A known concentration of the this compound derivative is added to the protein-containing chamber.
-
The dialysis cell is sealed and incubated with gentle agitation at a constant temperature (e.g., 37°C) for a sufficient period to allow equilibrium to be reached (typically 4-24 hours).
-
-
Sample Analysis:
-
After incubation, samples are taken from both chambers.
-
The concentration of the this compound in each chamber is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
-
Calculation of Unbound Fraction:
-
At equilibrium, the concentration of the drug in the buffer-only chamber is equal to the unbound (free) drug concentration in the protein-containing chamber.
-
The percentage of protein binding is calculated as: % Bound = [ (Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration ] * 100
-
Visualizing the Workflow
The following diagram illustrates the general workflow for correlating the physicochemical properties of phenothiazines with their protein binding affinity.
References
Safety Operating Guide
Proper Disposal Procedures for Phenothiazine: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of phenothiazine and its derivatives is a critical component of laboratory safety and regulatory compliance. This compound, a compound used in the synthesis of various pharmaceuticals and dyes, presents several health and environmental hazards that necessitate meticulous handling and disposal protocols. Adherence to these procedures is essential to protect laboratory personnel, the community, and the environment from potential harm.
This guide provides a step-by-step operational plan for the proper disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is a combustible solid that can cause skin, eye, and respiratory tract irritation. Prolonged or repeated contact may lead to skin sensitization and photosensitization.[1] Upon heating or burning, it decomposes to produce toxic and irritating fumes, including nitrogen and sulfur oxides. Therefore, strict hygiene and appropriate personal protective equipment (PPE) are mandatory when handling this chemical.
Occupational Exposure and Safety Data
| Parameter | Value | Source |
| Occupational Exposure Limit (ACGIH TWA) | 5 mg/m³ | |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, face shield or eye protection, P2 filter respirator for harmful particles. | [1][2] |
| Incompatible Materials | Strong oxidizing agents (e.g., perchlorates, nitrates), strong acids, water. | [1][3] |
Step-by-Step Disposal Protocol
The fundamental principle for this compound disposal is to treat it as hazardous waste. It should never be washed down the sewer or disposed of in regular trash.[4] The recommended disposal method is incineration by a licensed hazardous material disposal company.[5]
Step 1: Waste Identification and Segregation
-
Identify all this compound Waste: This includes expired or surplus pure this compound, reaction byproducts, contaminated labware (e.g., vials, gloves, absorbent paper), and spill cleanup materials.[5]
-
Segregate Waste Streams: Keep this compound waste separate from all other laboratory waste to ensure proper handling and disposal.[5]
Step 2: Packaging and Labeling
-
Select Appropriate Containers: Collect all this compound waste in a suitable, sealable, and clearly labeled container.[5] The container must be compatible with the chemical; avoid metal containers for certain chemical wastes.[6]
-
Package Securely: Ensure containers are tightly closed to prevent leaks or spills.[3] For solid waste, sweep the substance into the container, moistening slightly first to prevent dusting if appropriate.
-
Label Clearly: Label the container as "Hazardous Waste" and clearly identify the contents, including "this compound."[5] The label should also include the accumulation start date.[7]
Step 3: Temporary Storage
-
Designated Storage Area: Store sealed waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[1][3][6]
-
Avoid Incompatibles: Ensure the storage area is away from sunlight, heat, and incompatible materials like acids and oxidizing agents.[1]
-
Secondary Containment: It is prudent to use secondary containment, such as a tray, to catch any potential leaks from the primary container.[8]
Step 4: Final Disposal
-
Engage a Licensed Professional: The disposal of this compound waste must be handled by a licensed hazardous waste management company.[5][7]
-
Consult EHS or Regulatory Agencies: Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.[9] They will coordinate with approved vendors. For external guidance, consult your regional office of the Environmental Protection Agency (EPA) or local Department of Environmental Protection (DEP).[1]
-
Documentation: Maintain detailed records of all disposed this compound, including quantities and disposal dates, to comply with institutional and regulatory requirements.[5]
Emergency Spill Procedures
In the event of a spill, prioritize safety and containment.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2]
-
Wear Appropriate PPE: Before cleaning, don all required PPE, including gloves, protective clothing, eye protection, and a respirator.[1]
-
Contain the Spill:
-
Collect Residue: Use absorbent paper dampened with acetone to pick up any remaining material.[10]
-
Package and Label: Seal all contaminated cleaning materials (absorbent paper, gloves, etc.) in a vapor-tight plastic bag or a suitable container for disposal as hazardous waste.[5][10]
-
Decontaminate Area: Wash the contaminated surface with acetone, followed by a thorough washing with soap and water.[10]
-
Seek Medical Attention if Exposed: If skin or eye contact occurs, flush with large amounts of water for at least 30 minutes and seek immediate medical attention.[1] If inhaled, move to fresh air and rest.
Disposal Decision Workflow
The following diagram outlines the decision-making process for handling and disposing of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. nj.gov [nj.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. redox.com [redox.com]
- 4. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 5. benchchem.com [benchchem.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Essential Safety and Logistical Information for Handling Phenothiazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling of phenothiazine in a laboratory setting. Adherence to these procedures is essential for minimizing exposure risks and ensuring a safe research environment. This compound and its derivatives are bioactive compounds that require careful management due to their potential health effects, including skin irritation, sensitization, and photosensitization.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound. It is imperative to inspect all PPE for integrity before each use.
| PPE Category | Minimum Requirement | Recommended for Higher-Level Protection |
| Eye and Face Protection | Tightly fitting safety glasses. | A face shield worn in addition to safety glasses, particularly when there is a risk of splashes or aerosol generation. |
| Hand Protection | Nitrile or butyl rubber gloves. Due to the lack of specific breakthrough time data for this compound, frequent glove changes are recommended. | Double-gloving with nitrile or butyl rubber gloves. |
| Respiratory Protection | A P2 or P95 particle respirator is recommended for handling small quantities of powder in well-ventilated areas to prevent nuisance exposures.[1] | For higher concentrations, potential for aerosolization, or in case of a spill, combination type ABEK-P2 respirator cartridges should be used. |
| Skin and Body Protection | A long-sleeved laboratory coat. | A full chemical-protective suit, apron, and boots, especially when handling large quantities or during operations with a high risk of splashing. |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposing of this compound is critical to laboratory safety. The following step-by-step plan outlines the procedures from preparation to waste management.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A chemical spill kit appropriate for solid chemical spills should be available in the laboratory.
2. Safe Handling Practices:
-
Donning PPE: Before handling this compound, correctly don all required personal protective equipment as outlined in the table above.
-
Weighing: When weighing this compound powder, use an enclosure or a balance with a draft shield to prevent the powder from becoming airborne.
-
Transfers: Use spatulas and other appropriate tools to handle the solid. Avoid creating dust. If dissolving in a solvent, add the solid to the solvent slowly to prevent splashing.
-
Personal Hygiene: After handling, and before leaving the laboratory, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in areas where this compound is handled.
3. Spill Management:
-
Evacuation: In the event of a large spill, evacuate all non-essential personnel from the area.
-
Ventilation: Increase ventilation in the area of the spill, if it is safe to do so.
-
Containment: For small spills, dampen the solid material with a suitable solvent like acetone to prevent dust formation and carefully sweep it into a container.[2] For larger spills, create a dike around the spill with absorbent materials.
-
Cleanup: Use absorbent pads or other appropriate materials to clean the area.
-
Decontamination: After the spill has been cleaned up, decontaminate the area with a soap and water solution.[2]
4. Disposal Plan:
-
Waste Collection: All this compound waste, including contaminated PPE and cleanup materials, should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Disposal Regulations: Dispose of this compound waste in accordance with local, state, and federal environmental regulations. Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal procedures.
Experimental Protocols: PPE Evaluation
ASTM F739 - Standard Test Method for Permeation of Liquids and Gases Through Protective Clothing Materials Under Conditions of Continuous Contact:
This is a standard method to measure the breakthrough time and permeation rate of a chemical through a protective clothing material.[2][3][4]
-
Methodology:
-
A specimen of the glove or clothing material is placed in a permeation test cell, acting as a barrier between a challenge liquid (this compound dissolved in a suitable solvent) and a collection medium.
-
The collection medium is continuously monitored for the presence of the challenge chemical using analytical techniques such as gas chromatography or high-performance liquid chromatography.
-
The breakthrough time is the time from the initial contact of the chemical with the material until it is detected in the collection medium.
-
The permeation rate is the rate at which the chemical passes through the material after breakthrough.
-
This test provides quantitative data to assess the level of protection offered by different materials against a specific chemical.
Visualizing Safety Workflows
To further clarify the procedural flow of handling this compound safely, the following diagrams illustrate the key decision-making and action steps.
Caption: Workflow for routine handling of this compound.
Caption: Decision-making process for this compound spill response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
